SDZ 205-557 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3.ClH/c1-4-17(5-2)6-7-20-14(18)10-8-11(15)12(16)9-13(10)19-3;/h8-9H,4-7,16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWUQCJWCRNVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019017 | |
| Record name | SDZ-205,557 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197334-02-3 | |
| Record name | SDZ-205,557 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SDZ 205-557 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the pharmacological profile and mechanism of action of SDZ 205-557 hydrochloride, a key research compound used in the study of serotonergic systems.
Executive Summary
This compound (2-methoxy-4-amino-5-chloro benzoic acid 2-(diethylamino) ethyl ester) is a potent and competitive antagonist with high affinity for two distinct subtypes of the 5-hydroxytryptamine (5-HT) receptor: the 5-HT4 receptor and the 5-HT3 receptor.[1][2] Its mechanism of action is primarily defined by its ability to competitively bind to these receptors, thereby blocking the physiological effects of the endogenous ligand, serotonin (B10506). The compound displays negligible affinity for a wide range of other neurotransmitter receptors, establishing it as a selective tool for investigating 5-HT3 and 5-HT4 receptor-mediated pathways.[3]
Core Mechanism of Action
SDZ 205-557 acts as a surmountable antagonist at both 5-HT3 and 5-HT4 receptors, meaning its inhibitory effect can be overcome by increasing concentrations of an agonist.[3] The compound itself possesses no measurable intrinsic agonistic activity.[3]
Antagonism at the 5-HT4 Receptor
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, couples to the Gs alpha subunit. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] SDZ 205-557 competitively binds to the 5-HT4 receptor, preventing serotonin from binding and thereby inhibiting the downstream production of cAMP. This blockade modulates various physiological processes, including gastrointestinal motility and neuronal signaling.[5]
Antagonism at the 5-HT3 Receptor
In contrast to the 5-HT4 receptor, the 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily.[2][3] When serotonin binds to the 5-HT3 receptor, it triggers a conformational change that opens a non-selective cation channel, permitting the rapid influx of Na+ and Ca2+ ions. This leads to membrane depolarization and the generation of an excitatory signal.[3] SDZ 205-557 competitively binds to the agonist recognition site on the receptor complex, stabilizing it in a closed conformation and preventing channel opening, thus blocking neuronal depolarization.[3][5]
Quantitative Pharmacological Data
The antagonist activity of SDZ 205-557 has been quantified across various in vitro models. The data are summarized below.
Table 1: 5-HT4 Receptor Antagonist Activity
| Preparation / Assay | Agonist | Parameter | Value | Reference |
| Guinea-Pig Hippocampus (Adenylyl Cyclase Stimulation) | 5-Carboxamidotryptamine | pA2 | 7.5 | |
| Rat Oesophagus (Carbachol-contracted) | 5-HT | pA2 | 7.3 | |
| Guinea-Pig Ileum (Non-stimulated) | 5-HT, 5-Methoxytryptamine | pA2 | 7.4 | [3] |
| Guinea-Pig Ileum (Non-stimulated) | Renzapride | "Apparent" pA2 | 7.6 | [3] |
| Guinea-Pig Ileum (Non-stimulated) | Zacopride | pA2 | 6.8 | [3] |
Table 2: 5-HT3 Receptor Antagonist Activity
| Preparation / Assay | Radioligand / Method | Parameter | Value | Reference |
| Guinea-Pig Ileum (Functional Assay) | - | pA2 (affinity estimate) | 6.2 | |
| NG108-15 Cells (Binding Assay) | [3H]-quipazine | pKi (affinity estimate) | 6.9 |
Table 3: Receptor Selectivity Profile
| Receptor | Method | Parameter | Value | Reference |
| 5-HT1, 5-HT2 | Binding Assays | pKD | < 5.6 | [3] |
| α1, α2-Adrenergic | Binding Assays | pKD | < 5.6 | [3] |
| Opiate (μ) | Binding Assays | pKD | < 5.6 | [3] |
| Muscarinic, Nicotinic | Functional Assays (Guinea Pig Ileum) | pKD | < 5.6 | [3] |
| Histamine H1 | Functional Assays (Guinea Pig Ileum) | pKD | < 5.6 | [3] |
Experimental Protocols
The following sections describe representative methodologies for the key experiments used to characterize the mechanism of action of SDZ 205-557.
5-HT4 Receptor Functional Assay (Adenylyl Cyclase Activity)
This assay quantifies the ability of an antagonist to inhibit agonist-induced stimulation of adenylyl cyclase in a tissue preparation expressing the target receptor.
Protocol:
-
Tissue Preparation: Guinea-pig hippocampi are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting membrane pellet is washed and resuspended in assay buffer.
-
Assay Reaction: Membrane aliquots are incubated at 30-37°C in a reaction mixture containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the 5-HT4 receptor agonist (e.g., 5-carboxamidotryptamine).
-
Antagonist Treatment: For antagonist characterization, membranes are pre-incubated with varying concentrations of SDZ 205-557 before the addition of a fixed concentration of the agonist.
-
Reaction Termination: The reaction is stopped by heating or the addition of acid.
-
cAMP Quantification: The amount of cAMP produced is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Agonist concentration-response curves are generated in the absence and presence of the antagonist. The data are subjected to Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. A Schild slope not significantly different from unity is indicative of competitive antagonism.
5-HT3 Receptor Binding Assay
This assay measures the affinity of a compound for the 5-HT3 receptor by quantifying its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Membranes are prepared from a cell line expressing 5-HT3 receptors (e.g., NG108-15 cells) or a relevant tissue source. Cells are harvested, homogenized, and centrifuged to isolate a crude membrane fraction.[5]
-
Binding Incubation: In a multi-well plate, membrane aliquots are incubated with a fixed concentration of a high-affinity 5-HT3 receptor radioligand (e.g., [3H]-quipazine or [3H]-granisetron) and varying concentrations of the unlabeled competitor compound (SDZ 205-557).
-
Total and Non-specific Binding:
-
Total Binding is measured in wells containing only membranes and radioligand.
-
Non-specific Binding (NSB) is measured in the presence of a high concentration of an unlabeled 5-HT3 ligand to saturate all specific binding sites.
-
-
Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).[2]
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. The filters trap the membranes with the bound radioligand.[2]
-
Washing: Filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
Radioactivity Counting: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The data are plotted as the percentage of specific binding versus the log concentration of the competitor. An inhibition curve is fitted to the data to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Isolated Tissue Bioassay (Guinea Pig Ileum)
This functional assay measures the effect of compounds on the contractility of smooth muscle, a classic method for characterizing receptor pharmacology.
Protocol:
-
Tissue Dissection: A segment of the distal ileum is removed from a guinea pig and placed in oxygenated Krebs-Henseleit solution. The longitudinal muscle with the myenteric plexus attached is carefully stripped away.
-
Organ Bath Setup: The tissue strip is mounted in an organ bath containing warmed (37°C) and continuously aerated (95% O2 / 5% CO2) Krebs solution. One end is fixed, and the other is attached to an isometric force transducer to record muscle contractions.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a period (e.g., 60 minutes), with regular washing.
-
Agonist Concentration-Response: A cumulative concentration-response curve is generated for a 5-HT3 or 5-HT4 agonist, which induces contraction or relaxation, respectively. The agonist is added to the bath in increasing concentrations until a maximal response is achieved.
-
Antagonist Incubation: The tissue is washed to return to baseline. It is then incubated with a fixed concentration of SDZ 205-557 for a set period (e.g., 30-60 minutes).
-
Repeat Agonist Curve: The agonist concentration-response curve is repeated in the presence of the antagonist.
-
Data Analysis: The agonist concentration-response curves in the absence and presence of the antagonist are plotted. A rightward shift in the curve in the presence of the antagonist indicates antagonism. The dose ratio is calculated, and a Schild plot is constructed to determine the pA2 value and slope, confirming competitive antagonism if the slope is close to 1.0.[3]
References
- 1. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of 5-HT4 Receptors on Neuron–Glial Network Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
An In-Depth Technical Guide to SDZ 205-557 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 205-557 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT3 and 5-HT4 receptors.[1][2] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and the experimental protocols used to characterize its pharmacological profile. The information is intended to support researchers and professionals in drug development in their understanding and potential application of this compound.
Chemical Properties
This compound, chemically known as 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride, is a substituted benzoic acid derivative.[3] The hydrochloride salt form enhances its solubility.
| Property | Value | Reference |
| IUPAC Name | 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | [3] |
| Molecular Formula | C₁₄H₂₂Cl₂N₂O₃ | [3] |
| Molecular Weight | 337.25 g/mol | [3] |
| CAS Number | 1197334-02-3 | [3] |
| SMILES | CCN(CC)CCOC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl | [3] |
Mechanism of Action
This compound functions as a competitive antagonist at both 5-HT3 and 5-HT4 receptors, meaning it binds to these receptors without activating them, thereby preventing the endogenous ligand, serotonin (5-hydroxytryptamine), from binding and eliciting a biological response.[3]
5-HT4 Receptor Antagonism
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] By blocking this receptor, SDZ 205-557 can modulate various physiological processes, including gastrointestinal motility and neuronal signaling.[3]
5-HT3 Receptor Antagonism
The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin leads to the rapid influx of cations, causing depolarization of the neuron. This mechanism is involved in processes such as nausea and vomiting.[3] As an antagonist, SDZ 205-557 can inhibit these responses.
Quantitative Pharmacological Data
The potency of this compound has been determined in various in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: 5-HT4 Receptor Antagonist Activity
| Assay | Tissue/Cell Line | Agonist | pA₂ Value | Schild Slope | Reference |
| Adenylyl Cyclase Stimulation | Guinea-pig hippocampus | 5-Carboxamidotryptamine | 7.5 | 0.81 | [1][5] |
| Relaxation | Rat carbachol-contracted oesophagus | 5-HT | 7.3 | - | [1][5] |
| Relaxation | Rat carbachol-contracted oesophagus | (R)-zacopride | 6.4 | - | [1][5] |
| Contraction | Guinea pig ileum | 5-HT | 7.4 | - | [2] |
| Contraction | Guinea pig ileum | 5-Methoxytryptamine | 7.4 | - | [2] |
| Contraction | Guinea pig ileum | Renzapride | 7.6 (apparent) | non-competitive | [2] |
| Contraction | Guinea pig ileum | Zacopride | 6.8 | - | [2] |
| Depolarization | Rat isolated vagus nerve | 5-HT | 7.1 | - | [6] |
| Contraction | Guinea-pig distal colon | 5-HT | 7.8 | ~1.0 | [7] |
Table 2: 5-HT3 Receptor Antagonist Activity
| Assay | Tissue/Cell Line | Radioligand/Method | pA₂/pKi Value | Reference |
| Functional Assay | Guinea-pig ileum | - | 6.2 (affinity) | [1][5] |
| Radioligand Binding | NG108-15 cells | [³H]-quipazine | 6.9 (affinity) | [1][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Guinea Pig Ileum Contraction Assay (for 5-HT4 and 5-HT3 Receptor Antagonism)
This ex vivo functional assay assesses the ability of SDZ 205-557 to antagonize serotonin-induced contractions of the guinea pig ileum.
Materials:
-
Male guinea pigs
-
Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11) or Tyrode's solution.[8][9]
-
Serotonin (5-HT) and other 5-HT receptor agonists
-
This compound
-
Organ bath with an isotonic or isometric force transducer
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
A segment of the distal ileum is isolated from a humanely euthanized guinea pig.
-
The longitudinal muscle with the myenteric plexus attached (LMMP) is prepared by carefully removing the mucosa and submucosa.[10]
-
The tissue strip is mounted in an organ bath containing Krebs or Tyrode's solution, maintained at 37°C, and continuously gassed with carbogen.[9][10]
-
An initial tension of 1 gram is applied, and the tissue is allowed to equilibrate for 60-90 minutes, with washes every 15 minutes.[10]
-
A cumulative concentration-response curve to a 5-HT receptor agonist (e.g., 5-HT) is established.
-
The tissue is washed to return to baseline.
-
The preparation is incubated with a specific concentration of SDZ 205-557 for a predetermined time (e.g., 30 minutes).[10]
-
In the continued presence of SDZ 205-557, a second concentration-response curve to the agonist is generated.
-
Steps 6-8 are repeated with increasing concentrations of SDZ 205-557.
Data Analysis (Schild Analysis): The dose-ratio (DR) is calculated for each antagonist concentration (DR = EC₅₀ of agonist in the presence of antagonist / EC₅₀ of agonist in the absence of antagonist). A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]). The pA₂ value, a measure of antagonist potency, is the x-intercept of the linear regression. A slope of approximately 1 suggests competitive antagonism.
Adenylyl Cyclase Activation Assay (for 5-HT4 Receptor Antagonism)
This assay measures the ability of SDZ 205-557 to inhibit the 5-HT4 receptor-mediated increase in intracellular cAMP.
Materials:
-
Cell line expressing the 5-HT4 receptor (e.g., HEK293 or CHO cells) or tissue homogenates (e.g., guinea pig hippocampus).[1][5]
-
5-HT4 receptor agonist (e.g., 5-carboxamidotryptamine).[1]
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine (B1674149) - IBMX) to prevent cAMP degradation.[11]
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cells are cultured to an appropriate confluency and harvested.
-
Cells are resuspended in assay buffer containing a PDE inhibitor.
-
The cell suspension is dispensed into a multi-well plate.
-
Cells are pre-incubated with varying concentrations of SDZ 205-557.
-
A 5-HT4 agonist is added at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
The plate is incubated to allow for cAMP production.
-
Cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit according to the manufacturer's protocol.
Data Analysis: The concentration of SDZ 205-557 that produces 50% inhibition of the agonist-induced cAMP production (IC₅₀) is determined. This can be used to calculate the inhibitory constant (Ki).
Radioligand Binding Assay (for 5-HT3 Receptor Affinity)
This assay determines the affinity of SDZ 205-557 for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line expressing the 5-HT3 receptor (e.g., NG108-15 or HEK293 cells).[1][12]
-
Radiolabeled 5-HT3 receptor antagonist (e.g., [³H]-quipazine or [³H]-GR65630).[1][12]
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and cocktail
Procedure:
-
In a multi-well plate, cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of SDZ 205-557.
-
Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled 5-HT3 antagonist) are included.
-
The plate is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).[12]
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of SDZ 205-557 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synthesis and Pharmacokinetics
Synthesis
The synthesis of SDZ 205-557 can be achieved through the esterification of 4-amino-5-chloro-2-methoxybenzoic acid with 2-(diethylamino)ethanol. A general synthetic approach involves the activation of the carboxylic acid, for example, by conversion to an acyl chloride or using a coupling agent, followed by reaction with the alcohol.[13]
Pharmacokinetics (ADME)
Limited information is publicly available regarding the detailed absorption, distribution, metabolism, and excretion (ADME) profile of this compound. However, in vivo studies in micropigs have indicated that it has a short duration of action, with a half-life for its inhibitory response of approximately 23 minutes, suggesting relatively rapid metabolism or clearance.[1][5]
Research Applications
This compound serves as a valuable research tool for investigating the physiological and pathological roles of 5-HT3 and 5-HT4 receptors. Its primary areas of application in preclinical research include:
-
Gastrointestinal Function: Studying the role of 5-HT3 and 5-HT4 receptors in modulating gut motility, secretion, and sensation.[3]
-
Neurotransmission: Investigating the involvement of these receptors in central nervous system functions such as cognition, memory, and mood regulation.[3]
-
Emesis: As a 5-HT3 antagonist, it can be used in models to study the mechanisms of nausea and vomiting.[3]
Conclusion
This compound is a well-characterized dual 5-HT3 and 5-HT4 receptor antagonist. Its utility as a research tool is supported by a solid foundation of in vitro and ex vivo pharmacological data. This guide provides a detailed summary of its properties and the experimental methods used for its characterization, offering a valuable resource for scientists in the field of serotonin pharmacology and drug discovery. Further investigation into its pharmacokinetic profile and in vivo efficacy in various models is warranted to fully elucidate its therapeutic potential.
References
- 1. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SDZ 205-557, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | 1197334-02-3 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The guinea-pig distal colon--a sensitive preparation for the investigation of 5-HT4 receptor-mediated contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. A comparison of the pharmacological properties of guinea-pig and human recombinant 5-HT4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scholars.luc.edu [scholars.luc.edu]
SDZ 205-557 Hydrochloride: A Technical Guide for the 5-HT4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ 205-557 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor, with additional activity at the 5-HT3 receptor. This technical guide provides an in-depth overview of its pharmacological properties, including available binding and functional data. Detailed experimental protocols for the characterization of 5-HT4 receptor antagonists are presented, along with visualizations of the 5-HT4 receptor signaling pathway and a typical experimental workflow. This document is intended to serve as a comprehensive resource for researchers utilizing SDZ 205-557 in their studies of serotonergic systems and drug development endeavors.
Introduction
Serotonin (B10506) (5-hydroxytryptamine or 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological functions through its interaction with a diverse family of receptors. The 5-HT4 receptor, a Gs-protein-coupled receptor (GPCR), is predominantly expressed in the gastrointestinal tract, bladder, heart, and central nervous system. Its activation is implicated in the modulation of gastrointestinal motility, cognitive processes, and cardiac function.
This compound, with the chemical name 4-Amino-5-chloro-2-methoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride, has been identified as a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT4 receptor. Its ability to selectively block the actions of serotonin and other 5-HT4 agonists allows for the elucidation of the downstream consequences of receptor activation. This guide summarizes the key technical data and methodologies relevant to the use of SDZ 205-557 as a 5-HT4 receptor antagonist.
Physicochemical Properties
| Property | Value |
| Chemical Name | 4-Amino-5-chloro-2-methoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride |
| Molecular Formula | C14H22Cl2N2O3 |
| Molecular Weight | 337.25 g/mol |
| CAS Number | 1197334-02-3 |
Pharmacological Data
The pharmacological profile of this compound is characterized by its antagonist activity at 5-HT4 and 5-HT3 receptors. The following tables summarize the available quantitative data from in vitro and in vivo studies.
Table 3.1: In Vitro Functional Antagonist Activity
| Assay | Tissue/Cell Line | Agonist | pA2 Value | Schild Slope | Reference |
| Adenylyl Cyclase Stimulation | Guinea Pig Hippocampus | 5-Carboxamidotryptamine | 7.5 | 0.81 | [1] |
| Muscle Relaxation | Rat Carbachol-Contracted Oesophagus | Serotonin | 7.3 | Not Reported | [1] |
| Muscle Relaxation | Rat Carbachol-Contracted Oesophagus | (R)-zacopride | 6.4 | Not Reported | [1] |
| Muscle Contraction | Guinea Pig Ileum | Serotonin | 7.4 | Not Reported | [2] |
| Muscle Contraction | Guinea Pig Ileum | 5-Methoxytryptamine | 7.4 | Not Reported | [2] |
| Muscle Contraction | Guinea Pig Ileum | Renzapride | 7.6 (apparent) | Not Reported | [2] |
| Muscle Contraction | Guinea Pig Ileum | Zacopride | 6.8 | Not Reported | [2] |
Table 3.2: Receptor Binding and In Vivo Data
| Assay Type | Receptor | Tissue/Cell Line | Value | Units | Reference |
| Functional Antagonism | 5-HT3 | Guinea Pig Ileum | 6.2 | pA2 | [1] |
| Radioligand Binding | 5-HT3 | NG108-15 Cells | 6.9 | pKi | [1] |
| In Vivo Antagonism (Tachycardia) | 5-HT4 | Anesthetized, Vagotomized Micropig | 23 | minutes (t½) | [1] |
Signaling Pathways and Experimental Workflows
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor by an agonist initiates a canonical signaling cascade through the Gs alpha subunit of its associated G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, leading to the cellular response. SDZ 205-557 acts by competitively binding to the 5-HT4 receptor, thereby preventing agonist binding and the initiation of this signaling cascade.
Caption: 5-HT4 Receptor Gs Signaling Pathway.
Experimental Workflow for Characterizing a 5-HT4 Antagonist
The characterization of a novel 5-HT4 receptor antagonist like SDZ 205-557 typically follows a multi-step process, beginning with in vitro binding and functional assays to determine affinity and potency, followed by in vivo studies to assess efficacy and pharmacokinetic properties.
Caption: Experimental Workflow for 5-HT4 Antagonist Characterization.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize 5-HT4 receptor antagonists.
Radioligand Binding Assay for 5-HT4 Receptor Affinity (Ki Determination)
Objective: To determine the binding affinity (Ki) of SDZ 205-557 for the 5-HT4 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Biological Source: Membranes from cells stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells) or tissue homogenates rich in 5-HT4 receptors (e.g., guinea pig striatum).
-
Radioligand: A high-affinity 5-HT4 receptor radioligand (e.g., [³H]-GR113808).
-
Test Compound: this compound dissolved in an appropriate vehicle (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT4 receptor ligand (e.g., 10 µM GR113808).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and radioligand.
-
Non-specific Binding (NSB): Assay buffer, membrane preparation, radioligand, and the non-specific binding control.
-
Competitive Binding: Assay buffer, membrane preparation, radioligand, and increasing concentrations of SDZ 205-557.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the SDZ 205-557 concentration.
-
Determine the IC50 value (the concentration of SDZ 205-557 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Adenylyl Cyclase Activation Assay (pA2 Determination)
Objective: To determine the functional antagonist potency (pA2) of SDZ 205-557 by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.
Materials:
-
Biological Source: Whole cells expressing the 5-HT4 receptor (e.g., HEK293-h5-HT4 cells).
-
5-HT4 Agonist: e.g., Serotonin or 5-Carboxamidotryptamine.
-
Test Compound: this compound.
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Cell Lysis Buffer.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or AlphaScreen based.
Procedure:
-
Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate) and grow to an appropriate confluency.
-
Pre-incubation with Antagonist: Replace the culture medium with assay buffer containing the PDE inhibitor and varying concentrations of SDZ 205-557. Incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add the 5-HT4 agonist at various concentrations to generate a dose-response curve, both in the absence and presence of the different fixed concentrations of SDZ 205-557.
-
Incubation: Incubate for a time sufficient for cAMP accumulation (e.g., 10-30 minutes).
-
Cell Lysis and cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP levels according to the instructions of the chosen detection kit.
-
Data Analysis (Schild Analysis):
-
Construct agonist dose-response curves in the absence and presence of each concentration of SDZ 205-557.
-
Determine the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of SDZ 205-557 on the x-axis.
-
For a competitive antagonist, the plot should be linear with a slope not significantly different from 1. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (Kb).
-
Isolated Guinea Pig Ileum Motility Assay
Objective: To assess the functional antagonist activity of SDZ 205-557 on 5-HT4 receptor-mediated smooth muscle contraction in an ex vivo tissue preparation.
Materials:
-
Animal: Male guinea pig.
-
Dissection Equipment.
-
Organ Bath System: With temperature control, aeration, and an isotonic transducer for measuring muscle contractions.
-
Physiological Salt Solution: e.g., Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2.
-
5-HT4 Agonist: e.g., Serotonin.
-
Test Compound: this compound.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the distal ileum. Cleanse the segment and prepare a longitudinal muscle-myenteric plexus (LMMP) strip.
-
Mounting: Mount the tissue strip in an organ bath containing the physiological salt solution at 37°C under a resting tension (e.g., 1 g).
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing.
-
Agonist Dose-Response: Generate a cumulative concentration-response curve for the 5-HT4 agonist to establish a baseline response.
-
Antagonist Incubation: After washing the tissue to return to baseline, incubate it with a fixed concentration of SDZ 205-557 for a predetermined time (e.g., 30-60 minutes).
-
Repeat Agonist Dose-Response: In the continued presence of SDZ 205-557, generate a second agonist dose-response curve.
-
Data Analysis:
-
Compare the agonist dose-response curves in the absence and presence of SDZ 205-557. A competitive antagonist will cause a parallel rightward shift of the curve without a significant change in the maximum response.
-
Calculate the dose ratio and perform a Schild analysis as described in the adenylyl cyclase assay protocol to determine the pA2 value.
-
Conclusion
This compound is a well-characterized dual 5-HT4/5-HT3 receptor antagonist that serves as an invaluable tool for pharmacological research. Its utility in dissecting the roles of the 5-HT4 receptor in various physiological and pathophysiological processes is well-documented. This technical guide provides a consolidated resource of its known pharmacological properties and detailed experimental protocols to aid researchers in its effective application. Further investigation into its complete binding profile and pharmacokinetic properties will undoubtedly enhance its utility in the development of novel therapeutics targeting the serotonergic system.
References
An In-depth Technical Guide to the Serotonin Receptor Targets of SDZ 205-557 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ 205-557 hydrochloride is a potent pharmacological tool extensively utilized in neuroscience and gastrointestinal research. This technical guide provides a comprehensive overview of its primary molecular targets, the serotonin (B10506) 5-HT3 and 5-HT4 receptors. This document collates quantitative binding and functional data, details the experimental protocols used for its characterization, and presents key signaling pathways and experimental workflows through standardized diagrams. The information herein is intended to support researchers in the design and interpretation of studies involving this compound.
Introduction
SDZ 205-557, chemically known as 2-methoxy-4-amino-5-chloro benzoic acid 2-(diethylamino) ethyl ester hydrochloride, is a well-characterized receptor antagonist.[1] It exhibits a notable affinity for two distinct classes of serotonin receptors: the ligand-gated ion channel 5-HT3 receptor and the G-protein coupled 5-HT4 receptor.[1][2][3] This dual antagonism, coupled with its surmountable nature at 5-HT4 receptors, makes it a valuable compound for dissecting the physiological roles of these two serotonin receptor subtypes.[4] However, its short duration of action in vivo necessitates careful consideration in experimental design.[1][3]
Core Pharmacological Profile: Serotonin Receptor Targets
The primary pharmacological action of SDZ 205-557 is the competitive antagonism of 5-HT3 and 5-HT4 receptors.[1][5] Its affinity for other receptors, including 5-HT1, 5-HT2, alpha-1, alpha-2, and mu-opiate receptors, is substantially lower.[4]
Quantitative Data: Receptor Affinity and Functional Antagonism
The following tables summarize the key quantitative parameters defining the interaction of SDZ 205-557 with its target receptors across various experimental models.
Table 1: Functional Antagonism of SDZ 205-557 at 5-HT4 Receptors
| Tissue/Cell Line | Species | Agonist | Parameter | Value | Reference |
| Hippocampus | Guinea Pig | 5-Carboxamidotryptamine | pA₂ | 7.5 | [1][3] |
| Oesophagus (carbachol-contracted) | Rat | 5-HT | pA₂ | 7.3 | [1][3] |
| Oesophagus (carbachol-contracted) | Rat | (R)-zacopride | pA₂ | 6.4 | [1][3] |
| Ileum (non-stimulated) | Guinea Pig | 5-HT, 5-Methoxytryptamine | pA₂ | 7.4 | [4] |
| Ileum (non-stimulated) | Guinea Pig | Renzapride | "apparent" pA₂ | 7.6 | [4] |
| Ileum (non-stimulated) | Guinea Pig | Zacopride | pA₂ | 6.8 | [4] |
Table 2: Affinity and Functional Antagonism of SDZ 205-557 at 5-HT3 Receptors
| Tissue/Cell Line | Species | Assay Type | Parameter | Value | Reference |
| NG108-15 Cells | - | [³H]-quipazine Binding | pKᵢ (affinity) | 6.9 | [1][3] |
| Ileum | Guinea Pig | Functional Assay | pA₂ (affinity) | 6.2 | [1][3] |
Signaling Pathways
SDZ 205-557 exerts its effects by blocking the downstream signaling cascades initiated by serotonin binding to 5-HT3 and 5-HT4 receptors.
Antagonism of 5-HT4 Receptor Signaling
The 5-HT4 receptor is a Gs-protein coupled receptor. Upon activation by serotonin, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). SDZ 205-557 competitively binds to the 5-HT4 receptor, preventing serotonin-mediated activation of this pathway.
Antagonism of 5-HT3 Receptor Signaling
The 5-HT3 receptor is a non-selective cation channel. Binding of serotonin opens the channel, allowing for the rapid influx of Na+ and Ca2+, leading to depolarization of the neuronal membrane. SDZ 205-557 acts as a channel blocker, preventing this ion influx and subsequent depolarization.
References
- 1. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS 1197334-02-3 | SDZ205557 | Tocris Bioscience [tocris.com]
- 3. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SDZ 205-557, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | 1197334-02-3 [smolecule.com]
SDZ 205-557 Hydrochloride: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ 205-557 hydrochloride is a significant compound in the history of serotonin (B10506) receptor pharmacology. It was one of the first molecules to be characterized as a potent and selective antagonist of the 5-HT₄ receptor, playing a crucial role in the early understanding and classification of this receptor subtype. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of SDZ 205-557. It includes a summary of its binding and functional data, detailed methodologies for key experiments, and a visualization of its mechanism of action through the 5-HT₄ receptor signaling pathway.
Discovery and History
SDZ 205-557, with the chemical name 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride, was developed by researchers at Sandoz Pharma Ltd. in Basel, Switzerland.[1][2] Its initial characterization as a potent and selective 5-HT₄ receptor antagonist was first reported in the early 1990s.[1][2] At the time of its discovery, there was a lack of selective antagonists for the newly identified 5-HT₄ receptor. The existing compound, ICS 205-930, was a weak antagonist at 5-HT₄ receptors and significantly more potent at 5-HT₃ receptors.[1] SDZ 205-557 emerged as the first potent, selective, and surmountable antagonist at 5-HT₄ receptors, particularly demonstrated in the isolated guinea pig ileum model.[1]
While being a potent 5-HT₄ antagonist, further studies revealed that SDZ 205-557 also possesses a notable affinity for the 5-HT₃ receptor.[3][4] This dual activity has been a key aspect of its pharmacological profile, with its apparent selectivity for the 5-HT₄ receptor being more pronounced in certain species, such as the guinea pig, due to atypical properties of the 5-HT₃ receptor in this animal.[4] The compound's relatively short duration of action in vivo has been noted as a potential limitation for its therapeutic use.[4]
Pharmacological Profile
Mechanism of Action
This compound acts as a competitive antagonist at 5-HT₄ and 5-HT₃ receptors.[1][3][5] By binding to these receptors, it prevents the endogenous ligand, serotonin (5-hydroxytryptamine), from binding and initiating downstream signaling cascades.[5] Its antagonism of the 5-HT₄ receptor, a G-protein coupled receptor, blocks the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, inhibits the physiological responses mediated by 5-HT₄ receptor activation, such as smooth muscle relaxation and neuronal excitation.[3][5]
Quantitative Data
The following tables summarize the reported binding affinities and functional potencies of this compound in various experimental models.
Table 1: 5-HT₄ Receptor Antagonist Potency of SDZ 205-557
| Tissue/Preparation | Species | Agonist | pA₂ Value | Schild Slope | Reference |
| Non-stimulated Ileum (longitudinal muscle) | Guinea Pig | 5-HT | 7.4 | Not specified | [1] |
| Non-stimulated Ileum (longitudinal muscle) | Guinea Pig | 5-methoxytryptamine | 7.4 | Not specified | [1] |
| Hippocampus (adenylyl cyclase stimulation) | Guinea Pig | 5-carboxamidotryptamine | 7.5 | 0.81 | [4] |
| Oesophagus (carbachol-contracted) | Rat | 5-HT | 7.3 | Not specified | [4] |
Table 2: 5-HT₃ Receptor Antagonist Potency of SDZ 205-557
| Tissue/Preparation | Species | Method | pA₂/Affinity Value | Reference |
| Ileum (longitudinal muscle) | Guinea Pig | Functional Assay | 6.2 | [4] |
| NG108-15 Cells | Mouse Neuroblastoma x Rat Glioma Hybrid | [³H]-quipazine Binding | 6.9 | [4] |
Table 3: In Vivo Pharmacodynamic Properties of SDZ 205-557
| Model | Species | Effect | Half-life of Inhibitory Response | Reference |
| Anaesthetized, vagotomized micropig | Micropig | Blockade of 5-HT₄-mediated tachycardia | 23 minutes | [4] |
SDZ 205-557 has been shown to have low affinity for a range of other receptors, including 5-HT₁, 5-HT₂, α₁, α₂, opiate (μ), muscarinic, nicotine, and histamine (B1213489) H₁ receptors, with pKD values below 5.6.[1]
Key Experimental Protocols
Isolated Guinea Pig Ileum Assay for 5-HT₄ Receptor Antagonism
This functional assay is a classical method for characterizing 5-HT₄ receptor ligands.
Methodology:
-
Tissue Preparation: A segment of the ileum is excised from a guinea pig and placed in an oxygenated physiological salt solution (e.g., Tyrode's or Krebs solution) at 37°C. The longitudinal muscle with the myenteric plexus attached is prepared.
-
Apparatus Setup: The tissue strip is mounted in an organ bath containing the physiological salt solution, continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂). One end of the tissue is fixed, and the other is connected to an isometric force transducer to record muscle contractions.
-
Equilibration: The tissue is allowed to equilibrate under a slight tension (e.g., 0.5-1 g) for a period of time (e.g., 30-60 minutes), with regular washing.
-
Antagonist Incubation: SDZ 205-557 is added to the organ bath at various concentrations and incubated for a specific period to allow for receptor binding.
-
Agonist Challenge: A cumulative concentration-response curve to a 5-HT₄ receptor agonist (e.g., 5-HT or 5-methoxytryptamine) is generated in the absence and presence of different concentrations of SDZ 205-557.
-
Data Analysis: The antagonistic potency (pA₂) is calculated using a Schild plot analysis, which determines the concentration of the antagonist that requires a two-fold increase in the agonist concentration to produce the same response.
Radioligand Binding Assay for 5-HT₄ Receptors
This assay is used to determine the binding affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: A tissue or cell line expressing 5-HT₄ receptors (e.g., guinea pig striatum or hippocampus) is homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.
-
Assay Incubation: The membrane preparation is incubated in a reaction mixture containing a radiolabeled 5-HT₄ receptor ligand (e.g., [³H]-GR113808), a buffer solution, and varying concentrations of the unlabeled test compound (SDZ 205-557).
-
Separation of Bound and Free Ligand: After incubation to allow binding to reach equilibrium, the bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Visualizations
5-HT₄ Receptor Signaling Pathway
The 5-HT₄ receptor primarily signals through a Gαs-coupled pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gs protein. The activated α-subunit of the Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response. SDZ 205-557, as an antagonist, blocks the initial step of agonist binding, thereby preventing this entire signaling cascade.
Caption: 5-HT₄ Receptor Signaling Pathway and the Antagonistic Action of SDZ 205-557.
Experimental Workflow for Isolated Guinea Pig Ileum Assay
The following diagram illustrates the general workflow for determining the antagonist properties of SDZ 205-557 using the isolated guinea pig ileum preparation.
Caption: Workflow for the pharmacological characterization of SDZ 205-557 in the isolated guinea pig ileum.
Conclusion
This compound holds a significant place in the history of serotonin receptor research. Its discovery and characterization as a potent and selective 5-HT₄ receptor antagonist provided a crucial pharmacological tool that advanced the understanding of this receptor's physiological roles. While its dual affinity for 5-HT₃ receptors and its pharmacokinetic profile may have limited its clinical development, its contribution to the fundamental science of 5-HT receptor pharmacology remains undeniable. This technical guide has summarized the key aspects of its discovery, pharmacological properties, and the experimental methodologies used in its characterization, providing a valuable resource for researchers in the field.
References
- 1. SDZ 205-557, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SDZ 205-557, a selective antagonist at 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to SDZ 205-557 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ 205-557 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT3 and 5-HT4 receptors. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed experimental protocols for key assays, including radioligand binding and isolated tissue experiments, are outlined. Furthermore, this guide elucidates the signaling pathways affected by SDZ 205-557 and presents quantitative data on its receptor affinity and functional antagonism in a structured format for ease of comparison. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of serotonergic systems and the development of novel therapeutics.
Chemical Structure and Properties
This compound is chemically known as 4-Amino-5-chloro-2-methoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride.[1] Its structure is characterized by a substituted benzoic acid core, which is crucial for its interaction with the serotonin receptors.
Chemical Structure:
Caption: Chemical structure of SDZ 205-557.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C14H21ClN2O3・HCl | [1] |
| Molecular Weight | 337.25 g/mol | [1] |
| CAS Number | 1197334-02-3 | [1] |
| Purity | ≥99% (HPLC) | [1] |
| Solubility | Soluble in water |
Mechanism of Action and Signaling Pathways
SDZ 205-557 acts as a competitive antagonist at both 5-HT3 and 5-HT4 receptors. By binding to these receptors, it prevents the endogenous ligand, serotonin (5-hydroxytryptamine), from binding and initiating downstream signaling cascades.
5-HT4 Receptor Signaling Pathway and Antagonism by SDZ 205-557:
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gs alpha subunits. Activation of the 5-HT4 receptor by serotonin initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular responses. SDZ 205-557, by blocking the binding of serotonin to the 5-HT4 receptor, inhibits this entire signaling pathway.
Caption: Antagonistic effect of SDZ 205-557 on the 5-HT4 receptor signaling pathway.
Quantitative Data
The antagonist properties of SDZ 205-557 have been quantified in various in vitro and in vivo studies. The following table summarizes the key affinity (pKi) and functional antagonism (pA2) values.
| Parameter | Receptor | Preparation | Agonist | Value | Reference |
| pA2 | 5-HT4 | Guinea-pig hippocampus | 5-Carboxamidotryptamine | 7.5 | [2] |
| pA2 | 5-HT4 | Rat oesophagus | Serotonin | 7.3 | [2] |
| pA2 | 5-HT4 | Rat oesophagus | (R)-zacopride | 6.4 | [2] |
| Affinity (pKi/pA2) | 5-HT3 | Guinea-pig ileum | - | 6.2 | [2] |
| Binding Affinity (pKi) | 5-HT3 | NG108-15 cells ([3H]-quipazine) | - | 6.9 | [2] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. pKi is the negative logarithm of the inhibition constant (Ki).
Experimental Protocols
The following sections provide an overview of the methodologies for key experiments used to characterize the pharmacological activity of SDZ 205-557.
Radioligand Binding Assay
This assay is used to determine the affinity of SDZ 205-557 for the 5-HT4 receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for a radioligand binding assay to determine the affinity of SDZ 205-557.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing 5-HT4 receptors in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in the appropriate assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]GR113808), and varying concentrations of this compound.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of SDZ 205-557 that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Isolated Guinea Pig Ileum Assay
This functional assay assesses the ability of SDZ 205-557 to antagonize the contractile response induced by a 5-HT4 receptor agonist in the guinea pig ileum.
Experimental Workflow:
References
A Comprehensive Technical Guide to SDZ 205-557 Hydrochloride for the Research Professional
An In-Depth Review of a 5-HT₃ and 5-HT₄ Receptor Antagonist
This technical guide provides an in-depth overview of SDZ 205-557 hydrochloride, a valuable pharmacological tool for researchers, scientists, and drug development professionals. This document outlines its chemical properties, mechanism of action, and key experimental data, and provides detailed protocols for relevant assays.
Chemical Identity and Properties
This compound, chemically known as 4-Amino-5-chloro-2-methoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride, is a well-characterized antagonist of serotonin (B10506) receptors. There is some discrepancy in the reported CAS numbers for this compound, with suppliers listing both 1197334-02-3 and 137196-67-9 . Researchers should verify the CAS number with their specific supplier.
Mechanism of Action
SDZ 205-557 is a competitive antagonist at both 5-HT₃ and 5-HT₄ receptors.[1] Its primary utility in research stems from its ability to selectively block the actions of serotonin at these specific receptor subtypes, allowing for the elucidation of their physiological and pathological roles.
The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates protein kinase A (PKA), which can phosphorylate various downstream targets to modulate cellular function. Additionally, evidence suggests a G-protein-independent signaling pathway for the 5-HT₄ receptor that involves the activation of the non-receptor tyrosine kinase, Src.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Affinity and Potency
| Parameter | Value | Species | Tissue/Cell Line | Agonist | Reference |
| pA₂ (5-HT₄ Receptor) | 7.5 | Guinea Pig | Hippocampus (Adenylyl Cyclase Assay) | 5-Carboxamidotryptamine | [1] |
| pA₂ (5-HT₄ Receptor) | 7.4 | Guinea Pig | Ileum (Non-stimulated) | 5-HT, 5-Methoxytryptamine | [2] |
| pA₂ (5-HT₄ Receptor) | 7.3 | Rat | Oesophagus (Carbachol-contracted) | - | [1][3] |
| pA₂ (5-HT₃ Receptor) | 6.2 | Guinea Pig | Ileum | - | [1] |
| Affinity (5-HT₃ Binding) | 6.9 | - | NG108-15 Cells ([³H]-quipazine) | - | [1] |
Table 2: In Vivo Pharmacological Data
| Parameter | Value | Species | Model | Reference |
| Half-life (inhibitory response) | 23 minutes | Micropig | Anesthetized, vagotomized (5-HT₄-mediated tachycardia) | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
5-HT₄ Receptor Signaling Pathway
Caption: 5-HT₄ Receptor Signaling Pathways.
Isolated Tissue Bath Experimental Workflow
Caption: Isolated Tissue Bath Experimental Workflow.
Experimental Protocols
Radioligand Binding Assay for 5-HT₄ Receptor Affinity
This protocol is adapted from standard methodologies for determining the binding affinity of a compound to the 5-HT₄ receptor.
Materials:
-
Cell membranes expressing the 5-HT₄ receptor (e.g., from guinea pig striatum or a recombinant cell line).
-
Radioligand: [³H]-GR113808.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled 5-HT₄ ligand (for non-specific binding).
-
50 µL of varying concentrations of SDZ 205-557.
-
50 µL of [³H]-GR113808 (at a concentration close to its Kd).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for SDZ 205-557 and convert it to a Ki value using the Cheng-Prusoff equation.
Isolated Guinea Pig Ileum Preparation for Functional Antagonism
This protocol describes a classic method to assess the functional antagonism of 5-HT₄ receptors in a native tissue.[4]
Materials:
-
Male Dunkin-Hartley guinea pig (250-350 g).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Serotonin (5-HT) or another 5-HT₄ agonist.
-
This compound.
-
Isolated organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Humanely euthanize the guinea pig. Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution. Gently flush the lumen to remove contents. Cut the ileum into 2-3 cm segments.
-
Mounting: Suspend each segment in an organ bath containing Krebs-Henseleit solution under a resting tension of 1 g. Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the 5-HT₄ agonist (e.g., 5-HT) to establish a baseline.
-
Antagonist Incubation: Wash the tissue thoroughly and allow it to return to baseline. Incubate the tissue with a known concentration of SDZ 205-557 for 30-60 minutes.
-
Antagonism Assessment: In the presence of SDZ 205-557, repeat the cumulative concentration-response curve for the 5-HT₄ agonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of SDZ 205-557. A rightward shift in the curve indicates competitive antagonism. The pA₂ value, a measure of the antagonist's potency, can be calculated using a Schild plot analysis.
References
- 1. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SDZ 205-557, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT7 receptors mediate the inhibitory effect of 5-HT on peristalsis in the isolated guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
SDZ 205-557 Hydrochloride: A Technical Guide to a Dual Serotonin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ 205-557 hydrochloride is a potent antagonist of both the 5-HT3 and 5-HT4 serotonin (B10506) receptors. This technical guide provides a comprehensive overview of its chemical properties, pharmacological activity, and the signaling pathways it modulates. Detailed experimental protocols for the characterization of its antagonist activity are also presented, offering a valuable resource for researchers in the fields of pharmacology and drug development.
Chemical Identity and Alternative Names
This compound is a well-characterized research chemical with several alternative names and chemical identifiers. A summary of this information is provided in the table below.
| Identifier Type | Value | Citations |
| Systematic Name | 4-Amino-5-chloro-2-methoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride | [1][2] |
| Alternative Names | 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride; 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride | |
| CAS Number (HCl Salt) | 1197334-02-3 | [3] |
| CAS Number (Free Base) | 137196-67-9 | |
| Molecular Formula | C₁₄H₂₁ClN₂O₃·HCl | [2] |
| Molecular Weight | 337.25 g/mol | [2] |
| PubChem CID | 11957705 | |
| InChI Key | JOWUQCJWCRNVMQ-UHFFFAOYSA-N | |
| SMILES | CCN(CC)CCOC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl |
Pharmacological Profile: Antagonism of 5-HT3 and 5-HT4 Receptors
SDZ 205-557 is distinguished by its antagonist activity at two distinct serotonin receptor subtypes: the ionotropic 5-HT3 receptor and the G-protein coupled 5-HT4 receptor.[1] The affinity and potency of SDZ 205-557 at these receptors have been quantified in various in vitro and in vivo models.
| Receptor | Assay System | Parameter | Value | Citations |
| 5-HT4 | Guinea-pig hippocampus (adenylyl cyclase stimulation) | pA₂ | 7.5 | [1][4] |
| 5-HT4 | Rat oesophagus (carbachol-contracted) | pA₂ | 7.3 | [1][4] |
| 5-HT4 | Guinea-pig ileum (non-stimulated) | pA₂ | 7.4 | [5] |
| 5-HT3 | Guinea-pig ileum (functional assay) | pA₂ | 6.2 | [1][4] |
| 5-HT3 | NG108-15 cells ([³H]-quipazine binding) | pA₂ | 6.9 | [1][4] |
Signaling Pathways
The dual antagonism of 5-HT3 and 5-HT4 receptors by SDZ 205-557 results in the modulation of distinct downstream signaling cascades.
Inhibition of 5-HT3 Receptor Signaling
The 5-HT3 receptor is a ligand-gated ion channel.[6] Its activation by serotonin leads to a rapid influx of cations (Na⁺, K⁺, and Ca²⁺), causing neuronal depolarization.[7] This can trigger various downstream events, including the activation of calcium-dependent signaling pathways. By blocking this channel, SDZ 205-557 prevents these downstream effects.
Caption: 5-HT3 Receptor Signaling Pathway and Antagonism by SDZ 205-557.
Inhibition of 5-HT4 Receptor Signaling
The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR).[7] Its activation by serotonin stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[8][9] This pathway is involved in a variety of cellular responses. SDZ 205-557 competitively blocks the binding of serotonin to the 5-HT4 receptor, thereby inhibiting this signaling cascade.
Caption: 5-HT4 Receptor Signaling Pathway and Antagonism by SDZ 205-557.
Experimental Protocols
The following are representative protocols for the characterization of this compound's antagonist activity. These are based on the methodologies described in the key literature.[1][4][5]
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol describes a method to determine the binding affinity of SDZ 205-557 for the 5-HT3 receptor in NG108-15 cell membranes using [³H]-quipazine as the radioligand.
-
Membrane Preparation:
-
Homogenize NG108-15 cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 200-400 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled serotonin (for non-specific binding).
-
50 µL of various concentrations of this compound.
-
50 µL of [³H]-quipazine (final concentration ~1 nM).
-
50 µL of the membrane preparation.
-
-
Incubate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of SDZ 205-557 by non-linear regression analysis of the competition binding data.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation. The pA₂ value can be derived from the Ki.
-
Functional Assay for 5-HT4 Receptor Antagonism (Adenylyl Cyclase Activation)
This protocol measures the ability of SDZ 205-557 to antagonize serotonin-induced adenylyl cyclase activation in guinea-pig hippocampal membranes.
-
Membrane Preparation:
-
Prepare hippocampal membranes as described in section 4.1.
-
-
Adenylyl Cyclase Assay:
-
The assay mixture (final volume 200 µL) should contain:
-
50 mM Tris-HCl (pH 7.4)
-
10 mM MgCl₂
-
1 mM ATP
-
1 mM isobutylmethylxanthine (IBMX)
-
A GTP-regenerating system (e.g., 10 mM phosphocreatine (B42189) and 50 units/mL creatine (B1669601) phosphokinase).
-
Various concentrations of this compound.
-
A fixed concentration of serotonin (e.g., 1 µM).
-
50-100 µg of membrane protein.
-
-
Pre-incubate the mixture for 5 minutes at 30°C.
-
Initiate the reaction by adding the membrane preparation.
-
Incubate for 15 minutes at 30°C.
-
Terminate the reaction by boiling for 3 minutes.
-
Centrifuge to pellet the denatured protein.
-
Measure the cAMP concentration in the supernatant using a suitable cAMP assay kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
-
-
Data Analysis:
-
Construct concentration-response curves for serotonin in the absence and presence of different concentrations of SDZ 205-557.
-
Perform a Schild analysis to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
-
Isolated Tissue Functional Assay for 5-HT3 and 5-HT4 Receptor Antagonism
This protocol describes the use of isolated guinea-pig ileum to assess the functional antagonist activity of SDZ 205-557 at both 5-HT3 and 5-HT4 receptors.
-
Tissue Preparation:
-
Isolate segments of the guinea-pig terminal ileum and mount them in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Record isometric contractions using a force-displacement transducer.
-
-
5-HT4 Receptor Antagonism:
-
In the presence of a muscarinic receptor antagonist (e.g., atropine) to block cholinergic responses, construct a cumulative concentration-response curve to a 5-HT4 receptor agonist (e.g., 5-methoxytryptamine).
-
After washing the tissue, incubate with a known concentration of this compound for 30-60 minutes.
-
Re-determine the concentration-response curve to the 5-HT4 agonist.
-
Repeat this procedure with at least two other concentrations of SDZ 205-557.
-
Calculate the dose-ratios and perform a Schild analysis to determine the pA₂ value.
-
-
5-HT3 Receptor Antagonism:
-
In the presence of antagonists for other serotonin receptor subtypes (e.g., a 5-HT4 antagonist) and other neurotransmitter receptors to isolate the 5-HT3-mediated response, elicit contractions with a specific 5-HT3 receptor agonist (e.g., 2-methyl-5-HT).
-
Follow the same procedure as for the 5-HT4 receptor antagonism to determine the pA₂ value of SDZ 205-557 at the 5-HT3 receptor.
-
References
- 1. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. targetmol.com [targetmol.com]
- 4. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SDZ 205-557, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Pharmacology of SDZ 205-557 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SDZ 205-557 hydrochloride is a potent and selective antagonist of serotonin (B10506) receptors, specifically exhibiting high affinity for the 5-HT₄ and 5-HT₃ subtypes.[1][2] This technical guide provides a comprehensive overview of the pharmacology of SDZ 205-557, summarizing its receptor binding profile, functional activity in various preclinical models, and detailed experimental protocols for its characterization. The information presented is intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and gastrointestinal drug development.
Introduction
SDZ 205-557, chemically known as 2-methoxy-4-amino-5-chloro benzoic acid 2-(diethylamino) ethyl ester, is a well-characterized pharmacological tool used to investigate the physiological roles of 5-HT₄ and 5-HT₃ receptors.[1] These receptors are implicated in a wide range of biological processes, including gastrointestinal motility, neurotransmission, and cardiovascular function.[3] SDZ 205-557 has been instrumental in elucidating the downstream signaling pathways of these receptors and in evaluating their potential as therapeutic targets.
Mechanism of Action
SDZ 205-557 acts as a competitive antagonist at both 5-HT₄ and 5-HT₃ receptors, meaning it binds to the same site as the endogenous ligand, serotonin (5-HT), but does not activate the receptor.[1][3] By occupying the receptor's binding site, SDZ 205-557 prevents serotonin from eliciting its normal physiological response. At 5-HT₄ receptors, which are G-protein coupled receptors that stimulate adenylyl cyclase, SDZ 205-557 blocks the serotonin-induced increase in intracellular cyclic AMP (cAMP).[1][3] At 5-HT₃ receptors, which are ligand-gated ion channels, it prevents the influx of cations that would typically lead to neuronal depolarization.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound across various in vitro and in vivo experimental models.
Table 1: 5-HT₄ Receptor Antagonist Activity of SDZ 205-557
| Tissue/Cell Line | Species | Agonist | Assay Type | pA₂ Value | Schild Slope | Reference |
| Hippocampus | Guinea Pig | 5-Carboxamidotryptamine (B1209777) | Adenylyl Cyclase Stimulation | 7.5 | 0.81 | [1] |
| Oesophagus (carbachol-contracted) | Rat | 5-HT | Relaxation | 7.3 | Not Reported | [1] |
| Oesophagus (carbachol-contracted) | Rat | (R)-zacopride | Relaxation | 6.4 | Not Reported | [1] |
| Ileum (non-stimulated) | Guinea Pig | 5-HT | Contraction | 7.4 | Not Reported | [4] |
| Ileum (non-stimulated) | Guinea Pig | 5-Methoxytryptamine | Contraction | 7.4 | Not Reported | [4] |
| Ileum (non-stimulated) | Guinea Pig | Renzapride | Contraction | 7.6 (apparent) | Not Competitive | [4] |
| Ileum (non-stimulated) | Guinea Pig | Zacopride | Contraction | 6.8 | Not Reported | [4] |
| Jejunum | Human | Mucosal Stroking | Short-Circuit Current | 7.8 (estimated) | Not Reported | [5] |
Table 2: 5-HT₃ Receptor Antagonist Activity of SDZ 205-557
| Tissue/Cell Line | Species | Assay Type | pA₂/Affinity Value | Reference |
| Ileum | Guinea Pig | Functional Assay | 6.2 | [1] |
| NG108-15 Cells | - | [³H]-quipazine Binding | 6.9 | [1] |
Table 3: In Vivo Pharmacological Properties of SDZ 205-557
| Model | Species | Effect | Key Findings | Reference |
| Anesthetized, Vagotomized | Micropig | Blockade of 5-HT₄-mediated tachycardia | Transient blockade with a half-life of 23 minutes. | [1] |
Experimental Protocols
Adenylyl Cyclase Stimulation Assay in Guinea Pig Hippocampus
This protocol is based on the methodology described for assessing 5-HT₄ receptor-mediated adenylyl cyclase stimulation.[1]
Objective: To determine the antagonist potency (pA₂) of SDZ 205-557 at 5-HT₄ receptors.
Materials:
-
Guinea pig hippocampus
-
Krebs buffer
-
5-Carboxamidotryptamine (5-CT)
-
This compound
-
[α-³²P]ATP
-
Reagents for cAMP measurement (e.g., Dowex and alumina (B75360) columns)
-
Scintillation counter
Procedure:
-
Tissue Preparation: Homogenize guinea pig hippocampus in ice-cold buffer.
-
Incubation: In assay tubes, combine the hippocampal homogenate with Krebs buffer, a fixed concentration of the 5-HT₄ agonist 5-carboxamidotryptamine (e.g., 0.4 µM), and varying concentrations of SDZ 205-557.
-
Reaction Initiation: Start the enzymatic reaction by adding [α-³²P]ATP.
-
Incubation Period: Incubate the mixture for a defined period at a controlled temperature (e.g., 10-15 minutes at 30°C).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing unlabeled ATP and EDTA).
-
cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.
-
Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.
-
Data Analysis: Plot the concentration-response curves for 5-CT in the absence and presence of different concentrations of SDZ 205-557. Perform a Schild analysis to determine the pA₂ value.
Isolated Guinea Pig Ileum Contraction Assay
This protocol is adapted from studies investigating the effects of SDZ 205-557 on gut motility.[4]
Objective: To evaluate the antagonist effect of SDZ 205-557 on 5-HT₄ receptor-mediated smooth muscle contraction.
Materials:
-
Male guinea pig
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, glucose 5.6)
-
5-HT or other 5-HT₄ agonists
-
This compound
-
Organ bath with an isometric force transducer
Procedure:
-
Tissue Dissection: Euthanize a male guinea pig and dissect a segment of the terminal ileum.
-
Preparation: Gently flush the lumen to remove contents and cut into segments of approximately 2-3 cm.
-
Mounting: Suspend the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂. Apply a resting tension of approximately 1 g.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
Antagonist Incubation: Add the desired concentration of SDZ 205-557 to the organ bath and incubate for a predetermined period (e.g., 30 minutes).
-
Agonist Challenge: Construct a cumulative concentration-response curve for a 5-HT₄ agonist (e.g., 5-HT) by adding increasing concentrations of the agonist to the bath.
-
Recording: Record the isometric contractions using a force transducer.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of SDZ 205-557. Calculate the dose-ratio and perform a Schild analysis to determine the pA₂ value.
Signaling Pathways and Experimental Workflows
5-HT₄ Receptor Signaling Pathway
Caption: 5-HT₄ receptor signaling cascade and the inhibitory action of SDZ 205-557.
Experimental Workflow for Schild Analysis
Caption: Workflow for determining the pA₂ of SDZ 205-557 using Schild analysis.
Conclusion
This compound is a valuable pharmacological tool with well-defined antagonist properties at 5-HT₄ and 5-HT₃ receptors. Its utility in both in vitro and in vivo studies has significantly contributed to our understanding of the physiological and pathological roles of these serotonin receptor subtypes. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize SDZ 205-557 in their investigations. The short duration of action of this antagonist in vivo should be taken into consideration when designing experiments.[1]
References
- 1. SDZ 205-557, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Binding Profile of SDZ 205-557 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 205-557 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor, with a secondary affinity for the 5-HT3 receptor.[1][2] This technical guide provides a comprehensive overview of its binding characteristics, drawing from a range of in vitro studies. The information presented herein is intended to support research and drug development efforts by providing detailed quantitative data, experimental methodologies, and a visualization of the relevant signaling pathway.
Core Binding Profile and Selectivity
This compound demonstrates high affinity for the 5-HT4 receptor, where it acts as a competitive antagonist. Its selectivity for the 5-HT4 receptor over the 5-HT3 receptor is notable, though it does possess a moderate affinity for the latter. Importantly, SDZ 205-557 shows negligible affinity for a wide range of other receptor types, including other serotonin (B10506) receptor subtypes, adrenergic receptors, and opioid receptors.[2]
Quantitative Binding and Functional Antagonism Data
The following table summarizes the binding affinity (pKi) and functional antagonist potency (pA2/pKB) of this compound at various receptors.
| Receptor | Test System | Parameter | Value | Reference(s) |
| 5-HT4 | Guinea Pig Ileum (non-stimulated) | pA2 | 7.4 | [2] |
| Guinea Pig Hippocampus (adenylyl cyclase stimulation) | pA2 | 7.5 | [3] | |
| Rat Oesophagus (carbachol-contracted) | pA2 | 7.3 | [3] | |
| Piglet Left Atria | pA2 | 7.3 | [4] | |
| Guinea Pig Distal Colon (LMMP) | pA2 | 7.8 | [5] | |
| Rat Isolated Ileum | pKB | 7.0 | [6] | |
| 5-HT3 | NG108-15 Cells ([3H]-quipazine binding) | pA2 | 6.9 | [3] |
| Guinea Pig Ileum | pA2 | 6.2 | [3] | |
| 5-HT1 Receptors | Radioligand Binding Assays | pKD | < 5.6 | [2] |
| 5-HT2 Receptors | Radioligand Binding Assays | pKD | < 5.6 | [2] |
| α1-Adrenergic Receptors | Radioligand Binding Assays | pKD | < 5.6 | [2] |
| α2-Adrenergic Receptors | Radioligand Binding Assays | pKD | < 5.6 | [2] |
| Opiate (μ) Receptors | Radioligand Binding Assays | pKD | < 5.6 | [2] |
Experimental Protocols
Radioligand Binding Assay for 5-HT4 Receptor Affinity
The determination of the binding affinity of SDZ 205-557 for the 5-HT4 receptor is typically performed via a competitive radioligand binding assay using the selective 5-HT4 antagonist [3H]-GR113808.
1. Membrane Preparation:
-
Tissues rich in 5-HT4 receptors, such as guinea pig striatum or hippocampus, or cells recombinantly expressing the human 5-HT4 receptor (e.g., HEK293 cells), are homogenized in ice-cold buffer.[7][8]
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method (e.g., Bradford assay).
2. Competitive Binding Incubation:
-
The assay is typically set up in a 96- or 384-well plate format.
-
For each data point, the following are added in order:
-
Assay buffer.
-
A fixed concentration of [3H]-GR113808 (typically at or below its Kd value, e.g., 0.1-0.2 nM).[7]
-
Varying concentrations of the unlabeled test compound (this compound).
-
The prepared cell membrane suspension.
-
-
To determine non-specific binding, a separate set of incubations is performed in the presence of a high concentration of an unlabeled 5-HT4 receptor ligand (e.g., 10 µM GR113808).
-
Total binding is determined in the absence of any competing ligand.
3. Incubation and Filtration:
-
The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[9]
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
4. Quantification and Data Analysis:
-
The filters are placed in scintillation vials with scintillation fluid.
-
The radioactivity retained on the filters is measured in counts per minute (CPM) using a liquid scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding CPM from the total binding CPM.
-
The percentage of specific binding is plotted against the logarithm of the concentration of SDZ 205-557.
-
The IC50 value (the concentration of SDZ 205-557 that inhibits 50% of the specific binding of [3H]-GR113808) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Antagonism Assay (Schild Analysis)
The pA2 value, a measure of the antagonist potency of SDZ 205-557, is determined using a functional assay, such as the inhibition of 5-HT-induced relaxation in the rat oesophagus or contraction in the guinea pig ileum.
1. Tissue Preparation:
-
A segment of the appropriate tissue (e.g., rat oesophagus, guinea pig ileum) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
The tissue is allowed to equilibrate under a resting tension.
2. Cumulative Concentration-Response Curves:
-
A cumulative concentration-response curve to a 5-HT4 receptor agonist (e.g., 5-HT) is established to determine the baseline response.
-
The tissue is then washed and allowed to return to its resting state.
-
The tissue is pre-incubated with a fixed concentration of SDZ 205-557 for a specific period.
-
A second cumulative concentration-response curve to the 5-HT4 agonist is then generated in the presence of SDZ 205-557.
-
This process is repeated with several different concentrations of SDZ 205-557.
3. Data Analysis (Schild Plot):
-
The concentration ratio (CR) is calculated for each concentration of the antagonist. The CR is the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist.
-
A Schild plot is constructed by plotting the logarithm of (CR - 1) against the negative logarithm of the molar concentration of the antagonist.
-
For a competitive antagonist, the data should conform to a linear regression with a slope not significantly different from 1.
-
The pA2 value is determined as the x-intercept of the Schild plot regression line. The pA2 is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the agonist concentration-response curve.
Signaling Pathways
The 5-HT4 receptor, the primary target of SDZ 205-557, is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.
Upon agonist binding, the 5-HT4 receptor activates the Gs protein, leading to the dissociation of its alpha subunit.[10] This Gαs subunit then stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[11] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.[11] As a competitive antagonist, SDZ 205-557 blocks the initial step of this cascade by preventing agonist binding to the 5-HT4 receptor.
Additionally, there is evidence for a non-canonical, G-protein-independent signaling pathway for the 5-HT4 receptor that involves the activation of Src tyrosine kinase and the downstream MAP kinase/ERK pathway.
Conclusion
This compound is a well-characterized antagonist with high affinity and selectivity for the 5-HT4 receptor. Its binding profile, established through rigorous radioligand binding and functional assays, makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT4 receptor. The detailed methodologies and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound.
References
- 1. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SDZ 205-557, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT4 receptors, present in piglet atria and sensitive to SDZ 205-557, are absent in papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological characterization of the 5-hydroxytryptamine receptor mediating relaxation in the rat isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
role of 5-HT4 receptors in [specific disease]
An In-depth Technical Guide on the Role of 5-HT4 Receptors in Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The serotonin (B10506) 4 receptor (5-HT4R), a Gs-protein-coupled receptor highly expressed in brain regions critical for cognition such as the hippocampus and prefrontal cortex, has emerged as a promising therapeutic target for Alzheimer's disease (AD).[1][2] Activation of this receptor offers a dual mechanism of action: symptomatic improvement through pro-cognitive effects and potential disease modification by modulating the processing of the amyloid precursor protein (APP).[3][4] Preclinical and early clinical data indicate that 5-HT4R agonists can enhance cholinergic neurotransmission, promote the non-amyloidogenic cleavage of APP to produce the neuroprotective soluble APPα (sAPPα) fragment, and ameliorate cognitive deficits in AD models.[5][6][7] This guide provides a technical overview of the core biology of 5-HT4R in the context of AD, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.
Core Biology and Mechanism of Action
The therapeutic potential of targeting 5-HT4 receptors in Alzheimer's disease stems from two primary, interconnected pathways:
-
Disease-Modifying Pathway (APP Processing): 5-HT4 receptors directly influence APP metabolism. Activation of the receptor stimulates the α-secretase pathway, leading to the cleavage of APP within the amyloid-β (Aβ) sequence.[5] This process generates the neurotrophic and memory-enhancing sAPPα fragment while precluding the formation of pathogenic Aβ peptides, which are central to AD pathology.[5][8] This effect is mediated through both constitutive and agonist-induced signaling cascades.
-
Symptomatic (Pro-Cognitive) Pathway: 5-HT4 receptor agonists have been shown to enhance the release of acetylcholine (B1216132) (ACh) in key brain regions.[3][9] This is significant as the degeneration of cholinergic neurons and the resulting deficit in ACh transmission are well-established features of AD that correlate with cognitive decline.[10][11] By boosting cholinergic function, 5-HT4R agonists can offer symptomatic relief for memory and learning impairments.[11]
Signaling Pathways
The 5-HT4 receptor signals through multiple intracellular pathways to exert its effects on APP processing and neuronal function.
-
Agonist-Induced Gs/cAMP Pathway: The canonical signaling pathway involves the coupling of the 5-HT4 receptor to a stimulatory G-protein (Gs).[3] Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][7] This elevation in cAMP can then activate downstream effectors. Recent studies indicate that the agonist-induced increase in sAPPα secretion is mediated by the cAMP sensor Epac, rather than the more classical Protein Kinase A (PKA).[3][5]
-
Constitutive ADAM10 Interaction: Beyond agonist stimulation, the mere expression of 5-HT4 receptors has been shown to constitutively promote sAPPα release.[3] This is achieved through a physical interaction between the receptor and the mature form of ADAM10, a key α-secretase, in a manner that is independent of cAMP signaling.[3][5]
-
Src/ERK Pathway: Some evidence also points to a G-protein-independent pathway where 5-HT4 receptor activation leads to the phosphorylation of the extracellular signal-regulated kinase (ERK) via a Src tyrosine kinase-dependent mechanism.[12] The ERK pathway is known to be involved in synaptic plasticity and memory, suggesting another route for the receptor's pro-cognitive effects.[12][13]
Data Presentation: Efficacy of 5-HT4R Ligands
Quantitative data from preclinical and clinical studies underscore the potential of 5-HT4R agonists.
| Table 1: Preclinical Efficacy of 5-HT4R Agonists | ||||
| Compound | Model System | Assay | Result | Reference |
| RS 67333 | Wild-Type C57BL/6 Mice | sAPPα Release (in vivo) | 2.33-fold increase in hippocampus | [5] |
| RS 67333 | Wild-Type C57BL/6 Mice | sAPPα Release (in vivo) | 1.73-fold increase in frontal cortex | [5] |
| RS 67333 | 5XFAD Mice | Aβ42 Levels (insoluble) | ~40% decrease vs. vehicle | [5] |
| RS 67333 | 5XFAD Mice | Novel Object Recognition | Reversed cognitive deficits | [5] |
| Prucalopride | Wild-Type C57BL/6j Mice | sAPPα Levels (in vivo) | Significant increase in cortex & hippocampus | [14] |
| Prucalopride | HEK-293 Cells (in vitro) | sAPPα Release | ~50% increase over constitutive release | [15] |
| Table 2: Binding Affinities and Functional Activity of 5-HT4R Agonists | |||
| Compound | Parameter | Value | Reference |
| PRX-03140 | Binding Affinity (Ki) | 110 nM | [10] |
| PRX-03140 | Functional Activity | Partial Agonist (18% vs. 5-HT) | [16] |
| Prucalopride | Binding Affinity (Ki) | 30 nM | [10] |
| Velusetrag | Functional Activity | Full Agonist | [16] |
| TD-8954 | Functional Activity | Full Agonist | [16] |
| Table 3: Clinical Trial Data for 5-HT4R Agonists | ||||
| Compound | Trial Phase | Patient Population | Primary Endpoint | Result |
| PRX-03140 | Phase 2a (NCT00384423) | Mild AD | ADAS-cog change from baseline | 5.7 point improvement vs. 0.2 worsening on placebo (p=0.005) at 150 mg/day |
| PRX-03140 | Phase 2a (NCT00384423) | Mild AD | ADAS-cog change from baseline | 3.6 point improvement vs. 0.9 worsening on placebo (in combination w/ Donepezil) |
Experimental Protocols
In Vivo Assessment of sAPPα Levels in Mouse Brain
This protocol describes the quantification of sAPPα in brain tissue from a transgenic mouse model (e.g., 5XFAD) following agonist administration.
-
Animal Dosing: 5XFAD mice receive either vehicle or a 5-HT4R agonist (e.g., RS 67333, 1 mg/kg) via intraperitoneal (i.p.) injection.
-
Tissue Collection: At a specified time point post-injection (e.g., 30 minutes), mice are euthanized. The brain is rapidly excised, and relevant regions (hippocampus, cortex) are dissected on ice. Tissues are snap-frozen in liquid nitrogen and stored at -80°C.
-
Protein Extraction:
-
Weigh the frozen tissue sample.
-
Add 10 volumes of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.
-
Sonicate the homogenate (e.g., 3 cycles of 15 seconds on, 30 seconds off) on ice to ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet insoluble debris.
-
Carefully collect the supernatant (total protein lysate) and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a 4-15% Tris-HCl polyacrylamide gel and perform SDS-PAGE.
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for sAPPα (e.g., clone 6E10).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band density using imaging software and normalize to a loading control like β-actin.
-
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory in rodents, which is impaired in many AD models.
-
Habituation (Day 1):
-
Individually place each mouse in an open-field arena (e.g., 40 x 40 cm) devoid of any objects.
-
Allow the mouse to explore freely for 10 minutes.
-
Return the mouse to its home cage. This step reduces novelty-induced stress on the testing day.
-
-
Familiarization/Training (Day 2, Trial 1):
-
Place two identical objects (e.g., small glass flasks, plastic blocks) in opposite, diagonal corners of the arena.
-
Place a mouse in the center of the arena and allow it to explore for 10 minutes.
-
The time spent exploring each object is recorded. Exploration is defined as the nose pointing toward the object within a 2 cm distance.
-
Return the mouse to its home cage for a retention interval (e.g., 2 hours).
-
-
Testing (Day 2, Trial 2):
-
Replace one of the familiar objects with a novel object of similar size but different shape and texture.
-
Place the mouse back into the arena for 10 minutes.
-
Record the time spent exploring the familiar (F) and novel (N) objects.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar).
-
A positive DI indicates a preference for the novel object, reflecting intact recognition memory. A DI close to zero suggests a memory deficit.
-
Compare the DI between agonist-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test).
-
Conclusion and Future Directions
The body of evidence strongly supports the role of the 5-HT4 receptor as a viable therapeutic target for Alzheimer's disease.[10] Agonists of this receptor offer a compelling dual-pronged approach, simultaneously targeting the cognitive deficits and the underlying amyloid pathology.[3][5] The positive, albeit early, clinical data from compounds like PRX-03140 are encouraging.[8]
Future research should focus on developing next-generation agonists with high selectivity and optimal pharmacokinetic profiles to maximize brain penetration while minimizing potential peripheral side effects.[6] Long-term studies in animal models are needed to fully elucidate the chronic effects of 5-HT4R activation on both amyloid and tau pathology. Furthermore, the identification of biomarkers that can track the engagement of the sAPPα pathway in human subjects will be critical for the successful clinical development of this promising class of drugs for Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the Molecular Basis of 5-HT4 Receptor Partial Agonists through 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT4 receptors constitutively promote the non-amyloidogenic pathway of APP cleavage and interact with ADAM10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT4 Receptor Agonists for the Treatment of Alzheimer’s Dsease [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Western blot for tissue extract [protocols.io]
- 7. Identification of multiple 5-HT₄ partial agonist clinical candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EPIX Pharmaceuticals, Inc. Reports Compelling Clinical Results for PRX-03140 in Alzheimer’s Disease; Statistically Significant Improvement in Cognitive Function Achieved Within Two Weeks - BioSpace [biospace.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Effect Sizes of Cognitive and Locomotive Behavior Tests in the 5XFAD-J Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. 5-HT(4) receptor agonist mediated enhancement of cognitive function in vivo and amyloid precursor protein processing in vitro: A pharmacodynamic and pharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Visceral Sensitivity with SDZ 205-557: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigation of visceral sensitivity using SDZ 205-557, a potent and selective 5-HT4 receptor antagonist with some affinity for 5-HT3 receptors. This document outlines the core methodologies, presents available quantitative data, and illustrates the key signaling pathways and experimental workflows involved in assessing the compound's effects on visceral nociception.
Introduction to SDZ 205-557 and Visceral Sensitivity
Visceral hypersensitivity, a condition characterized by a heightened pain response to stimuli within the internal organs, is a hallmark of functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS). Serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in regulating gut motility, secretion, and sensation through various receptor subtypes. SDZ 205-557 (2-methoxy-4-amino-5-chloro-benzoic acid 2-(diethylamino)ethyl ester) has been instrumental in elucidating the role of 5-HT4 and, to some extent, 5-HT3 receptors in modulating visceral pain.[1] This guide details the experimental approaches to evaluate the analgesic potential of SDZ 205-557 in preclinical models of visceral pain.
Data Presentation: Effects of SDZ 205-557 on Visceral Nociception
The following tables summarize the quantitative data from studies investigating the effects of SDZ 205-557 on visceral sensitivity.
Table 1: Effect of SDZ 205-557 in the Acetic Acid-Induced Writhing Test in Mice
| Dose (mg/kg, IP) | Route of Administration | Observed Effect on Writhing | Reference |
| 0.001 - 1 | Intraperitoneal (IP) | Induces hypoalgesia over the entire dose range. | [2] |
| 0.1 and 1 | Intraperitoneal (IP) | A hypoalgesic effect was observed. | [2] |
Table 2: Receptor Binding and Functional Antagonist Activity of SDZ 205-557
| Receptor | Preparation | Agonist | pA2 Value | Reference |
| 5-HT4 | Isolated Guinea Pig Ileum | 5-HT, 5-methoxytryptamine | 7.4 | [1] |
| 5-HT4 | Isolated Guinea Pig Ileum | Renzapride | 7.6 (apparent) | [1] |
| 5-HT4 | Isolated Guinea Pig Ileum | Zacopride | 6.8 | [1] |
| 5-HT3 | Field-Stimulated Guinea Pig Ileum | 2-methyl-5-HT | 6.2 | [1] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Acetic Acid-Induced Writhing Test
This model is a widely used assay for visceral pain, where the intraperitoneal injection of an irritant induces a characteristic writhing response.
Materials:
-
Male ICR mice (23 ± 3 g)
-
SDZ 205-557
-
Acetic acid solution (0.5% in saline)
-
Vehicle (e.g., saline)
-
Observation chambers (e.g., transparent cylinders)
Procedure:
-
Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer SDZ 205-557 or vehicle intraperitoneally (IP) at the desired doses (e.g., 0.001, 0.01, 0.1, or 1 mg/kg). A typical injection volume is 10 mL/kg.
-
After a 30-minute pretreatment period, inject 0.5% acetic acid (20 mL/kg, IP) to induce writhing.
-
Immediately after the acetic acid injection, place the mouse in the observation chamber and record the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a defined period, typically 5 to 10 minutes or up to 30 minutes.
-
Data is expressed as the total number of writhes. A reduction in the number of writhes in the drug-treated group compared to the vehicle group indicates an analgesic effect.
Colorectal Distension (CRD) Model
The CRD model is a more specific and quantifiable method to assess visceral sensitivity by measuring the visceromotor response (VMR) to mechanical distension of the colon and rectum.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-240 g)
-
SDZ 205-557
-
Flexible latex balloon catheter (e.g., 7 cm long)
-
Pressure transducer and inflation pump (barostat)
-
Electromyography (EMG) recording equipment (optional, for direct VMR measurement) or a system to score the Abdominal Withdrawal Reflex (AWR).
-
Restraining device (for acute studies)
Procedure:
-
Animal Preparation:
-
Under light anesthesia (e.g., ether or isoflurane), insert the balloon catheter intra-anally into the descending colon and rectum. The balloon is typically advanced 7-8 cm from the anus.
-
For EMG recordings, electrodes are surgically implanted into the abdominal musculature prior to the study.
-
Allow the animal to recover from anesthesia for at least 30 minutes before testing.
-
-
Acclimatization: Place the rat in a small, confined space and allow it to adapt for a period before distension.
-
Drug Administration: Administer SDZ 205-557 or vehicle via the desired route (e.g., intraperitoneal, oral) at a specified time before CRD.
-
Colorectal Distension Protocol:
-
Perform phasic distensions of the colon by inflating the balloon with air to various pressures (e.g., 10, 20, 40, 60, 80 mmHg or 2.00, 3.33, 5.33, 8.00 kPa).[3][4]
-
Each distension should last for a set duration (e.g., 20-30 seconds) with a sufficient rest interval between distensions (e.g., 3-4 minutes).
-
-
Measurement of Visceromotor Response (VMR):
-
Abdominal Withdrawal Reflex (AWR) Scoring: A semi-quantitative assessment of the behavioral response to distension.[4]
-
Score 0: No behavioral response.
-
Score 1: Brief head movement followed by immobility.
-
Score 2: Contraction of abdominal muscles.
-
Score 3: Lifting of the abdomen.
-
Score 4: Body arching and lifting of the pelvic structures.
-
-
Electromyography (EMG): A quantitative measure of the electrical activity of the abdominal muscles. The EMG signal is amplified, rectified, and integrated. The response is often quantified as the area under the curve (AUC) during the distension period minus the baseline activity.[3]
-
-
Data Analysis: The effect of SDZ 205-557 is determined by comparing the AWR scores or EMG activity in the drug-treated group to the vehicle-treated group at each distension pressure. A reduction in the VMR indicates an anti-nociceptive effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Signaling Pathways
Caption: Signaling pathways of 5-HT4 and 5-HT3 receptors in visceral afferent neurons.
Experimental Workflows
Caption: Experimental workflows for the writhing test and colorectal distension model.
Discussion and Conclusion
The available evidence indicates that SDZ 205-557 exhibits anti-nociceptive properties in preclinical models of visceral pain, primarily through the antagonism of 5-HT4 receptors. The compound's ability to reduce the writhing response and its potential to modulate the visceromotor response to colorectal distension highlight its utility as a tool for investigating the serotonergic modulation of visceral sensitivity. The dual, though varied, affinity for both 5-HT4 and 5-HT3 receptors suggests a complex mechanism of action that may be beneficial in certain visceral pain states.[2] Further research is warranted to fully elucidate the dose-dependent effects of SDZ 205-557 in the colorectal distension model and to translate these preclinical findings to clinical applications for functional gastrointestinal disorders. This guide provides a foundational framework for researchers to design and execute robust studies to further explore the therapeutic potential of targeting 5-HT4 and 5-HT3 receptors in the management of visceral pain.
References
- 1. SDZ 205-557, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Visceral analgesic effect of 5-HT4 receptor agonist in rats involves the rostroventral medulla (RVM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of SDZ 205-557 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo experimental protocols for SDZ 205-557 hydrochloride, a dual antagonist of 5-HT₃ and 5-HT₄ receptors. The following sections detail established methodologies, quantitative data, and visualizations to guide researchers in their study design.
Compound Profile
-
Name: this compound
-
Chemical Name: 2-methoxy-4-amino-5-chloro benzoic acid 2-(diethylamino) ethyl ester hydrochloride
-
Mechanism of Action: Antagonist at both 5-hydroxytryptamine (5-HT)₃ and 5-HT₄ receptors.[1][2] It has been shown to have similar affinity for both receptor subtypes.[1][2]
-
Primary In Vivo Effects: Inhibition of 5-HT₄-mediated tachycardia, modulation of gastrointestinal motility, and antagonism of agonist-induced dopamine (B1211576) release.[1][3]
-
Pharmacokinetics: SDZ 205-557 has a notably short duration of action in vivo, which should be a critical consideration in experimental design.[1][2] In anesthetized, vagotomized micropigs, the half-life for its inhibitory response was determined to be 23 minutes.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo and in vitro studies to inform protocol development.
| Parameter | Value | Species/Model | Reference |
| In Vivo Half-Life | 23 minutes | Anesthetized, vagotomized micropig | [1][2] |
| 5-HT₄ Antagonism (pA₂) | 7.5 | Guinea-pig hippocampus (in vitro) | [1][2] |
| 5-HT₄ Antagonism (pA₂) | 7.3 | Rat carbachol-contracted oesophagus (in vitro) | [1][2] |
| 5-HT₃ Affinity (pA₂) | 6.2 | Guinea-pig ileum (in vitro) | [1][2] |
| IC₅₀ (Propulsion) | 4 ± 1 µM (Control) | Isolated guinea pig distal colon | [4] |
| IC₅₀ (Propulsion) | 16 ± 5 µM (TNBS-treated) | Isolated guinea pig distal colon | [4] |
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of SDZ 205-557
| Species | Application | Dose Range | Route of Administration | Key Findings | Reference |
| Micropig | 5-HT₄-mediated tachycardia | Not specified | Not specified | Transient blockade of tachycardia | [1] |
| Dog | 5-HT-evoked gastric contractions | 100 µg/kg | Intravenous (i.v.) | Variable and inconsistent effects | [5] |
| Rat | Giant migrating contractions in colon | 0.5 mg/kg | Intraperitoneal (i.p.) | No significant effect on frequency of GMCs | [6] |
| Rat | Dopamine Release (in vivo microdialysis) | 100 µM (in dialysate) | Not applicable | Antagonized agonist-induced elevation of striatal dopamine | [3] |
| Guinea Pig | Peristaltic contractions (in vitro) | 1–10 µM (in organ bath) | Not applicable | Temporary blockade of contractions | [7] |
Table 2: Summary of In Vivo and Ex Vivo Dosing and Effects of SDZ 205-557
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the literature.
Evaluation of 5-HT₄ Receptor Antagonism in Anesthetized Micropigs
This protocol is adapted from studies assessing the in vivo blockade of 5-HT₄-mediated tachycardia.
Objective: To determine the in vivo efficacy and duration of action of SDZ 205-557 in blocking 5-HT₄ receptor-mediated cardiovascular responses.
Animal Model: Anesthetized, vagotomized micropigs.
Materials:
-
This compound solution
-
5-HT (Serotonin) solution
-
Anesthetic agent (e.g., pentobarbital)
-
Saline solution
-
Intravenous catheters
-
ECG monitoring equipment
Procedure:
-
Anesthetize the micropig and perform a vagotomy to reduce autonomic input to the heart.
-
Insert intravenous catheters for drug administration and blood sampling.
-
Monitor and record baseline heart rate using ECG.
-
Administer a bolus of 5-HT to induce tachycardia and establish a baseline response.
-
Administer SDZ 205-557 intravenously.
-
At set time intervals following SDZ 205-557 administration, challenge with the same dose of 5-HT and record the heart rate response.
-
Continue 5-HT challenges until the tachycardic response returns to baseline levels to determine the duration of action.
-
The half-life of the inhibitory response can be calculated from these data.
Investigation of Gastrointestinal Motility in Conscious Dogs
This protocol is based on studies evaluating the effect of SDZ 205-557 on 5-HT-evoked gastric contractions.
Objective: To assess the in vivo effect of SDZ 205-557 on 5-HT₄ receptor-mediated gastric motility.
Animal Model: Conscious dogs equipped with a gastric Heidenhain pouch.
Materials:
-
This compound solution
-
5-HT solution
-
Saline solution
-
Intravenous catheters
-
Gastric motility recording equipment (e.g., strain gauge transducers)
Procedure:
-
Use dogs previously fitted with a Heidenhain pouch and strain gauge transducers for recording gastric contractions.
-
Acclimatize the conscious dog to the experimental setup.
-
Record baseline gastric motility.
-
Administer a 5 or 10 µg/kg intravenous dose of 5-HT to evoke measurable gastric contractions.[5]
-
Administer SDZ 205-557 intravenously at a dose of 100 µg/kg.[5]
-
Re-administer the 5-HT challenge and record the resulting gastric contractions.
-
Compare the amplitude and frequency of contractions before and after SDZ 205-557 administration. Note that studies have reported variable and not consistently maintained effects with this compound in this model.[5]
Assessment of Colonic Motility in Rats
This protocol is derived from studies investigating the role of serotonergic receptors on colonic giant migrating contractions (GMCs).
Objective: To determine the effect of SDZ 205-557 on spontaneous colonic motor activity in conscious rats.
Animal Model: Sprague-Dawley rats with surgically implanted strain-gauge transducers.
Materials:
-
This compound solution
-
Saline solution (vehicle)
-
Intraperitoneal injection supplies
-
Motility recording and analysis software
Procedure:
-
Surgically implant strain-gauge transducers on the colon of the rats to record circular muscle contractions. Allow for a recovery period.
-
Place conscious, non-restrained rats in polycarbonate cages and connect the transducer leads to the recording system.
-
Record baseline colonic motility for a control period of 2-3 days to establish the frequency of spontaneous GMCs.
-
Administer SDZ 205-557 via intraperitoneal injection at a dose of 0.5 mg/kg.[6]
-
Continuously record colonic motility for at least 60 minutes post-injection.
-
Analyze the frequency of GMCs in the proximal, middle, and distal colon and compare it to the baseline recordings.
Visualizations
Signaling Pathway of 5-HT₄ Receptor Activation and Antagonism
Caption: 5-HT₄ receptor signaling and antagonism by SDZ 205-557.
General In Vivo Experimental Workflow
Caption: A generalized workflow for in vivo studies of SDZ 205-557.
References
- 1. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Frontiers | 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT [frontiersin.org]
Application Notes and Protocols for SDZ 205-557 Hydrochloride in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 205-557 hydrochloride is a potent and competitive antagonist for both the serotonin (B10506) 3 (5-HT3) and 5-HT4 receptors, exhibiting similar affinity for both receptor subtypes.[1][2] This dual antagonism makes it a valuable pharmacological tool for dissecting the roles of these two important serotonin receptor families in neuronal signaling and various physiological processes. In electrophysiology, SDZ 205-557 is utilized to investigate the contribution of 5-HT3 and 5-HT4 receptors to synaptic transmission, neuronal excitability, and ion channel modulation.
The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to a rapid, depolarizing influx of cations (Na+, K+, and Ca2+).[1][3] In contrast, the 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4] These distinct signaling mechanisms allow for the differential modulation of neuronal function.
These application notes provide detailed protocols for the use of this compound in electrophysiological experiments, along with key quantitative data and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation
Quantitative Data for this compound
| Parameter | Receptor | Species/Tissue | Value | Reference |
| pA2 | 5-HT4 | Guinea-pig hippocampus | 7.5 | [1] |
| pA2 | 5-HT4 | Rat oesophagus | 7.3 | [1] |
| pKi (affinity) | 5-HT3 | NG108-15 cells ([3H]-quipazine binding) | 6.9 | [1] |
| pKi (functional) | 5-HT3 | Guinea-pig ileum | 6.2 | [1] |
| Half-life (in vivo) | 5-HT4 (tachycardia blockade) | Anaesthetized micropig | 23 minutes | [1] |
Signaling Pathways
The following diagrams illustrate the signaling pathways of the 5-HT3 and 5-HT4 receptors and the mechanism of action for this compound.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording to Determine the Inhibitory Effect of SDZ 205-557 on 5-HT3 Receptor-Mediated Currents
This protocol is designed to quantify the blockade of 5-HT3 receptor-mediated inward currents by this compound in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing 5-HT3A receptors).
1. Materials and Solutions:
-
Cell Culture: Neurons or cells expressing 5-HT3 receptors plated on glass coverslips.
-
External (Extracellular) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal (Intracellular) Solution (in mM): 130 Cs-Gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
-
Agonist Stock Solution: 10 mM Serotonin (5-HT) in deionized water. Store at -20°C.
-
Antagonist Stock Solution: 10 mM this compound in deionized water or DMSO. Store at -20°C.
2. Electrophysiological Recording:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse continuously with external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at -60 mV.
3. Experimental Procedure:
-
Obtain a stable baseline recording.
-
Apply a brief pulse (2-5 seconds) of a saturating concentration of 5-HT (e.g., 10 µM) to elicit a maximal inward current (I_max). Ensure the response is stable and reproducible over several applications with adequate washout periods.
-
Pre-incubate the cell with the desired concentration of SDZ 205-557 (e.g., 1 µM) by adding it to the perfusion solution for 2-5 minutes.
-
While continuing to perfuse with the SDZ 205-557-containing solution, co-apply the same concentration of 5-HT.
-
Record the peak amplitude of the inward current in the presence of the antagonist.
-
Washout the antagonist and agonist until the current response returns to baseline.
-
Repeat steps 3-6 for a range of SDZ 205-557 concentrations to generate a dose-response curve.
4. Data Analysis:
-
Measure the peak amplitude of the inward current in the absence (I_control) and presence (I_antagonist) of SDZ 205-557.
-
Calculate the percentage of inhibition for each antagonist concentration: % Inhibition = (1 - (I_antagonist / I_control)) * 100
-
Plot the % Inhibition against the logarithm of the antagonist concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Current-Clamp Recording to Investigate the Effect of SDZ 205-557 on 5-HT4 Receptor-Mediated Modulation of Neuronal Excitability
This protocol is designed to assess the ability of SDZ 205-557 to block the excitatory effects of 5-HT4 receptor activation on neuronal firing rate in brain slices (e.g., hippocampus).
1. Materials and Solutions:
-
Brain Slices: Acutely prepared brain slices (e.g., 300-400 µm thick) from rodents.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 Glucose. Bubble with 95% O₂ / 5% CO₂.
-
Internal (Intracellular) Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
Agonist Stock Solution: 10 mM Serotonin (5-HT) in deionized water.
-
Antagonist Stock Solution: 10 mM this compound in deionized water or DMSO.
2. Electrophysiological Recording:
-
Prepare acute brain slices and allow them to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF at 2-3 mL/min, maintained at 30-32°C.
-
Establish a whole-cell current-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron).
-
Monitor the resting membrane potential and spontaneous firing rate.
3. Experimental Procedure:
-
Record the baseline spontaneous firing rate for 5-10 minutes. If the neuron is not spontaneously active, inject a small depolarizing current to elicit a stable firing rate.
-
Bath apply a 5-HT4 receptor agonist (or 5-HT in the presence of antagonists for other 5-HT receptors) and record the change in firing rate.
-
Washout the agonist until the firing rate returns to baseline.
-
Bath apply SDZ 205-557 (e.g., 1-10 µM) for 10-15 minutes.
-
In the continued presence of SDZ 205-557, re-apply the 5-HT4 receptor agonist.
-
Record the change in firing rate and compare it to the response in the absence of the antagonist.
4. Data Analysis:
-
Calculate the average firing rate during the baseline, agonist application, and agonist application in the presence of SDZ 205-557.
-
Determine the percentage change in firing rate induced by the agonist in the absence and presence of the antagonist.
-
Use appropriate statistical tests (e.g., paired t-test) to assess the significance of the blockade by SDZ 205-557.
Concluding Remarks
This compound is a versatile tool for the electrophysiological investigation of 5-HT3 and 5-HT4 receptor function. The protocols provided herein offer a framework for characterizing its inhibitory effects on both ligand-gated ion channel currents and G-protein coupled receptor-mediated modulation of neuronal excitability. Researchers should optimize the specific concentrations and incubation times for their particular experimental preparation and objectives. Careful consideration of the dual antagonism of this compound is crucial for the accurate interpretation of experimental results.
References
Application Notes and Protocols: SDZ 205-557 Hydrochloride in Patch-Clamp Studies of Hippocampal Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 205-557 hydrochloride is a pharmacological tool primarily recognized for its antagonist activity at serotonin (B10506) receptors, specifically the 5-HT4 and 5-HT3 subtypes.[1][2] In neuroscience research, particularly in studies involving the hippocampus, SDZ 205-557 is utilized to investigate the roles of these receptors in neuronal excitability, synaptic plasticity, and cognitive processes.[3][4] Patch-clamp electrophysiology on hippocampal neurons is a key technique to elucidate the mechanisms of action of compounds like SDZ 205-557 at the ion channel level. These application notes provide a detailed protocol for utilizing SDZ 205-557 in patch-clamp studies on hippocampal neurons, based on available literature.
Mechanism of Action
SDZ 205-557 acts as a competitive antagonist at 5-HT4 receptors.[1][2][5] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) positively linked to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) upon activation. In hippocampal neurons, activation of 5-HT4 receptors can modulate neuronal excitability, in part by reducing the slow afterhyperpolarization (AHP) that follows action potentials.[3][5] SDZ 205-557 is used to block these effects and probe the underlying serotonergic signaling pathways. It also exhibits affinity for 5-HT3 receptors, which are ligand-gated ion channels, though its potency can vary depending on the species and tissue type.[1][2]
Quantitative Data
The following table summarizes the reported binding affinities and potencies of SDZ 205-557 at serotonin receptors from various preparations.
| Parameter | Receptor Subtype | Preparation | Value | Reference |
| pA2 | 5-HT4 | Guinea-pig hippocampus (adenylyl cyclase stimulation) | 7.5 | [1][2] |
| pA2 | 5-HT4 | Rat oesophagus (relaxation) | 7.3 | [1][2] |
| pA2 | 5-HT4 | Adult CA1 hippocampal neurons (reduction of AHP) | > DAU 6285 | [5] |
| Affinity (pKi) | 5-HT3 | NG108-15 cells ([3H]-quipazine binding) | 6.9 | [1][2] |
| Affinity (pA2) | 5-HT3 | Guinea-pig ileum | 6.2 | [1][2] |
Signaling Pathway
Caption: 5-HT4 receptor signaling pathway and the antagonistic action of SDZ 205-557.
Experimental Protocols
Preparation of Hippocampal Slices
-
Anesthetize and decapitate a young adult rat or mouse according to approved animal welfare protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[6] The osmolarity should be adjusted to ~290 mOsm/L.[6]
-
Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover.
-
After the recovery period, maintain the slices at room temperature until they are transferred to the recording chamber.
Whole-Cell Patch-Clamp Recordings
-
Transfer a single hippocampal slice to the recording chamber on the stage of an upright microscope equipped with differential interference contrast (DIC) optics.
-
Continuously perfuse the slice with oxygenated aCSF at a rate of 2-3 mL/min.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 4-8 MΩ when filled with intracellular solution.[6]
-
The intracellular solution should contain (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES.[6] Adjust the pH to 7.2 with KOH and the osmolarity to ~270 mOsm/L.[6]
-
Visually identify CA1 pyramidal neurons for recording.
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish a whole-cell configuration.
-
Switch the amplifier to current-clamp or voltage-clamp mode for recording.
Application of this compound
-
Prepare a stock solution of this compound in distilled water or DMSO.
-
Dilute the stock solution in aCSF to the final desired concentration (e.g., 100 nM - 10 µM) immediately before application.
-
To study the antagonistic properties of SDZ 205-557, first establish a baseline response to a 5-HT4 receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT).
-
In current-clamp mode, apply the 5-HT4 agonist and record the reduction in the afterhyperpolarization (AHP) following a train of action potentials.
-
Wash out the agonist and then perfuse the slice with aCSF containing SDZ 205-557 for 10-15 minutes.
-
Co-apply the 5-HT4 agonist with SDZ 205-557 and record the AHP. A competitive antagonist like SDZ 205-557 should reduce or block the effect of the agonist.
-
In voltage-clamp mode, hold the neuron at a potential of -60 mV to -70 mV to study specific ion currents that may be modulated by 5-HT4 receptor activation.
Experimental Workflow
Caption: Experimental workflow for patch-clamp analysis of SDZ 205-557 on hippocampal neurons.
References
- 1. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS:39935-49-4 - FACTA Search [nactem.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Antagonists of 5-HT4 receptor-mediated responses in adult hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols for SDZ 205-557 Hydrochloride in Long-Term Potentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 205-557 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT₄ receptor, with additional affinity for the 5-HT₃ receptor. In the field of neuroscience, particularly in the study of synaptic plasticity, SDZ 205-557 serves as a critical tool for elucidating the role of the 5-HT₄ receptor in cellular mechanisms underlying learning and memory, such as long-term potentiation (LTP). The 5-HT₄ receptor, a Gs-protein-coupled receptor, is known to modulate neuronal excitability and synaptic strength through the activation of the adenylyl cyclase/cAMP/PKA signaling cascade. These application notes provide detailed protocols and data for the use of this compound in studying LTP in hippocampal slices.
While 5-HT₄ receptor antagonists like SDZ 205-557 on their own have not been shown to significantly alter baseline LTP, their primary utility lies in their ability to competitively block the effects of 5-HT₄ receptor agonists. Agonist activation of 5-HT₄ receptors has been demonstrated to modulate LTP, and therefore, SDZ 205-557 is an essential pharmacological agent for confirming the receptor-specificity of these effects.
Data Presentation
The following table summarizes the effects of 5-HT₄ receptor modulation on Long-Term Potentiation (LTP) in the CA1 region of the hippocampus. The data is compiled from studies investigating the effects of 5-HT₄ agonists and the blocking action of antagonists.
| Treatment Group | Compound | Concentration | Effect on LTP (fEPSP slope % of baseline) | Citation |
| Control | Vehicle | - | 150 ± 5% | [Fictionalized Data for Illustrative Purposes] |
| 5-HT₄ Agonist | BIMU-8 | 1 µM | 185 ± 7% | [Fictionalized Data for Illustrative Purposes] |
| 5-HT₄ Agonist + Antagonist | BIMU-8 + SDZ 205-557 | 1 µM + 10 µM | 155 ± 6% | [Fictionalized Data for Illustrative Purposes] |
| Antagonist Alone | SDZ 205-557 | 10 µM | 148 ± 5% | [Fictionalized Data for Illustrative Purposes] |
Note: The quantitative data presented in this table is illustrative and based on typical results found in LTP studies investigating serotonergic modulation. Researchers should consult specific literature for precise values.
Experimental Protocols
Hippocampal Slice Preparation
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (e.g., Wistar rat or C57BL/6 mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Ice-cold artificial cerebrospinal fluid (aCSF) for dissection, saturated with 95% O₂ / 5% CO₂. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 MgSO₄, 2 CaCl₂.
-
Standard aCSF for incubation and recording (same composition as dissection aCSF).
-
Incubation chamber.
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform decapitation and rapidly dissect the brain.
-
Submerge the brain in ice-cold, oxygenated dissection aCSF.
-
Isolate the hippocampus from both hemispheres.
-
Cut transverse hippocampal slices (350-400 µm thickness) using a vibratome in ice-cold, oxygenated dissection aCSF.
-
Transfer the slices to an incubation chamber containing standard aCSF continuously bubbled with 95% O₂ / 5% CO₂.
-
Allow slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature (22-25°C) for at least 1 hour before recording.
Electrophysiological Recording and LTP Induction
This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) and inducing LTP in the Schaffer collateral-CA1 pathway.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with continuous perfusion of oxygenated aCSF (2-3 ml/min) at 30-32°C
-
Micromanipulators
-
Glass microelectrodes (1-5 MΩ resistance) filled with aCSF
-
Bipolar stimulating electrode
-
Amplifier, digitizer, and data acquisition software
-
This compound
-
5-HT₄ receptor agonist (e.g., BIMU-8, RS 67333)
Procedure:
-
Place a recovered hippocampal slice in the recording chamber.
-
Position the stimulating electrode in the stratum radiatum of the CA3 region to stimulate Schaffer collateral afferents.
-
Place the recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Baseline Recording:
-
Deliver single baseline stimuli (e.g., 0.1 ms (B15284909) pulse width) every 20-30 seconds.
-
Adjust the stimulation intensity to elicit an fEPSP with a slope that is 30-40% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
Drug Application:
-
To study the effect of SDZ 205-557 on agonist-induced modulation of LTP, first perfuse the slice with aCSF containing the 5-HT₄ agonist for a predetermined period (e.g., 20 minutes) before LTP induction.
-
To test the antagonistic effect of SDZ 205-557, pre-incubate the slice with this compound (e.g., 10 µM) for 20-30 minutes before co-application with the 5-HT₄ agonist.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms, repeated twice with a 20-second interval.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slopes to the average baseline value.
-
Express LTP as the percentage increase in the fEPSP slope relative to the pre-induction baseline.
-
Visualizations
Signaling Pathway of 5-HT₄ Receptor and its Antagonism by SDZ 205-557
Caption: 5-HT₄ receptor signaling pathway and its inhibition by SDZ 205-557.
Experimental Workflow for Investigating SDZ 205-557 in LTP
Caption: Workflow for studying SDZ 205-557 effects on LTP in hippocampal slices.
Application Note and Protocol: Preparation of SDZ 205-557 Hydrochloride Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of SDZ 205-557 hydrochloride, a dual 5-HT3 and 5-HT4 receptor antagonist. Adherence to this protocol will ensure solution accuracy, stability, and reproducibility in experimental settings.
Introduction
This compound is a chemical compound that functions as a competitive antagonist at serotonin (B10506) 5-HT3 and 5-HT4 receptors.[1][2][3] These receptors are implicated in a variety of physiological processes, including gastrointestinal motility and neurotransmission.[1] Consequently, this compound is a valuable tool in pharmacological research, particularly in studies related to neurobiology and gastrointestinal function.[1][4] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This protocol outlines the necessary steps and data for preparing a stock solution of this compound.
Physicochemical and Solubility Data
Quantitative data for this compound are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-Amino-5-chloro-2-methoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride | [2] |
| Molecular Formula | C₁₄H₂₂Cl₂N₂O₃ | [5] |
| Molecular Weight | 337.25 g/mol | [5] |
| CAS Number | 1197334-02-3 | [5] |
| Purity | ≥98% | [5] |
Table 2: Solubility of this compound
| Solvent | Maximum Solubility | Reference |
| Water | 10 mM - 100 mM | [6] |
| DMSO | 100 mM | [6] |
Note: Solubility can vary between batches. It is recommended to test solubility with a small amount of compound first. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[5]
Experimental Protocol: Stock Solution Preparation (10 mM)
This protocol describes the preparation of a 10 mM stock solution, a concentration commonly used in research.[7][8][9]
3.1. Materials
-
This compound powder (CAS 1197334-02-3)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade OR sterile, nuclease-free water
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
3.2. Procedure
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature for at least 15-20 minutes to prevent condensation.
-
Calculation: Calculate the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 1 mL × 10 mM × 337.25 g/mol / 1000 = 3.37 mg
-
-
Weighing: Carefully weigh out 3.37 mg of the compound using a calibrated analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Dissolution: Add 1 mL of the chosen solvent (DMSO or water) to the tube containing the powder.
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, use an ultrasonic bath for 5-10 minutes to aid dissolution.[5] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent, and date of preparation.
-
Store the aliquots protected from light. For short-term storage (1-2 weeks), +4°C is acceptable.[6] For long-term storage, store at -20°C or -80°C. General guidelines suggest solutions may be stable for up to two months at -20°C.[10]
-
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the chemical powder and its solutions.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Visualizations
Caption: Workflow for preparing this compound stock solution.
References
- 1. Buy 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | 1197334-02-3 [smolecule.com]
- 2. This compound | CAS 1197334-02-3 | SDZ205557 | Tocris Bioscience [tocris.com]
- 3. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocrick.com [biocrick.com]
- 6. e-biochem.com [e-biochem.com]
- 7. scispace.com [scispace.com]
- 8. 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT [frontiersin.org]
- 10. Metformin hydrochloride | 1115-70-4 [chemicalbook.com]
Application Notes and Protocols: SDZ 205-557 Hydrochloride in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 205-557 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT₄ and 5-HT₃ receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) involved in a variety of physiological processes, including gastrointestinal motility and neurotransmission.[1] As an antagonist, this compound blocks the activation of these receptors by the endogenous ligand serotonin, making it a valuable tool for studying the physiological roles of 5-HT₄ and 5-HT₃ receptors and for the potential development of therapeutics targeting these pathways. This document provides detailed information on the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO), protocols for its preparation and use in in vitro assays, and an overview of the relevant signaling pathways.
Data Presentation: Solubility and Physicochemical Properties
Quantitative data for this compound is summarized in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 337.25 g/mol | [2][3] |
| Molecular Formula | C₁₄H₂₁ClN₂O₃·HCl | [2] |
| Appearance | Off-white solid | [4][5] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility in DMSO | 100 mg/mL | [4][5] |
| Molar Solubility in DMSO | ~296 mM (calculated from mg/mL) or stated as 100 mM | [6] |
| Storage | Desiccate at room temperature or +4°C. Store in a sealed, cool, and dry condition. | [3][4] |
Signaling Pathway
This compound primarily exerts its effects by antagonizing the 5-HT₄ receptor, which is coupled to the Gαs signaling pathway. Upon binding of an agonist like serotonin, the 5-HT₄ receptor activates the Gαs subunit of its associated G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. This compound blocks this cascade by preventing the initial activation of the 5-HT₄ receptor.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a fume hood or on a weighing paper. For example, to prepare 1 mL of a 100 mM solution, weigh out 33.73 mg of the compound (Molecular Weight = 337.25 g/mol ).
-
Solubilization: Transfer the weighed powder to a sterile microcentrifuge tube or vial. Add the calculated volume of DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube/vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Enhancing Solubility (Optional): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[3] An ultrasonic bath can also be used for a few minutes to aid dissolution.[3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage, the solution can be kept at 4°C for a few days.
Protocol 2: In Vitro cAMP Accumulation Assay to Determine the Potency of this compound
This protocol outlines a competitive antagonist assay to measure the ability of this compound to inhibit agonist-induced cAMP production in cells expressing the 5-HT₄ receptor.
Materials:
-
Cells stably expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA)
-
5-HT₄ receptor agonist (e.g., Serotonin, Cisapride)
-
This compound stock solution in DMSO
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
White or black 96- or 384-well assay plates (depending on the detection kit)
-
Plate reader compatible with the chosen detection method
Procedure:
-
Cell Seeding: Seed the 5-HT₄ receptor-expressing cells into the appropriate assay plates at a predetermined density and allow them to adhere and grow overnight.
-
Preparation of Reagents:
-
Prepare a working solution of the 5-HT₄ agonist in assay buffer at a concentration that elicits approximately 80% of its maximal response (EC₈₀). This concentration should be determined in a prior agonist dose-response experiment.
-
Prepare serial dilutions of the this compound stock solution in assay buffer. Ensure the final DMSO concentration in the assay wells is consistent across all conditions and typically below 0.5%.
-
Prepare the assay buffer containing a PDE inhibitor (e.g., 100 µM IBMX) to prevent the degradation of cAMP.
-
-
Antagonist Pre-incubation:
-
Carefully remove the cell culture medium from the wells.
-
Add the serially diluted this compound solutions to the respective wells. Include a vehicle control (assay buffer with the same final DMSO concentration).
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Agonist Stimulation:
-
Add the EC₈₀ concentration of the 5-HT₄ agonist to all wells except for the basal control wells (which receive only assay buffer).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the specific cAMP detection kit being used.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist-induced cAMP production).
-
The inhibitory constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [Agonist]/EC₅₀ of agonist).
-
References
Application Notes and Protocols for SDZ 205-557 Hydrochloride in Gut Motility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 205-557 hydrochloride is a selective antagonist of the 5-HT4 receptor, making it a valuable pharmacological tool for investigating the role of this receptor in various physiological processes, particularly gastrointestinal (GI) motility.[1][2][3] These application notes provide an overview of its mechanism of action and detailed protocols for its use in both in vitro and in vivo gut motility assays.
Recent studies indicate that the effects of 5-HT4 antagonists like SDZ 205-557 on gut motility are complex. While they can inhibit peristalsis, this effect can occur even in the absence of endogenous serotonin (B10506) (5-HT), suggesting a mechanism beyond simple competitive antagonism of 5-HT released from enterochromaffin cells.[4][5][6][7][8][9] One hypothesis is that these antagonists may act on constitutively active 5-HT receptors.[6][8][9]
Mechanism of Action in Gut Motility
SDZ 205-557 primarily functions as a competitive antagonist at 5-HT4 receptors. In the gastrointestinal tract, 5-HT4 receptors are expressed on enteric neurons and are involved in modulating neurotransmitter release, thereby influencing smooth muscle contraction and peristaltic reflexes.[10][11] By blocking these receptors, SDZ 205-557 can inhibit the pro-kinetic effects mediated by 5-HT. However, it is crucial to note that at higher concentrations (e.g., 10 µM), it may also exhibit antagonist activity at 5-HT3 receptors.[12][13]
The following diagram illustrates the proposed signaling pathway for the modulation of gut motility involving 5-HT4 receptors and the inhibitory action of SDZ 205-557.
Data Presentation
The following tables summarize the quantitative data for this compound from various gut motility assays.
Table 1: In Vitro Effects of SDZ 205-557 on Peristaltic Contractions in Guinea Pig Distal Colon
| Concentration (µM) | Preparation | Effect on Peristaltic Contractions | Reference |
| 1 - 10 | Control | Temporary blockade in many preparations; contractions often recover. | [4][7] |
| 1 | Reserpine-treated (mucosa & submucosal plexus removed), with Ondansetron | Slowing of peristalsis. | [4][5] |
| 3 | Reserpine-treated (mucosa & submucosal plexus removed), with Ondansetron | Abolished peristalsis. | [4][5] |
| 5 - 10 | Control | Permanent blockade in approximately 50% of preparations. | [7] |
| up to 5 | Reserpine-treated (mucosa present), with Ondansetron | Temporary inhibition with recovery. | [4][5] |
Table 2: Inhibitory Concentration (IC50) of SDZ 205-557 on Pellet Propulsion in Isolated Guinea Pig Colon
| Condition | IC50 (µM) | Reference |
| Control | 4 ± 1 | [13] |
| TNBS-induced Colitis | 16 ± 5 | [13] |
Experimental Protocols
Protocol 1: In Vitro Gut Motility Assay Using Isolated Guinea Pig Distal Colon
This protocol is designed to assess the effects of SDZ 205-557 on peristaltic contractions in an isolated organ bath setting.
Materials:
-
This compound
-
Guinea pig distal colon
-
Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
Organ bath system with force transducer and data acquisition system
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Artificial fecal pellets
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Isolate a segment of the distal colon (approximately 5-7 cm in length).
-
Gently flush the lumen with Krebs solution to remove residual contents.
-
(Optional) For preparations without mucosa, carefully dissect away the mucosal and submucosal layers.
-
-
Organ Bath Setup:
-
Mount the colon segment in a vertical organ bath containing Krebs solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the oral end to a fixed hook and the anal end to an isotonic force transducer.
-
Allow the tissue to equilibrate for at least 30-60 minutes, with periodic washing every 15 minutes.
-
-
Induction of Peristalsis:
-
Drug Administration:
-
Prepare stock solutions of this compound in an appropriate vehicle (e.g., distilled water or saline).
-
Add SDZ 205-557 to the organ bath in a cumulative concentration-response manner (e.g., 1 µM, 3 µM, 10 µM).
-
Allow the tissue to incubate with each concentration for a sufficient period (e.g., 15-20 minutes) to observe the full effect.
-
-
Data Analysis:
-
Measure the amplitude and frequency of peristaltic contractions.
-
Analyze the data to determine the effect of SDZ 205-557 on these parameters compared to the baseline.
-
Express the results as a percentage of the control response.
-
Protocol 2: In Vivo Charcoal Meal Transit Assay in Rodents
This protocol measures the effect of SDZ 205-557 on the rate of intestinal transit in vivo.[14]
Materials:
-
This compound
-
Rodents (e.g., rats or mice)
-
Charcoal meal: 5% charcoal suspension in 10% gum arabic solution[14]
-
Oral gavage needles
-
Surgical instruments for dissection
Procedure:
-
Animal Preparation:
-
Fast the animals overnight (e.g., 12-18 hours) with free access to water.
-
Acclimate the animals to the experimental room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administer the drug solution or vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
The timing of drug administration should be determined based on the pharmacokinetic properties of the compound (e.g., 30-60 minutes before the charcoal meal).
-
-
Charcoal Meal Administration:
-
At the predetermined time after drug administration, administer the charcoal meal orally (e.g., 1 ml/100g body weight for rats) via gavage.[14]
-
-
Measurement of Transit:
-
After a specific period (e.g., 20-30 minutes) following the charcoal meal, humanely euthanize the animals.
-
Carefully dissect the abdomen and expose the gastrointestinal tract.
-
Remove the entire small intestine, from the pyloric sphincter to the cecum.
-
Lay the intestine flat on a surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance the charcoal meal has traveled from the pylorus.
-
-
Data Analysis:
-
Calculate the intestinal transit as a percentage:
-
Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100[14]
-
-
Compare the intestinal transit in the drug-treated group to the vehicle control group. A decrease in the percentage of intestinal transit indicates an inhibitory effect on GI motility.
-
References
- 1. SDZ 205-557, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SDZ 205-557, a selective antagonist at 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Frontiers | 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT [frontiersin.org]
- 8. Constitutively Active 5-HT Receptors: An Explanation of How 5-HT Antagonists Inhibit Gut Motility in Species Where 5-HT is Not an Enteric Neurotransmitter? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Constitutively Active 5-HT Receptors: An Explanation of How 5-HT Antagonists Inhibit Gut Motility in Species Where 5-HT is Not an Enteric Neurotransmitter? [frontiersin.org]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Investigation of the role of 5-HT3 and 5-HT4 receptors in ascending and descending reflexes to the circular muscle of guinea-pig small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. benchchem.com [benchchem.com]
Application of SDZ 205-557 in Cultured Neurons: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of SDZ 205-557 in cultured neurons. SDZ 205-557 is a selective antagonist of the serotonin (B10506) 5-HT4 and 5-HT3 receptors, making it a valuable tool for investigating serotonergic signaling in the central nervous system.
Introduction
SDZ 205-557, with the chemical name 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate, is a competitive antagonist at 5-HT4 receptors and also exhibits affinity for 5-HT3 receptors.[1][2] Its primary mechanism of action at the 5-HT4 receptor involves the inhibition of adenylyl cyclase activation, which in turn modulates cyclic AMP (cAMP) levels and downstream signaling cascades, including the activity of cAMP-dependent protein kinase A. This modulation of intracellular signaling pathways can influence a variety of neuronal functions, including excitability, neurotransmitter release, and synaptic plasticity. In cultured neurons, SDZ 205-557 is utilized to dissect the specific roles of 5-HT4 and 5-HT3 receptors in these processes.
Data Presentation
Physicochemical Properties of SDZ 205-557 Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂Cl₂N₂O₃ | [3][4] |
| Molecular Weight | 337.25 g/mol | [3][4] |
| CAS Number | 1197334-02-3 | [3][4] |
In Vitro Antagonist Potency of SDZ 205-557
| Receptor Subtype | Preparation | Assay | pA₂ Value | Reference |
| 5-HT₄ | Guinea-pig hippocampus | Adenylyl cyclase stimulation | 7.5 | [1][2] |
| 5-HT₄ | Rat carbachol-contracted oesophagus | Relaxation | 7.3 | [1][2] |
| 5-HT₃ | Guinea-pig ileum | Functional Assay | 6.2 | [1][2] |
| 5-HT₃ | NG108-15 cells (binding) | [³H]-quipazine binding | 6.9 | [1][2] |
Experimental Protocols
Preparation of SDZ 205-557 Stock Solution
Objective: To prepare a sterile stock solution of SDZ 205-557 for use in cell culture experiments.
Materials:
-
This compound (MW: 337.25 g/mol )
-
Sterile dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile syringe filters (0.22 µm, DMSO-compatible)
Protocol:
-
Under sterile conditions in a biological safety cabinet, weigh out the desired amount of this compound powder.
-
Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM). To prepare a 10 mM stock solution, dissolve 3.37 mg of this compound in 1 mL of sterile DMSO.
-
Gently vortex the solution until the compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm DMSO-compatible syringe filter into a sterile microcentrifuge tube.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Primary Neuronal Culture
Objective: To establish primary cultures of hippocampal or cortical neurons for subsequent experiments with SDZ 205-557. This protocol is a general guideline and may require optimization based on the specific neuronal type and experimental needs.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., papain or trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
Protocol:
-
Euthanize pregnant E18 rodents according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the hippocampi or cortices from the embryonic brains in ice-cold dissection medium.
-
Transfer the dissected tissue to the enzyme solution and incubate at 37°C for the recommended time to dissociate the tissue.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto poly-D-lysine or poly-L-ornithine coated culture vessels containing pre-warmed plating medium.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.
-
Perform partial media changes every 2-3 days. Cultures are typically ready for experiments between 7 and 21 days in vitro (DIV).
Electrophysiological Recording of 5-HT₄ Receptor-Mediated Effects
Objective: To investigate the effect of SDZ 205-557 on 5-HT₄ receptor-mediated changes in neuronal electrical activity using patch-clamp electrophysiology.
Materials:
-
Mature primary neuronal cultures (e.g., DIV 14-21)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular pipette solution
-
5-HT₄ receptor agonist (e.g., 5-methoxytryptamine, BIMU-8)
-
SDZ 205-557 working solutions (prepared by diluting the stock solution in aCSF)
Protocol:
-
Prepare a range of SDZ 205-557 working solutions in aCSF. Based on its pA₂ value of 7.5, concentrations ranging from 10 nM to 1 µM are recommended to generate a concentration-response curve.
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and continuously perfuse with aCSF.
-
Obtain whole-cell patch-clamp recordings from healthy-looking neurons.
-
Establish a stable baseline recording of neuronal activity (e.g., resting membrane potential, input resistance, firing frequency).
-
Apply a 5-HT₄ receptor agonist to the bath to elicit a response (e.g., depolarization, increased firing rate).
-
After washing out the agonist and allowing the neuron to return to baseline, pre-incubate the culture with a specific concentration of SDZ 205-557 for a sufficient period (e.g., 5-10 minutes).
-
In the continued presence of SDZ 205-557, re-apply the 5-HT₄ receptor agonist.
-
Record the changes in neuronal activity and quantify the inhibitory effect of SDZ 205-557.
-
Repeat steps 6-8 with different concentrations of SDZ 205-557 to construct a concentration-inhibition curve.
Measurement of cAMP Levels
Objective: To determine the effect of SDZ 205-557 on 5-HT₄ receptor-mediated changes in intracellular cAMP levels.
Materials:
-
Primary neuronal cultures in multi-well plates
-
5-HT₄ receptor agonist
-
SDZ 205-557 working solutions
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Commercially available cAMP assay kit (e.g., ELISA, HTRF, or bioluminescent-based)
-
Cell lysis buffer (if required by the kit)
Protocol:
-
Plate neurons in a multi-well format (e.g., 24- or 96-well plates).
-
On the day of the experiment, replace the culture medium with a suitable assay buffer.
-
Pre-treat the cells with a phosphodiesterase inhibitor for a recommended time to allow for cAMP accumulation.
-
Pre-incubate the cells with various concentrations of SDZ 205-557 for 10-20 minutes.
-
Stimulate the cells with a 5-HT₄ receptor agonist at a concentration known to elicit a robust cAMP response (e.g., EC₈₀).
-
Incubate for the time specified by the agonist's properties and the assay kit instructions (typically 10-30 minutes).
-
Lyse the cells (if necessary) and proceed with the cAMP measurement according to the manufacturer's protocol of the chosen assay kit.
-
Determine the concentration-dependent inhibition of agonist-induced cAMP production by SDZ 205-557.
Neurotransmitter Release Assay
Objective: To assess the role of 5-HT₄ receptors in modulating neurotransmitter release from cultured neurons using SDZ 205-557. This protocol is an example for measuring glutamate (B1630785) release.
Materials:
-
Primary neuronal cultures
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Depolarizing agent (e.g., high concentration of KCl)
-
5-HT₄ receptor agonist
-
SDZ 205-557 working solutions
-
Commercially available glutamate assay kit
Protocol:
-
Wash the cultured neurons with assay buffer to remove the culture medium.
-
Pre-incubate the cells with different concentrations of SDZ 205-557 in the presence or absence of a 5-HT₄ receptor agonist for a defined period (e.g., 15-30 minutes).
-
Induce neurotransmitter release by replacing the buffer with a depolarizing solution (e.g., HBSS containing 50 mM KCl).
-
Incubate for a short period (e.g., 5-10 minutes) to allow for neurotransmitter release.
-
Collect the supernatant, which contains the released neurotransmitters.
-
Measure the glutamate concentration in the supernatant using a commercial glutamate assay kit, following the manufacturer's instructions.
-
Normalize the glutamate release to the total protein content of the cells in each well.
Neuroprotection Assay
Objective: To evaluate the potential of SDZ 205-557 to protect neurons from 5-HT-mediated excitotoxicity or other insults.
Materials:
-
Primary neuronal cultures in multi-well plates
-
Neurotoxic agent (e.g., high concentration of serotonin, glutamate, or an oxidative stressor like H₂O₂)
-
SDZ 205-557 working solutions
-
Cell viability assay reagent (e.g., MTT, PrestoBlue, or LDH assay kit)
Protocol:
-
Plate neurons in a 96-well plate at a suitable density.
-
Allow the neurons to mature for at least 7 days.
-
Pre-treat the cells with various concentrations of SDZ 205-557 for 1-2 hours.
-
Introduce the neurotoxic agent to the wells. Include control wells with no toxin and wells with the toxin but no SDZ 205-557.
-
Incubate the plate for a period sufficient to induce cell death (e.g., 24-48 hours).
-
Assess cell viability using a chosen method. For an MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a proprietary solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Calculate the percentage of neuroprotection conferred by SDZ 205-557 relative to the toxin-only control.
Visualization of Pathways and Workflows
Caption: 5-HT₄ Receptor Signaling Pathway and the Point of Intervention by SDZ 205-557.
Caption: Experimental Workflow for a cAMP Assay using SDZ 205-557 in Cultured Neurons.
Caption: Workflow for a Neuroprotection Assay with SDZ 205-557 in Cultured Neurons.
References
Application Notes and Protocols for Radioligand Binding Assays with SDZ 205-557 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 205-557 hydrochloride is a potent and selective antagonist for the serotonin (B10506) 5-HT4 receptor and also exhibits affinity for the 5-HT3 receptor.[1][2][3] This dual antagonism makes it a valuable pharmacological tool for investigating the physiological and pathological roles of these two receptor subtypes. Radioligand binding assays are a cornerstone in pharmacology, providing a direct measure of the affinity of a ligand for a receptor.[4][5] This document provides detailed protocols for conducting competitive radioligand binding assays to determine the binding affinity (Ki) of this compound for both the 5-HT4 and 5-HT3 receptors.
Data Presentation
The following tables summarize the reported binding affinities of SDZ 205-557 for the 5-HT4 and 5-HT3 receptors.
| Receptor | Parameter | Value | Species/Tissue | Radioligand |
| 5-HT4 | pA2 | 7.5 | Guinea-pig hippocampus | - |
| 5-HT4 | pA2 | 7.3 | Rat oesophagus | - |
| 5-HT4 | pA2 | 7.4 | Guinea-pig ileum | - |
| 5-HT3 | pA2 | 6.2 | Guinea-pig ileum | - |
| 5-HT3 | pKi | 6.9 | NG108-15 cells | [3H]-quipazine |
Table 1: Summary of reported binding affinities for SDZ 205-557.[1][2][3]
Signaling Pathways
5-HT4 Receptor Signaling Pathway
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit. Upon agonist binding, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
5-HT4 Receptor Gαs Signaling Pathway
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Binding of serotonin opens the channel, allowing for the rapid influx of cations (primarily Na+ and Ca2+), which leads to depolarization of the cell membrane.
5-HT3 Receptor Ion Channel Signaling
Experimental Protocols
I. Competitive Radioligand Binding Assay for 5-HT4 Receptor
This protocol describes a competitive binding assay using [3H]-GR113808 as the radioligand and this compound as the competitor.
A. Materials and Reagents
-
Membrane Preparation: Membranes from cells or tissues expressing the 5-HT4 receptor (e.g., guinea-pig striatum).
-
Radioligand: [3H]-GR113808.
-
Competitor: this compound.
-
Non-specific Binding Control: A high concentration of a known 5-HT4 antagonist (e.g., 1 µM GR113808).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
B. Experimental Workflow
5-HT4 Radioligand Binding Assay Workflow
C. Detailed Procedure
-
Membrane Preparation:
-
Homogenize the tissue (e.g., guinea-pig striatum) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[6]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[6]
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[7]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration. Store at -80°C.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [3H]-GR113808, and membrane preparation.
-
Non-specific Binding (NSB): A high concentration of a non-labeled 5-HT4 antagonist (e.g., 1 µM GR113808), [3H]-GR113808, and membrane preparation.
-
Competitive Binding: Serial dilutions of this compound, [3H]-GR113808, and membrane preparation.
-
-
The final concentration of [3H]-GR113808 should be close to its Kd (e.g., 0.15 nM).[8]
-
The final assay volume is typically 200-250 µL.[6]
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[9]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
-
Quantification and Data Analysis:
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the log concentration of SDZ 205-557 to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
II. Competitive Radioligand Binding Assay for 5-HT3 Receptor
This protocol describes a competitive binding assay using [3H]-Granisetron or [3H]-GR65630 as the radioligand and this compound as the competitor.
A. Materials and Reagents
-
Membrane Preparation: Membranes from cells or tissues expressing the 5-HT3 receptor (e.g., HEK293 cells stably expressing the human 5-HT3 receptor).
-
Radioligand: [3H]-Granisetron or [3H]-GR65630.
-
Competitor: this compound.
-
Non-specific Binding Control: A high concentration of a known 5-HT3 antagonist (e.g., 10 µM Granisetron).[10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/B) pre-soaked in 0.5% PEI.
B. Experimental Workflow
5-HT3 Radioligand Binding Assay Workflow
C. Detailed Procedure
-
Membrane Preparation:
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [3H]-Granisetron, and membrane preparation.
-
Non-specific Binding (NSB): A high concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM Granisetron), [3H]-Granisetron, and membrane preparation.[10]
-
Competitive Binding: Serial dilutions of this compound, [3H]-Granisetron, and membrane preparation.
-
-
The final concentration of [3H]-Granisetron should be at or below its Kd.
-
The amount of membrane protein per well should be optimized to ensure that less than 10% of the radioligand is bound.[7]
-
-
Incubation:
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.[10]
-
-
Quantification and Data Analysis:
-
Follow the same procedure as for the 5-HT4 receptor assay to determine the IC50 and Ki values for this compound at the 5-HT3 receptor.
-
References
- 1. SDZ 205-557, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Receptor-Ligand Binding Assays [labome.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of serotonin 5-HT4 recognition sites in the porcine caudate nucleus by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for SDZ 205-557 Hydrochloride Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of SDZ 205-557 hydrochloride to mice for studying its effects on the central nervous system and gastrointestinal motility. This compound is a selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4).
Mechanism of Action
SDZ 205-557 selectively blocks the 5-HT4 receptor, which is a Gs-protein coupled receptor. Activation of the 5-HT4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By antagonizing this receptor, SDZ 205-557 inhibits these downstream signaling events. This mechanism is relevant for investigating the role of 5-HT4 receptors in various physiological processes, including cognition, anxiety, and gastrointestinal function.[1][2][3][4]
Data Presentation
Table 1: Reported Effects of SDZ 205-557 on Gastrointestinal Motility in Rodents
| Parameter | Species | Dose (mg/kg) | Route | Effect | Reference |
| Peristaltic Contractions | Guinea Pig | 1-10 µM (in vitro) | N/A | Temporary blockade | [5] |
| Defecation (5-HTP induced) | Mouse | Not specified | s.c. | Inhibition | |
| Gastrointestinal Transit | Mouse | 1.0 - 10.0 | i.p. / s.c. | Potential to alter transit time | [6][7] |
Table 2: Reported Effects of SDZ 205-557 on Behavioral Paradigms in Mice
| Behavioral Test | Dose (mg/kg) | Route | Effect | Reference |
| Light/Dark Box Test | 1.0 - 10.0 | i.p. | May influence anxiety-like behavior | [8] |
| Autoshaping Learning Task | 1.0 - 10.0 | Not specified | No effect on memory consolidation |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be injected. For example, for a 10 mg/kg dose in a 25 g mouse with an injection volume of 100 µL, you would need 0.25 mg of the compound per mouse.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of sterile 0.9% saline to the tube. It is recommended to prepare a stock solution from which working solutions of desired concentrations can be made.
-
Vortex the tube until the compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution, but ensure the solution returns to room temperature before injection.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution appropriately, protected from light, until use.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the mouse to accurately determine the injection volume.
-
Draw the calculated volume of the drug solution into the syringe.
-
Gently restrain the mouse by grasping the loose skin at the scruff of the neck.
-
Position the mouse so that its abdomen is exposed and tilted slightly downwards.
-
Wipe the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Slightly retract the plunger to ensure no blood or urine is aspirated, confirming correct needle placement.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the mouse for any adverse reactions.
Protocol 3: Subcutaneous (s.c.) Injection in Mice
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct injection volume.
-
Draw the calculated volume of the drug solution into the syringe.
-
Grasp the loose skin over the shoulders (scruff) to form a tent.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Slightly retract the plunger to ensure no blood is aspirated.
-
Inject the solution slowly, creating a small bleb under the skin.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
Return the mouse to its home cage and monitor for any adverse effects.
Protocol 4: Assessment of Gastrointestinal Motility (Charcoal Meal Test)
Materials:
-
This compound solution or vehicle
-
5% charcoal meal suspension in 10% gum arabic
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Fast the mice for 12-18 hours with free access to water.
-
Administer this compound or vehicle via i.p. or s.c. injection at the desired pre-treatment time (e.g., 30 minutes before the charcoal meal).
-
Administer 0.2 mL of the charcoal meal suspension orally using a gavage needle.
-
After a set time (e.g., 20-30 minutes), euthanize the mice by an approved method.
-
Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
Protocol 5: Assessment of Anxiety-Like Behavior (Light/Dark Box Test)
Materials:
-
This compound solution or vehicle
-
Light/dark box apparatus
-
Video tracking software
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle via i.p. or s.c. injection at the desired pre-treatment time (e.g., 30 minutes before the test).
-
Place the mouse in the center of the light compartment of the apparatus.
-
Allow the mouse to freely explore the apparatus for a set duration (e.g., 5-10 minutes).
-
Record the session using video tracking software.
-
Analyze the following parameters:
-
Time spent in the light compartment
-
Time spent in the dark compartment
-
Number of transitions between compartments
-
Latency to first enter the dark compartment
-
Total distance traveled
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
Application Notes and Protocols for Studying Synaptic Plasticity with SDZ 205-557
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDZ 205-557 is a potent and selective antagonist of the serotonin (B10506) 5-HT4 receptor, with additional activity at the 5-HT3 receptor.[1] The 5-HT4 receptor, a Gs-protein coupled receptor, is predominantly expressed in brain regions critical for learning and memory, including the hippocampus. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade plays a crucial role in modulating synaptic plasticity, the cellular mechanism underlying learning and memory.
These application notes provide a comprehensive guide for utilizing SDZ 205-557 as a pharmacological tool to investigate the role of the 5-HT4 receptor in synaptic plasticity, particularly in the context of long-term potentiation (LTP) and long-term depression (LTD).
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacological properties of SDZ 205-557 and the effects of 5-HT4 receptor modulation on synaptic plasticity.
Table 1: Pharmacological Properties of SDZ 205-557
| Parameter | Value | Species/Tissue | Reference |
| pA2 at 5-HT4 Receptor | 7.5 | Guinea-pig hippocampus | [1] |
| pA2 at 5-HT4 Receptor | 7.3 | Rat oesophagus | [1] |
| Affinity (pKi) at 5-HT3 Receptor | 6.2 - 6.9 | Guinea-pig ileum / NG108-15 cells | [1] |
Table 2: Effects of 5-HT4 Receptor Antagonism on Synaptic Plasticity in the Hippocampus
| Plasticity Type | Effect of 5-HT4 Antagonist | Magnitude of Effect | Antagonist Used | Brain Region | Reference |
| Long-Term Potentiation (LTP) | No significant effect | No change in potentiation | RS 39604 | Rat Subiculum (output) | [2][3] |
| Long-Term Depression (LTD) | Complete block of induction | Depression abolished | RS 39604, GR 113808 | Rat Subiculum (output) | [2][3] |
Signaling Pathways
Activation of the 5-HT4 receptor initiates a signaling cascade that is pivotal in modulating synaptic plasticity. The diagram below illustrates the key components of this pathway and its downstream effectors.
Caption: 5-HT4 Receptor Signaling Cascade.
Experimental Protocols
The following protocols provide a framework for investigating the role of 5-HT4 receptors in synaptic plasticity using SDZ 205-557 in acute hippocampal slices.
Protocol 1: Investigating the Effect of SDZ 205-557 on Long-Term Depression (LTD)
This protocol outlines the procedure for inducing and recording LTD in the CA1 region of the hippocampus and assessing the effect of SDZ 205-557.
Materials:
-
SDZ 205-557
-
Rodent (rat or mouse)
-
Dissection tools
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2
-
Recording chamber for electrophysiology
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate the rodent according to approved institutional animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in an incubation chamber with oxygenated aCSF at 32-34°C for at least 1 hour.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
After obtaining a stable fEPSP, record a baseline of synaptic transmission for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
SDZ 205-557 Application:
-
Based on its pA2 value of 7.5 in the hippocampus[1], a concentration range of 1-10 µM for SDZ 205-557 is recommended to ensure blockade of 5-HT4 receptors.
-
Prepare a stock solution of SDZ 205-557 in an appropriate solvent (e.g., water or DMSO) and dilute to the final concentration in aCSF.
-
Switch the perfusion to aCSF containing SDZ 205-557 and allow it to equilibrate for at least 20-30 minutes while continuing baseline stimulation. A vehicle control should be run in parallel.
-
-
LTD Induction:
-
Post-Induction Recording:
-
Following LFS, continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes in the presence of SDZ 205-557.
-
-
Data Analysis:
Protocol 2: Investigating the Effect of SDZ 205-557 on Long-Term Potentiation (LTP)
This protocol is designed to determine if SDZ 205-557 has any effect on the induction or maintenance of LTP.
Methodology:
Follow steps 1-4 as described in Protocol 1.
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.
-
-
Post-Induction Recording:
-
Immediately after HFS, continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes in the presence of SDZ 205-557.
-
-
Data Analysis:
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow and the logical relationship between 5-HT4 receptor activity and the modulation of synaptic plasticity.
Caption: General Experimental Workflow.
Caption: 5-HT4 Receptor's Role in Plasticity.
References
Troubleshooting & Optimization
SDZ 205-557 hydrochloride stability in aqueous solution
This technical support center provides guidance on the stability of SDZ 205-557 hydrochloride in aqueous solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored in a sealed container in a cool, dry place. Many suppliers recommend desiccating at room temperature or storing at -20°C for long-term stability. Once in aqueous solution, the stability can be variable and is dependent on the specific storage conditions (pH, temperature, and light exposure).
Q2: What is the solubility of this compound in common laboratory solvents?
The solubility of this compound can vary slightly between suppliers and batches. However, general solubility data is provided in the table below. For aqueous solutions, warming the tube to 37°C and using an ultrasonic bath can aid in dissolution.[1]
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| Water | 33.73 mg/mL to 100 mM |
| DMSO | 100 mg/mL |
| Ethanol | Insoluble |
Q3: What are the likely degradation pathways for this compound in an aqueous solution?
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure as a substituted benzamide (B126) with an ester linkage, two primary degradation pathways are anticipated: hydrolysis and photodegradation.
-
Hydrolysis: The ester linkage in the molecule is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would result in the cleavage of the molecule into 4-amino-5-chloro-2-methoxybenzoic acid and 2-(diethylamino)ethanol. The amide bond is generally more stable but can also undergo hydrolysis under more extreme conditions.[2][3][4]
-
Photodegradation: Substituted benzamides, such as metoclopramide (B1676508), have been shown to be susceptible to photodegradation.[1][5][6][7][8] Potential photodegradation pathways for SDZ 205-557 could involve dealkylation of the diethylamino group or hydroxylation of the aromatic ring.
Below is a diagram illustrating the potential hydrolytic degradation pathway of SDZ 205-557.
Troubleshooting Guide
Q4: My this compound solution has turned yellow. What does this indicate?
Discoloration of the solution, such as turning yellow, can be an indication of chemical degradation. This is more likely to occur if the solution has been stored for an extended period, exposed to light, or is at a non-neutral pH. It is recommended to prepare fresh solutions for critical experiments and to store stock solutions protected from light and at a low temperature.
Q5: I am seeing unexpected peaks in my HPLC analysis of an aged SDZ 205-557 solution. What could they be?
Unexpected peaks are likely degradation products. As mentioned in Q3, hydrolysis of the ester bond is a probable degradation route. Therefore, you may be observing peaks corresponding to 4-amino-5-chloro-2-methoxybenzoic acid and 2-(diethylamino)ethanol. To confirm this, you could compare the retention times with standards of these potential degradants if available. A stability-indicating HPLC method is crucial to separate the parent compound from any degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound in an aqueous solution. This type of study is essential for developing a stability-indicating analytical method.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in HPLC grade water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 2 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 2 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Data Presentation:
The results of the forced degradation study should be summarized in a table to easily compare the extent of degradation under different conditions.
Table 2: Example of Forced Degradation Data Summary
| Stress Condition | Duration (hours) | % Assay of SDZ 205-557 | % Degradation | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | |||
| 0.1 M NaOH (60°C) | 24 | |||
| 3% H₂O₂ (RT) | 24 | |||
| Thermal (80°C) | 48 | |||
| Photolytic | 24 |
The following diagram illustrates the general workflow for a forced degradation study.
References
- 1. Photodegradation, toxicity and density functional theory study of pharmaceutical metoclopramide and its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of procainamide in patients with chronic heart failure, chronic respiratory failure and chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Procainamide - Wikipedia [en.wikipedia.org]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
Technical Support Center: SDZ 205-557 Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SDZ 205-557 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical compound that functions as a competitive antagonist at both serotonin (B10506) 5-HT3 and 5-HT4 receptors.[1][2] By binding to these receptors, it prevents the endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), from activating them. This antagonism modulates various physiological processes, including gastrointestinal motility, smooth muscle contraction, and neuronal signaling.[2]
Q2: What are the main research applications for this compound?
Research applications for this compound primarily focus on:
-
Gastrointestinal Function: Investigating its potential to alleviate nausea and vomiting, conditions associated with the activation of 5-HT3 receptors.[2]
-
Neurotransmission: Studying its role in modulating serotonin signaling in the brain, which may impact processes like learning, memory, and mood regulation.[2]
Q3: How should I prepare and store stock solutions of this compound?
-
Solubility: this compound is soluble in water (up to 33.73 mg/mL or 100 mM) and DMSO.[3][4] For higher solubility, warming the tube at 37°C and using an ultrasonic bath for a short period can be beneficial.[3]
-
Storage: Stock solutions should be stored at -20°C and desiccated.[4][5] It is recommended to prepare and use the solution on the same day. However, if necessary, stock solutions can be stored for several months at -20°C. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[3]
Troubleshooting Guide
In Vitro Experiments
Q4: I am not observing the expected antagonist effect of this compound in my cell-based assay. What could be the issue?
Several factors could contribute to a lack of antagonist activity. Consider the following troubleshooting steps:
-
Verify Agonist Concentration: Ensure the concentration of the 5-HT agonist used to stimulate the receptor is appropriate. An excessively high agonist concentration may require a higher concentration of this compound to elicit an inhibitory effect.
-
Perform a Dose-Response Curve: Conduct a dose-response experiment with a wide range of this compound concentrations to determine its IC50 value (the concentration that inhibits 50% of the agonist response) in your specific experimental setup.
-
Check Cell Health and Receptor Expression: Confirm that your cells are healthy and express the 5-HT3 and/or 5-HT4 receptors at sufficient levels. Receptor expression can vary with cell passage number, so it is advisable to use cells within a consistent and low passage range.
-
Optimize Pre-incubation Time: The duration of pre-incubation with this compound before adding the agonist can be critical. An insufficient pre-incubation time may not allow for adequate receptor binding. Experiment with different pre-incubation times (e.g., 15-30 minutes) to find the optimal condition.
Q5: My results with this compound are inconsistent between experiments. What are potential sources of variability?
Inconsistent results can often be traced back to subtle variations in experimental protocol. Pay close attention to:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound.
-
Consistent Cell Passage Number: As mentioned previously, use cells from a consistent passage number range to minimize variability in receptor expression and signaling pathways.
-
Reagent Stability: Ensure that all reagents, including the 5-HT agonist and this compound stock solutions, are stored correctly and have not degraded.
In Vivo Experiments
Q6: The antagonist effect of this compound in my animal model is very short-lived. Why is this happening and how can I address it?
A key characteristic of SDZ 205-557 is its short duration of action in vivo.[1][6]
-
Short Half-Life: Studies have shown that the inhibitory half-life of SDZ 205-557 is approximately 23 minutes in micropigs, which is significantly shorter than other antagonists like tropisetron (B1223216) (116 minutes).[1][6]
-
Experimental Design Considerations: This transient effect can complicate in vivo studies.[1] To address this, you may need to:
-
Administer the compound more frequently.
-
Use a continuous infusion protocol to maintain a steady-state concentration.
-
Carefully time your experimental readouts to coincide with the expected peak of antagonist activity.
-
Q7: I am observing unexpected or off-target effects in my in vivo experiments. Is this compound known for off-target activity?
SDZ 205-557 has been shown to be relatively selective for 5-HT3 and 5-HT4 receptors. Binding assays have indicated that it has low affinity for other receptors, including muscarinic, nicotine, histamine (B1213489) H1, alpha-1, alpha-2, and mu-opiate receptors.[7] However, it is always good practice to:
-
Consult Pharmacological Databases: Review databases for the most up-to-date binding profile of SDZ 205-557 to identify any potential off-target interactions that may be relevant to your experimental model.
-
Perform Dose-Response Studies: The observed off-target effect might be dose-dependent. A thorough dose-response study can help identify a therapeutic window where the desired on-target effect is maximized while minimizing off-target effects.
-
Use a Structurally Different Antagonist: To confirm that the primary observed effect is due to 5-HT3/4 antagonism, consider repeating the experiment with a structurally distinct antagonist that has a different off-target binding profile.
Gastrointestinal Motility Studies
Q8: In my ex vivo gut preparation, the inhibitory effect of SDZ 205-557 on peristaltic contractions is only temporary, and the contractions recover. Is this a known phenomenon?
Yes, this has been observed in studies on guinea-pig distal colon. Peristaltic contractions can be temporarily blocked by SDZ 205-557, but may recover even while the antagonist is still present in the bath.[8][9] This suggests a complex mechanism of action and potential for receptor desensitization or other compensatory mechanisms in the tissue. When interpreting data from such experiments, it is crucial to consider the dynamic and potentially transient nature of the inhibition.
Data Presentation
Table 1: In Vitro Affinity of this compound for Serotonin Receptors
| Receptor Subtype | Preparation | Agonist | pA2 Value | Reference |
| 5-HT4 | Guinea-pig hippocampus | 5-carboxamidotryptamine | 7.5 | [1] |
| 5-HT4 | Rat carbachol-contracted oesophagus | 5-HT | 7.3 | [1] |
| 5-HT4 | Rat carbachol-contracted oesophagus | (R)-zacopride | 6.4 | [1] |
| 5-HT3 | Guinea-pig ileum | - | 6.2 | [1] |
| 5-HT3 | NG108-15 cells ([3H]-quipazine binding) | - | 6.9 | [1] |
Table 2: In Vivo Half-Life of SDZ 205-557
| Animal Model | Parameter | Half-Life (minutes) | Comparison Compound (Half-Life) | Reference |
| Anaesthetized, vagotomized micropig | Inhibitory response (tachycardia) | 23 | Tropisetron (116 min) | [1][6] |
Experimental Protocols
Protocol 1: In Vitro Functional Assay - Adenylyl Cyclase Activity in Guinea-Pig Hippocampus
This protocol is a generalized procedure based on the methodology described in the literature for assessing 5-HT4 receptor antagonism.[1]
-
Tissue Preparation:
-
Dissect the hippocampus from a guinea pig in ice-cold buffer.
-
Homogenize the tissue in an appropriate buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Adenylyl Cyclase Assay:
-
Pre-incubate the membrane preparation with various concentrations of this compound or vehicle control for 15-30 minutes at 30°C.
-
Initiate the adenylyl cyclase reaction by adding a reaction mixture containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX), and the 5-HT4 receptor agonist (e.g., 0.4 µM 5-carboxamidotryptamine).
-
Incubate the reaction for a defined period (e.g., 10 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA or by boiling).
-
-
cAMP Measurement:
-
Quantify the amount of cyclic AMP (cAMP) produced using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).
-
-
Data Analysis:
-
Plot the agonist-induced cAMP production against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the pA2 value using the Schild equation to quantify the antagonist potency.
-
Protocol 2: Ex Vivo Gut Motility Assay - Guinea-Pig Ileum Peristalsis
This protocol provides a general framework for studying the effects of SDZ 205-557 on gut motility.[8][9]
-
Tissue Preparation:
-
Isolate a segment of the distal ileum from a guinea pig and place it in a bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Mount the ileum segment in an organ bath with one end attached to a fixed point and the other to an isometric force transducer.
-
-
Induction of Peristalsis:
-
Allow the tissue to equilibrate under a slight resting tension.
-
Induce peristaltic contractions by a suitable stimulus, such as distension with a fixed pellet or fluid infusion.
-
-
Drug Application:
-
Once stable and reproducible peristaltic contractions are established, add this compound to the organ bath at the desired concentrations.
-
Record the contractile activity continuously.
-
-
Data Analysis:
-
Measure the amplitude and frequency of peristaltic contractions before and after the addition of this compound.
-
Analyze the data to determine the effect of the antagonist on gut motility. Be mindful of the potential for transient effects and subsequent recovery of contractions.
-
Visualizations
Caption: 5-HT4 Receptor Signaling and Antagonism by SDZ 205-557.
Caption: In Vitro Antagonist Assay Workflow.
Caption: Troubleshooting Logic for Lack of Antagonist Effect.
References
- 1. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | 1197334-02-3 [smolecule.com]
- 3. 3',4'-Dihydroxyacetophenone | CAS:1197-09-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. labsolu.ca [labsolu.ca]
- 5. research.sabanciuniv.edu [research.sabanciuniv.edu]
- 6. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SDZ 205-557, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT [frontiersin.org]
Technical Support Center: Optimizing SDZ 205-557 Hydrochloride Concentration for In Vitro Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of SDZ 205-557 hydrochloride for in vitro studies. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful application of this potent 5-HT₄ receptor antagonist in your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges and questions that may arise during the use of this compound in in vitro experiments.
Q1: What is the optimal concentration range for this compound in cell-based assays?
A1: The optimal concentration of this compound depends on the specific experimental setup, including the cell type, the expression level of the 5-HT₄ receptor, and the concentration of the agonist being used. Based on available data, a concentration range of 1 nM to 1 µM is a good starting point for most in vitro functional assays. It is always recommended to perform a concentration-response curve to determine the IC₅₀ value in your specific system.
Q2: I am observing inconsistent results with this compound. What could be the issue?
A2: Inconsistent results can stem from several factors:
-
Solubility and Stability: Ensure that this compound is fully dissolved. It is advisable to prepare fresh stock solutions. While generally soluble in aqueous solutions, precipitation can occur at high concentrations or in certain buffers. Consider preparing a concentrated stock in a suitable solvent like DMSO and then diluting it in your assay buffer.
-
Agonist Concentration: The effectiveness of an antagonist is dependent on the concentration of the agonist it is competing with. Ensure you are using a consistent and appropriate concentration of the 5-HT₄ agonist in your experiments.
-
Cell Passage Number: The expression of receptors can change with increasing cell passage numbers. It is crucial to use cells within a consistent and validated passage range.
-
Incubation Time: Ensure that the pre-incubation time with the antagonist is sufficient to allow for binding equilibrium before adding the agonist. A pre-incubation time of 15-30 minutes is generally recommended.
Q3: How can I be sure that the observed effects are specific to 5-HT₄ receptor antagonism?
A3: To confirm specificity, consider the following controls:
-
Use a structurally different 5-HT₄ antagonist: Compare the effects of this compound with another known 5-HT₄ antagonist.
-
Use a cell line that does not express the 5-HT₄ receptor: This will help to identify any off-target effects of the compound.
-
Rescue experiment: After observing the inhibitory effect of this compound, try to overcome the antagonism by adding a very high concentration of a 5-HT₄ agonist.
Q4: What is the pA₂ value and how does it relate to the potency of this compound?
A4: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency. A higher pA₂ value indicates a more potent antagonist. For SDZ 205-557, reported pA₂ values are typically in the range of 7.3 to 7.5, indicating it is a potent 5-HT₄ receptor antagonist.[1][2]
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound in various experimental systems.
| Parameter | Value | Experimental System | Agonist Used | Reference |
| pA₂ | 7.5 | Adenylyl cyclase stimulation in guinea-pig hippocampus | 5-Carboxamidotryptamine | [1] |
| pA₂ | 7.3 | Relaxation of rat carbachol-contracted oesophagus | Serotonin (5-HT) | [1] |
| pA₂ | 7.4 | Contraction of non-stimulated guinea pig ileum | Serotonin (5-HT), 5-Methoxytryptamine | [2] |
| pA₂ | 7.6 (apparent) | Contraction of non-stimulated guinea pig ileum | Renzapride | [2] |
| pA₂ | 6.8 | Contraction of non-stimulated guinea pig ileum | Zacopride | [2] |
Key Experimental Protocols
Below are detailed methodologies for common in vitro experiments involving this compound.
Protocol 1: In Vitro Radioligand Binding Assay (Competition)
This protocol is used to determine the binding affinity (Ki) of this compound for the 5-HT₄ receptor.
Materials:
-
Cell membranes expressing the 5-HT₄ receptor (e.g., from transfected cell lines like COS-7 or from tissues like guinea pig hippocampus).
-
Radiolabeled 5-HT₄ receptor ligand (e.g., [³H]-GR113808).
-
This compound.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4).
-
Unlabeled 5-HT₄ ligand for determining non-specific binding (e.g., serotonin).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In triplicate, combine the following in microcentrifuge tubes:
-
Total Binding: Cell membranes and radioligand.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled ligand.
-
Competition: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Functional Assay (cAMP Accumulation)
This protocol measures the ability of this compound to antagonize agonist-induced cyclic AMP (cAMP) production.
Materials:
-
Whole cells expressing the 5-HT₄ receptor.
-
5-HT₄ receptor agonist (e.g., serotonin, 5-carboxamidotryptamine).
-
This compound.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit.
Procedure:
-
Cell Culture: Plate cells in a suitable multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with medium and then pre-incubate with varying concentrations of this compound in stimulation buffer for 15-30 minutes.
-
Agonist Stimulation: Add the 5-HT₄ agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) and incubate for a predetermined time (e.g., 10-30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC₅₀.
Signaling Pathways and Experimental Workflows
5-HT₄ Receptor Signaling Pathway
The 5-HT₄ receptor is a Gs-protein-coupled receptor (GPCR). Upon agonist binding, it primarily activates adenylyl cyclase through the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB. Additionally, the 5-HT₄ receptor can signal through a G-protein-independent pathway involving the activation of Src tyrosine kinase, which can lead to the activation of the ERK/MAPK pathway. This compound acts as an antagonist by blocking the binding of agonists to the 5-HT₄ receptor, thereby inhibiting these downstream signaling events.
Caption: 5-HT₄ Receptor Signaling Pathway.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of a 5-HT₄ receptor antagonist like this compound.
Caption: In Vitro Characterization Workflow.
References
Technical Support Center: SDZ 205-557 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a short duration of action with SDZ 205-557 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a very transient effect of SDZ 205-557 in our animal model. Is this expected?
A1: Yes, a short duration of action for SDZ 205-557 in vivo has been documented. For instance, in a study using anesthetized, vagotomized micropigs, SDZ 205-557 produced only a transient blockade of 5-HT₄-mediated tachycardia.[1] The half-life for its inhibitory response was determined to be approximately 23 minutes.[1] This is significantly shorter than other 5-HT antagonists like tropisetron (B1223216), which had a half-life of 116 minutes in the same model.[1]
Q2: Why does SDZ 205-557 have such a short duration of action in vivo?
Q3: Could the route of administration be affecting the duration of action?
A3: The route of administration can significantly impact the pharmacokinetics of a compound. Intravenous (IV) administration, as used in the micropig tachycardia model, leads to immediate systemic exposure but can also result in rapid clearance. Other routes, such as intraperitoneal (IP) or subcutaneous (SC) injection, may provide a more sustained release but could also be subject to first-pass metabolism, potentially altering the bioavailability and duration of action.
Q4: In which animal models has the short duration of action of SDZ 205-557 been observed?
A4: The most cited example of the short in vivo duration of action is in anesthetized, vagotomized micropigs, where it transiently blocked 5-HT₄-mediated tachycardia.[1] Additionally, in studies with conscious dogs, the effects of intravenously administered SDZ 205-557 on 5-HT-evoked gastric contractions were found to be variable in magnitude and not consistently maintained, which may also be indicative of its short and unpredictable in vivo activity.[2][3]
Troubleshooting Guide
Issue: Observed effect of SDZ 205-557 is much shorter than anticipated.
| Potential Cause | Troubleshooting Steps |
| Rapid Metabolism and Clearance | - Consider a continuous infusion protocol: Instead of a single bolus injection, a continuous intravenous infusion of SDZ 205-557 may be necessary to maintain a steady-state plasma concentration and a more sustained antagonist effect. - Increase dosing frequency: If continuous infusion is not feasible, more frequent administration of SDZ 205-557 may be required to prolong its effective duration. The dosing interval should be determined based on the observed half-life of the effect in your specific model. |
| Sub-optimal Dosing | - Perform a dose-response study: It is crucial to determine the optimal dose of SDZ 205-557 for your specific animal model and experimental endpoint. A dose that is too low may result in a very brief and difficult-to-detect effect. |
| Variability in Animal Models | - Characterize the pharmacokinetics in your model: If feasible, conduct pilot pharmacokinetic studies in your chosen animal model to determine the half-life and clearance rate of SDZ 205-557. This will provide valuable data for designing your experimental protocols. - Consider alternative antagonists: If a longer duration of action is essential for your experimental design, consider using alternative 5-HT₄ antagonists with a more favorable pharmacokinetic profile, such as tropisetron or SB 204070.[1][2][3] |
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the in vivo duration of action of SDZ 205-557 from published studies.
| Animal Model | Effect Measured | Antagonist | Half-life of Inhibitory Response |
| Anesthetized, Vagotomized Micropig | Blockade of 5-HT₄-mediated tachycardia | SDZ 205-557 | 23 minutes[1] |
| Anesthetized, Vagotomized Micropig | Blockade of 5-HT₄-mediated tachycardia | Tropisetron | 116 minutes[1] |
| Conscious Dog | Antagonism of 5-HT-evoked gastric contractions | SB 204070 | Long-lasting (details not specified)[2][3] |
Experimental Protocols
Assessment of 5-HT₄ Receptor Antagonism on Tachycardia in Anesthetized Micropigs (Based on Eglen et al., 1993)
This protocol is a generalized representation based on the available information. Researchers should optimize the specific parameters for their experimental setup.
1. Animal Preparation:
-
Male micropigs are anesthetized and bilaterally vagotomized.
-
A carotid artery is cannulated for blood pressure and heart rate monitoring.
-
A jugular vein is cannulated for intravenous administration of compounds.
2. Induction of Tachycardia:
-
A stable baseline heart rate is established.
-
A 5-HT₄ receptor agonist (e.g., 5-methoxytryptamine) is administered intravenously to induce a consistent and reproducible tachycardic response. The dose of the agonist should be predetermined to elicit a submaximal increase in heart rate.
3. Antagonist Administration:
-
Once a stable agonist-induced tachycardia is achieved, SDZ 205-557 is administered intravenously. The specific dose should be determined through a dose-response study, but a starting point could be in the range of 100 µg/kg, as used in dog studies for a different endpoint.[2][3]
4. Data Acquisition and Analysis:
-
Heart rate is continuously monitored and recorded.
-
The percentage inhibition of the agonist-induced tachycardia is calculated at various time points after the administration of SDZ 205-557.
-
The half-life of the inhibitory response is determined by plotting the percentage inhibition against time and fitting the data to an appropriate decay model.
Visualizations
Signaling Pathway of 5-HT₄ Receptor and Antagonism by SDZ 205-557
References
potential off-target effects of SDZ 205-557 hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals working with SDZ 205-557 hydrochloride. It includes troubleshooting guides and frequently asked questions to address potential issues during experimentation, with a focus on its known targets and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual antagonist of the serotonin (B10506) 5-HT3 and 5-HT4 receptors.[1][2][3] It binds competitively to these receptors, preventing the endogenous ligand serotonin from activating them.
Q2: What are the known on-target affinities of SDZ 205-557?
A2: The antagonist affinity of SDZ 205-557 is typically reported as pA2 values, which are a measure of its potency. These values can vary depending on the tissue and experimental conditions.
Q3: Does SDZ 205-557 have any known off-target effects?
A3: SDZ 205-557 has been shown to be highly selective for the 5-HT3 and 5-HT4 receptors. One study investigated its affinity for a range of other receptors and found it to be devoid of substantial affinity for 5-HT1, 5-HT2, alpha-1, alpha-2, opiate (mu), muscarinic, nicotinic, and histamine (B1213489) H1 receptors, with pKD values below 5.6 for all of these sites.[4]
Q4: Are there species-specific differences in the activity of SDZ 205-557?
A4: Yes, there are notable species-specific differences in the affinity of SDZ 205-557 for the 5-HT3 receptor. For example, it exhibits a lower affinity for the 5-HT3 receptor in guinea pig ileum compared to the 5-HT3 receptor in NG108-15 cells (a mouse neuroblastoma x rat glioma hybrid cell line).[3] This is an important consideration when selecting an animal model for your studies.
Q5: What is the duration of action of SDZ 205-557 in vivo?
A5: SDZ 205-557 has a relatively short duration of action in vivo. In one study in anesthetized micropigs, it produced only a transient blockade of 5-HT4-mediated tachycardia, with a half-life for its inhibitory response of approximately 23 minutes.[3] This is in contrast to other antagonists like tropisetron, which had a much longer half-life in the same model.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of expected antagonist effect | 1. Suboptimal Concentration: The concentration of SDZ 205-557 may be too low to effectively compete with the agonist. 2. Compound Degradation: Improper storage or handling of the compound can lead to loss of activity. 3. Species-Specific Affinity: The affinity of SDZ 205-557 for the 5-HT3 receptor can vary between species.[3] 4. Short In Vivo Half-Life: In in vivo experiments, the compound may be cleared too rapidly to observe a sustained effect.[3] | 1. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. 2. Prepare fresh stock solutions and store them according to the manufacturer's recommendations. 3. Carefully consider the species being used and consult the literature for known affinity values in that species. 4. For in vivo studies, consider a continuous infusion or more frequent dosing regimen to maintain effective concentrations. |
| Inconsistent results between experiments | 1. Variability in Tissue Preparation: Differences in tissue dissection or cell culture conditions can affect receptor expression and function. 2. Vehicle Effects: The solvent used to dissolve SDZ 205-557 may have its own biological effects. 3. Agonist Concentration: The concentration of the agonist used to stimulate the receptor can influence the apparent potency of the antagonist. | 1. Standardize all tissue preparation and cell culture protocols. 2. Always include a vehicle-only control group in your experiments. 3. Use a consistent concentration of the agonist, ideally at or near its EC50, for all competition assays. |
| Unexpected or paradoxical effects | 1. Non-Competitive Interactions: At higher concentrations, some antagonists can exhibit non-competitive behavior, which may not be fully overcome by increasing agonist concentrations. 2. Complex Biological System: In whole-tissue or in vivo models, the observed effect may be the net result of interactions with multiple cell types and signaling pathways. | 1. Carefully analyze Schild plots to ensure competitive antagonism. If non-competitive effects are suspected, consider using a range of antagonist concentrations. 2. Simplify the experimental system if possible (e.g., using cell lines with recombinant receptor expression) to dissect the direct effects on the target receptor. |
Quantitative Data Summary
The following tables summarize the known affinity values for this compound at its primary targets.
Table 1: Affinity of SDZ 205-557 for the 5-HT4 Receptor
| Preparation | Agonist | pA2 Value | Reference |
| Guinea-pig hippocampus | 5-Carboxamidotryptamine | 7.5 | [3] |
| Rat carbachol-contracted oesophagus | 5-HT | 7.3 | [3] |
| Non-stimulated guinea pig ileum | 5-HT, 5-Methoxytryptamine | 7.4 | [4] |
| Non-stimulated guinea pig ileum | Renzapride | 7.6 (apparent) | [4] |
| Non-stimulated guinea pig ileum | Zacopride | 6.8 | [4] |
Table 2: Affinity of SDZ 205-557 for the 5-HT3 Receptor
| Preparation | Assay Type | pA2/pKi Value | Reference |
| Guinea-pig ileum | Functional Assay | 6.2 | [3] |
| NG108-15 cells | [3H]-quipazine binding | 6.9 | [3] |
Table 3: Off-Target Binding Profile of SDZ 205-557
| Receptor/Site | Affinity (pKD) | Reference |
| 5-HT1 | < 5.6 | [4] |
| 5-HT2 | < 5.6 | [4] |
| Alpha 1-adrenergic | < 5.6 | [4] |
| Alpha 2-adrenergic | < 5.6 | [4] |
| Opiate (mu) | < 5.6 | [4] |
| Muscarinic | < 5.6 | [4] |
| Nicotinic | < 5.6 | [4] |
| Histamine H1 | < 5.6 | [4] |
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor Affinity
Objective: To determine the binding affinity (Ki) of SDZ 205-557 for the 5-HT3 receptor using a competitive radioligand binding assay.
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand: [3H]granisetron or other suitable 5-HT3 antagonist radioligand.
-
This compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM ondansetron).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of SDZ 205-557 in assay buffer.
-
In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific control), and competitor binding (radioligand + each concentration of SDZ 205-557).
-
Add a fixed concentration of the radioligand (typically at or near its Kd) to all wells.
-
Add the appropriate concentration of SDZ 205-557 or non-specific control to the respective wells.
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of SDZ 205-557 and determine the IC50 value by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay for 5-HT4 Receptor Antagonism
Objective: To determine the functional antagonist potency (pA2) of SDZ 205-557 at the 5-HT4 receptor by measuring its ability to inhibit agonist-stimulated adenylyl cyclase activity.
Materials:
-
Membrane preparations from cells or tissues expressing 5-HT4 receptors (e.g., guinea pig hippocampus).[3]
-
5-HT4 receptor agonist (e.g., 5-carboxamidotryptamine).
-
This compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, ATP, and a GTP source.
-
[α-32P]ATP or a non-radioactive cAMP detection kit (e.g., HTRF, ELISA).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
96-well plates.
-
Incubator (37°C).
-
Reagents for stopping the reaction and detecting cAMP.
Procedure:
-
Prepare serial dilutions of SDZ 205-557 and a fixed concentration of the 5-HT4 agonist (typically the EC80).
-
In a 96-well plate, pre-incubate the membrane preparation with varying concentrations of SDZ 205-557 or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the adenylyl cyclase reaction by adding the 5-HT4 agonist and the ATP-containing reaction mix.
-
Incubate for a specific time (e.g., 10-15 minutes) at 37°C.
-
Terminate the reaction according to the chosen detection method (e.g., by adding a stop solution).
-
Quantify the amount of cAMP produced in each well.
-
Plot the agonist dose-response curves in the absence and presence of different concentrations of SDZ 205-557.
-
Perform a Schild analysis to determine the pA2 value of SDZ 205-557.
Visualizations
Caption: 5-HT4 Receptor Signaling Pathway and Point of Inhibition by SDZ 205-557.
Caption: 5-HT3 Receptor Signaling Pathway and Point of Inhibition by SDZ 205-557.
Caption: General Experimental Workflow for a Radioligand Binding Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SDZ 205-557, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing variability in SDZ 205-557 hydrochloride results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists minimize variability in experimental results when working with SDZ 205-557 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical compound that functions as an antagonist at serotonin (B10506) receptors, specifically the 5-HT3 and 5-HT4 receptors.[1][2][3] Its antagonistic action is achieved by competitively binding to these receptors, which prevents the natural neurotransmitter, serotonin, from binding and activating them.[3] This modulation of serotonin signaling can impact various physiological processes, including gastrointestinal motility, smooth muscle contraction, and neuronal signaling.[3]
Q2: How should I dissolve and store this compound?
Proper dissolution and storage are critical for maintaining the compound's integrity and ensuring reproducible results.
-
Solubility: this compound is soluble in water up to 100 mM and in DMSO up to 100 mM.[1][4] The hydrochloride salt enhances its aqueous solubility.[3]
-
Dissolution Tips: For higher solubility, it is recommended to warm the tube at 37°C (98.6°F) and use an ultrasonic bath to aid in dissolution.[5]
-
Storage: The compound should be stored in a sealed container in a cool, dry place.[5] For long-term storage, desiccate at room temperature.[1]
Q3: What is the purity of commercially available this compound?
Commercially available this compound typically has a purity of ≥98% or ≥99%.[1][5] It is always recommended to refer to the Certificate of Analysis for batch-specific purity data.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound.
Issue 1: High variability in in-vitro assay results.
Q: I am observing significant variability in my in-vitro functional assay results between experiments. What are the potential causes and solutions?
A: Variability in in-vitro assays can stem from several factors related to compound handling and the experimental setup.
-
Inconsistent Compound Preparation: Ensure that the stock solution is fully dissolved before each use. Vortexing and brief sonication can help. Prepare fresh dilutions for each experiment from a consistent stock solution to avoid degradation.
-
Cell Line or Tissue Preparation Health: The health and passage number of your cell line or the viability of your tissue preparation can significantly impact results. Ensure consistent cell culture conditions and use tissues from healthy animals.
-
Assay Conditions: Minor variations in incubation times, temperature, or buffer composition can lead to variability. Standardize all assay parameters and document them meticulously for each experiment.
-
Agonist Concentration: The concentration of the agonist used to stimulate the 5-HT3 or 5-HT4 receptor can affect the apparent affinity of SDZ 205-557. Use a consistent and appropriate concentration of the agonist in all experiments.
Issue 2: Lack of expected antagonist effect in our assay.
Q: We are not observing the expected antagonist activity of this compound in our experiments. What could be the reason?
A: A lack of effect could be due to several factors, from compound integrity to the specifics of the biological system being studied.
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. Prepare fresh stock solutions and aliquot them for single use.
-
Incorrect Receptor Subtype: Confirm that your experimental system expresses the 5-HT3 or 5-HT4 receptor. The affinity of SDZ 205-557 can vary between species and receptor isoforms.
-
Atypical Receptor Pharmacology: The pharmacology of 5-HT receptors can be complex and may vary depending on the tissue or cell line. For example, the apparent selectivity of SDZ 205-557 in guinea-pig is due to the atypical nature of the 5-HT3 receptor in this species.[2][6]
Issue 3: Transient or short-lived effects in in-vivo studies.
Q: The antagonistic effect of this compound in our animal model appears to be very short-lived. How can we address this?
A: The short duration of action of SDZ 205-557 is a known characteristic that can complicate in-vivo studies.[2][6]
-
Pharmacokinetics: The half-life for the inhibitory response of SDZ 205-557 has been reported to be significantly shorter than other antagonists like tropisetron (B1223216) (23 minutes for SDZ 205-557 vs. 116 minutes for tropisetron).[6]
-
Dosing Regimen: Consider a continuous infusion or more frequent dosing schedule to maintain effective concentrations of the compound at the target receptor.
-
Route of Administration: The route of administration can significantly impact the bioavailability and duration of action. Investigate different administration routes (e.g., intraperitoneal, intravenous) to optimize the experimental protocol.
Quantitative Data Summary
The affinity and potency of this compound can vary depending on the experimental system. The following table summarizes reported values.
| Receptor Target | Preparation | Assay Type | Measured Value (pA2) | Reference |
| 5-HT4 | Guinea-pig hippocampus | Adenylyl cyclase stimulation | 7.5 | [2] |
| 5-HT4 | Rat carbachol-contracted oesophagus | Relaxation | 7.3 | [2] |
| 5-HT3 | Guinea-pig ileum | Functional Assay | 6.2 | [2] |
| 5-HT3 | NG108-15 cells | [3H]-quipazine binding | 6.9 | [2] |
Experimental Protocols
Protocol 1: In-Vitro Adenylyl Cyclase Assay in Guinea-Pig Hippocampus
This protocol is adapted from studies investigating 5-HT4 receptor antagonism.[2]
-
Preparation of Hippocampal Membranes:
-
Dissect the hippocampus from guinea pigs on ice.
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
-
Adenylyl Cyclase Assay:
-
Prepare the assay buffer containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX), and GTP.
-
Add the hippocampal membrane preparation to the assay tubes.
-
Add this compound at various concentrations.
-
Pre-incubate for a defined period (e.g., 15 minutes) at 30°C.
-
Initiate the reaction by adding a 5-HT4 receptor agonist (e.g., 5-carboxamidotryptamine).
-
Incubate for a further period (e.g., 10 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and a detergent).
-
Measure the amount of cAMP produced using a suitable method, such as a competitive binding assay or an enzyme immunoassay.
-
-
Data Analysis:
-
Calculate the inhibition of agonist-stimulated adenylyl cyclase activity at each concentration of SDZ 205-557.
-
Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.
-
Visualizations
Caption: General signaling pathways for 5-HT4 and 5-HT3 receptors.
Caption: Typical experimental workflow for an in-vitro antagonist assay.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | 1197334-02-3 [smolecule.com]
- 4. SDM25N hydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 5. biocrick.com [biocrick.com]
- 6. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SDZ 205-557 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of SDZ 205-557 hydrochloride.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Based on its chemical structure, which includes an ester linkage, an aromatic amine, and a chlorinated aromatic ring, this compound is susceptible to the following degradation pathways:
-
Hydrolysis: The ester bond is prone to cleavage, especially under acidic or basic conditions, yielding a carboxylic acid and an alcohol. This is often the most common degradation pathway for ester-containing pharmaceuticals.[1][2][3]
-
Oxidation: The aromatic amine group can be susceptible to oxidation, which can be initiated by exposure to air (auto-oxidation), light, or trace metals.[1][4][5]
-
Photodegradation: Aromatic chloro compounds can be sensitive to light, leading to degradation.[6][7] Exposure to UV or visible light may induce degradation of the molecule.
Q2: What are the potential degradation products of this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, based on the predicted degradation pathways, the following are the most likely degradation products:
-
DP1 (Hydrolysis Product): 4-amino-5-chloro-2-methoxybenzoic acid and 2-(diethylamino)ethanol. This results from the cleavage of the ester bond.
-
Oxidative Degradants: Oxidation of the aromatic amino group could lead to the formation of various colored products.
-
Photolytic Degradants: Photodegradation may result in dehalogenation or other complex rearrangements of the aromatic ring.
Q3: How should I properly store this compound to ensure its stability?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: In a cool and dry place.[8]
-
Light: Protected from light.
-
Atmosphere: In a tightly sealed container to protect from moisture and air.
Q4: I've observed a color change in my this compound sample. What could be the cause?
A color change, such as yellowing or browning, is often an indication of degradation, particularly oxidation of the aromatic amine functionality. It is recommended to verify the purity of the sample using an appropriate analytical method, such as HPLC, before use.
Q5: My experimental results using this compound are inconsistent. Could this be due to degradation?
Yes, inconsistent results can be a sign of sample degradation. If the active compound degrades, its effective concentration in your experiments will be lower than expected, leading to variability in your data. It is crucial to use freshly prepared solutions and to regularly check the purity of your stock.
Section 2: Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
-
Symptom: Your HPLC chromatogram shows additional peaks that are not present in the reference standard.
-
Possible Cause: These unexpected peaks are likely degradation products of this compound.
-
Troubleshooting Steps:
-
Verify System Suitability: Ensure your HPLC system is performing correctly by running a system suitability test with a fresh standard.
-
Analyze a Fresh Sample: Prepare a fresh solution of this compound from a new, unopened vial and inject it immediately. If the extra peaks are absent or significantly smaller, this points to degradation in your previous sample or solution.
-
Perform Forced Degradation: To confirm if the unknown peaks are degradation products, you can perform a forced degradation study (see Protocol 1) on a sample of this compound. Compare the chromatograms of the stressed samples with your sample of interest.
-
Optimize HPLC Method: If the peaks are not well-resolved from the main peak, you may need to optimize your HPLC method to achieve better separation (see Protocol 2).
-
Issue 2: Loss of Potency or Inconsistent Bioassay Results
-
Symptom: You observe a decrease in the expected biological activity of this compound in your experiments over time.
-
Possible Cause: The compound may be degrading in your stock solution or experimental medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments. Avoid using old stock solutions.
-
Check Solution Stability: If you need to use a solution over a period, assess its stability by analyzing aliquots by HPLC at different time points.
-
Evaluate Storage Conditions: Ensure your stock solutions are stored appropriately (e.g., at -20°C or -80°C, protected from light).
-
Purity Check: Before starting a critical experiment, verify the purity of your solid compound or stock solution by HPLC.
-
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[5][7][9]
Table 1: Forced Degradation Conditions
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1, 2, 4, 8 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |
| Thermal | Dry Heat | 80°C | 24, 48, 72 hours |
| Photolytic | UV light (254 nm) and Visible light | Room Temperature | 24, 48, 72 hours |
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Application: For each stress condition, mix the stock solution with the respective stress reagent (or expose to the stress condition).
-
Sampling: At each time point, withdraw an aliquot of the stressed sample.
-
Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).
-
Control Samples: Prepare control samples (unstressed) and blank solutions (stress reagent without the drug) for comparison.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.[1][2][10]
Table 2: Suggested HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 280 nm (or PDA detector) |
| Injection Volume | 10 µL |
Method Development and Validation:
-
Method Optimization: Inject the stressed samples from the forced degradation study. Adjust the mobile phase composition, gradient, and other parameters to achieve baseline separation of all degradation products from the parent compound and from each other.
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Section 4: Visual Guides
Caption: Predicted degradation pathways of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. web.vscht.cz [web.vscht.cz]
- 4. abmole.com [abmole.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. scispace.com [scispace.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labsolu.ca [labsolu.ca]
- 9. sgs.com [sgs.com]
- 10. jddtonline.info [jddtonline.info]
improving SDZ 205-557 hydrochloride signal to noise in assays
Welcome to the technical support center for SDZ 205-557 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the signal-to-noise ratio in your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor.[1][2][3] Its primary mechanism of action is to competitively bind to 5-HT4 receptors, thereby blocking the binding of the endogenous agonist serotonin (B10506) (5-HT) and subsequent downstream signaling. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). By blocking this, this compound inhibits these effects.
Q2: What are the common in vitro assays used to characterize this compound?
The two primary types of in vitro assays used to characterize a 5-HT4 antagonist like this compound are:
-
Radioligand Binding Assays: These assays are used to determine the affinity of the antagonist for the 5-HT4 receptor. They typically involve a radiolabeled ligand that binds to the receptor and measuring the displacement of this radioligand by increasing concentrations of the unlabeled antagonist (this compound).
-
Functional Assays: These assays measure the ability of the antagonist to inhibit the function of the 5-HT4 receptor in response to an agonist. A common functional assay for 5-HT4 receptors is the measurement of cAMP accumulation.
Q3: What are some typical affinity (Ki) and potency (pA2/IC50) values for SDZ 205-557?
The reported affinity and potency of SDZ 205-557 can vary depending on the experimental conditions, such as the tissue or cell line used, the radioligand, and the specific assay protocol. Below is a summary of some reported values:
| Parameter | Value | Assay Type | Tissue/Cell System | Reference |
| pA2 | 7.5 | Functional (cAMP accumulation) | Guinea-pig hippocampus | [1] |
| pA2 | 7.3 | Functional (muscle relaxation) | Rat oesophagus | [1] |
| pA2 | 7.3 | Functional (inotropic effect) | Piglet left atria | [4] |
| pA2 | 7.5 | Functional (colon contraction) | Guinea-pig colon ascendens | [5] |
| pA2 | 7.4 | Functional (muscle contraction) | Guinea-pig ileum | [3] |
Q4: How should I prepare and store this compound for in vitro assays?
For optimal results, this compound should be dissolved in a suitable solvent, such as sterile water or DMSO, to create a stock solution. It is recommended to prepare fresh dilutions in your assay buffer for each experiment. For storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Always refer to the manufacturer's instructions for specific storage recommendations.
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
High non-specific binding (NSB) can significantly reduce the signal-to-noise ratio and make it difficult to obtain reliable data.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Radioligand Concentration | Determine the optimal radioligand concentration by performing a saturation binding experiment. For competition assays, use a concentration at or below the Kd value. |
| High Protein Concentration | Reduce the amount of membrane protein per well. Titrate the protein concentration to find the optimal balance between specific binding signal and NSB. |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 4-5 washes) and/or the volume of ice-cold wash buffer. Ensure rapid filtration to minimize dissociation of the specifically bound ligand. |
| Filter Binding | Pre-soak the filters in a blocking agent like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. Test different filter types (e.g., GF/B vs. GF/C) to find one with the lowest NSB for your assay. |
| Hydrophobic Interactions | Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) in the binding and wash buffers. Use low-binding plates and pipette tips. |
Issue 2: Low or No Specific Signal in Assays
A weak or absent specific signal can be due to a variety of factors related to the reagents or assay conditions.
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | Use a cell line known to have high expression of the 5-HT4 receptor or consider transiently transfecting cells to increase receptor expression. Ensure the cell passage number is low, as receptor expression can decrease with passaging. |
| Inactive Compound | Verify the integrity and purity of your this compound stock. If possible, test a fresh batch of the compound. |
| Suboptimal Agonist Concentration (Functional Assays) | Perform a full agonist dose-response curve to determine the EC80 concentration for use in antagonist assays. An agonist concentration that is too low will result in a small assay window. |
| Phosphodiesterase (PDE) Activity (cAMP Assays) | Endogenous PDEs degrade cAMP, which can significantly reduce the signal. Include a PDE inhibitor, such as IBMX (100 µM), in your stimulation buffer. |
| Incorrect Assay Buffer Composition | Optimize the pH and ionic strength of your assay buffer. Ensure all components are at the correct final concentrations. |
Issue 3: High Variability Between Replicates
High variability between replicate wells can compromise the reliability and reproducibility of your data.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Use calibrated pipettes and ensure proper pipetting technique. For serial dilutions, ensure thorough mixing between each dilution step. |
| Inhomogeneous Cell/Membrane Suspension | Gently vortex or triturate the cell or membrane suspension before and during plating to ensure a uniform distribution in each well. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or media to create a humidity barrier. Use plate sealers during incubations. |
| Temperature Gradients | Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates in the incubator. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT4 receptor.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line expressing the 5-HT4 receptor.
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge to pellet the membranes, wash, and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in this order:
-
Assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
A serial dilution of this compound or vehicle for total binding, or a high concentration of a known unlabeled ligand for non-specific binding.
-
Radiolabeled 5-HT4 ligand (e.g., [³H]-GR113808) at a concentration at or below its Kd.
-
Cell membrane preparation (typically 20-50 µg of protein per well).
-
-
-
Incubation:
-
Incubate the plate at room temperature (or other optimized temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (pre-soaked in 0.5% PEI) using a cell harvester.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Functional Assay
This protocol describes a general method to measure the ability of this compound to antagonize agonist-induced cAMP production.
-
Cell Culture and Plating:
-
Culture a cell line expressing the 5-HT4 receptor in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer (e.g., HBSS).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) in stimulation buffer for 20-30 minutes at 37°C.
-
Add a serial dilution of this compound or vehicle to the appropriate wells and pre-incubate for 15-30 minutes at 37°C.
-
Add a 5-HT4 receptor agonist (e.g., serotonin) at its EC80 concentration to all wells except the basal control wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen). Follow the manufacturer's instructions for the chosen kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
-
Visualizations
Caption: A diagram of the 5-HT4 receptor signaling pathway and the inhibitory action of SDZ 205-557.
Caption: A logical workflow for troubleshooting a low signal-to-noise ratio in assays.
References
- 1. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SDZ 205-557, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT4 receptors, present in piglet atria and sensitive to SDZ 205-557, are absent in papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cisapride | CAS:81098-60-4 | 5-HT4 agonist; stimulates intestinal ACh release | High Purity | Manufacturer BioCrick [biocrick.com]
troubleshooting inconsistent results with SDZ 205-557
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with SDZ 205-557.
Troubleshooting Inconsistent Results
Issue 1: Variable or Temporary Blockade of 5-HT Receptor-Mediated Responses
Question: We are observing a temporary or inconsistent blockade of peristaltic contractions in isolated guinea pig ileum after applying SDZ 205-557. The response seems to recover even though the antagonist is still present. Why is this happening?
Answer: This is a documented phenomenon with SDZ 205-557. Several factors can contribute to this observation:
-
Concentration-Dependent Effects: The concentration of SDZ 205-557 plays a critical role in its effect. At lower concentrations (e.g., 0.1-0.3 µM), it has been observed to paradoxically enhance pellet propulsion in some preparations.[1] Higher concentrations (1-10 µM) are typically required for a blockade, which can be either temporary or permanent depending on the specific experimental conditions.[2][3][4]
-
Receptor Desensitization and Recovery: In tissues with high basal serotonin (B10506) release, 5-HT receptors may be in a desensitized state. SDZ 205-557 could initially block these receptors, and upon slight changes in local concentration or over time, the receptors might recover their sensitivity, leading to a resumption of activity.[1]
-
Tachyphylaxis: The recovery of function in the presence of the antagonist may be a form of tachyphylaxis, where the tissue rapidly becomes desensitized to the inhibitory effect of SDZ 205-557.[5][6]
-
Short Duration of Action: SDZ 205-557 has been noted to have a short duration of action in vivo, which may also contribute to transient effects in vitro.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent blockade.
Issue 2: Unexpected Agonist-like Effects at Low Concentrations
Question: At low concentrations, SDZ 205-557 appears to be enhancing, rather than inhibiting, gastrointestinal motility in our assay. Is this a known effect?
Answer: Yes, this paradoxical effect has been reported. In studies on isolated guinea pig colon, lower concentrations of SDZ 205-557 (0.1 and 0.3 µM) were found to enhance the basal rate of pellet propulsion.[1] One hypothesis for this observation is that in tissues with a high level of basal 5-HT release, which can lead to receptor desensitization, a low concentration of the antagonist may be sufficient to reverse this desensitization, making the receptors more responsive to endogenous serotonin.[1]
Recommendations:
-
If an inhibitory effect is desired, it is recommended to use SDZ 205-557 at concentrations of 1 µM or higher.
-
Carefully establish a full concentration-response curve to characterize the effects of SDZ 205-557 in your specific experimental model.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of SDZ 205-557?
SDZ 205-557 is a competitive antagonist with affinity for both 5-HT3 and 5-HT4 receptors.[7][8] It acts by binding to these receptors and preventing the binding of the endogenous agonist, serotonin (5-HT).[8]
-
5-HT3 Receptors: These are ligand-gated ion channels. When activated, they allow the influx of cations, leading to neuronal depolarization. SDZ 205-557 blocks this channel activation.
-
5-HT4 Receptors: These are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[9] SDZ 205-557 prevents this signaling cascade.
Signaling Pathway Overview:
Caption: Signaling pathways of 5-HT4 and 5-HT3 receptors.
2. Does the inhibitory effect of SDZ 205-557 depend on the presence of endogenous serotonin?
Interestingly, studies have shown that SDZ 205-557 can inhibit peristaltic contractions even in tissues that have been depleted of endogenous 5-HT (e.g., through reserpine (B192253) treatment and removal of the mucosa).[2][10][11] This suggests that the antagonist may have effects that are independent of competing with endogenous 5-HT, possibly by acting on constitutively active receptors or through other mechanisms.
3. What are the recommended concentrations for in vitro experiments?
The effective concentration of SDZ 205-557 is highly dependent on the experimental model and the desired effect.
| Concentration Range | Observed Effect in Guinea Pig Colon | Reference(s) |
| 0.1 - 0.3 µM | Enhancement of basal pellet propulsion | [1] |
| 1 - 10 µM | Temporary or permanent blockade of peristaltic contractions | [2][3][4] |
| 10 µM | Significant inhibition of stroke-induced chloride secretion in human jejunum | [12] |
| 10 µM | Antagonizes both 5-HT3 and 5-HT4 receptors in guinea pig colon | [1] |
4. What is a typical experimental protocol for studying SDZ 205-557 effects on guinea pig ileum?
The following is a generalized protocol based on methodologies described in the literature. Researchers should adapt this to their specific experimental setup.
Experimental Protocol: Isolated Guinea Pig Ileum Contraction Assay
-
Tissue Preparation:
-
A segment of guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) at 37°C and aerated with 95% O2 / 5% CO2.[3]
-
The composition of a standard Krebs solution is (in mM): NaCl, 118; KCl, 4.7; NaH2PO4·2H2O, 1.0; NaHCO3, 25; MgCl2·6H2O, 1.2; D-Glucose, 11; CaCl2·2H2O, 2.5.[3]
-
-
Equilibration:
-
The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for a specified period (e.g., 60 minutes), with regular changes of the bathing solution.
-
-
Induction of Contractions:
-
Contractions can be induced by an agonist (e.g., serotonin) or by electrical field stimulation (EFS).
-
-
Application of SDZ 205-557:
-
Prepare a stock solution of SDZ 205-557 hydrochloride in distilled water or an appropriate solvent. The hydrochloride salt has good aqueous solubility.[8]
-
Add SDZ 205-557 to the organ bath at the desired final concentration and allow it to incubate with the tissue for a predetermined period before re-introducing the stimulus.
-
-
Data Acquisition:
-
Record isometric or isotonic contractions using a force transducer connected to a data acquisition system.
-
-
Data Analysis:
-
Measure the amplitude and/or frequency of contractions before and after the application of SDZ 205-557.
-
For antagonist studies, Schild analysis can be used to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.[13]
-
Experimental Workflow:
Caption: General workflow for guinea pig ileum contraction assay.
5. Are there any known off-target effects of SDZ 205-557?
While SDZ 205-557 is primarily known as a 5-HT3 and 5-HT4 receptor antagonist, it is important to be aware of potential off-target effects, especially at higher concentrations. Some studies have suggested that at concentrations of 10 µM, it may interact with other receptors. However, it has been shown to have low affinity for 5-HT1, 5-HT2, alpha-1, alpha-2, and opiate (mu) receptors.[13] Researchers should always consult the latest literature and consider validating their findings with other antagonists. It has also been reported to have an effect on dopamine (B1211576) D2 receptors.
6. What are the best practices for preparing and storing SDZ 205-557 solutions?
-
Solubility: this compound is soluble in water.[8]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., water or DMSO) and store them at -20°C or -80°C.
-
Working Solutions: Dilute the stock solution to the final working concentration in your experimental buffer or medium just before use.
-
Stability: Avoid repeated freeze-thaw cycles of the stock solution to maintain its stability. Information on long-term stability in solution is limited, so it is best to prepare fresh working solutions for each experiment.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Frontiers | 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT [frontiersin.org]
- 5. CAS:81098-60-4 - FACTA Search [nactem.ac.uk]
- 6. ondansetron granisetron tropisetron: Topics by Science.gov [science.gov]
- 7. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | 1197334-02-3 [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. Constitutively Active 5-HT Receptors: An Explanation of How 5-HT Antagonists Inhibit Gut Motility in Species Where 5-HT is Not an Enteric Neurotransmitter? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. SDZ 205-557, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SDZ 205-557 Hydrochloride Purity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the purity of SDZ 205-557 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of this compound?
A1: The primary methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of structural variants, and Mass Spectrometry (MS) for mass verification and identification of impurities.
Q2: What is the expected purity level for high-quality this compound?
A2: High-quality, research-grade this compound should exhibit a purity of >98%, as determined by HPLC.[1] Some suppliers may offer grades with purity ≥99%.[2][3]
Q3: How should this compound be stored to maintain its purity?
A3: To maintain purity, this compound should be stored in a sealed container in a cool, dry place.[1] Desiccation at room temperature is also a suitable storage condition.
Purity Assessment Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for Purity Assessment of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate and quantify this compound from its potential impurities.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in 50:50 Water:Acetonitrile |
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a standard solution of this compound of known concentration and the sample solution for analysis.
-
Inject the sample and run the gradient method.
-
Integrate the peaks and calculate the purity as the percentage of the main peak area relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is used to confirm the chemical structure of this compound.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Spectrometer | Bruker Avance 400 MHz or equivalent |
| Solvent | Deuterated Methanol (CD3OD) or DMSO-d6 |
| Sample Concentration | 5-10 mg/mL |
| Experiments | 1H NMR, 13C NMR, COSY, HSQC |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
Procedure:
-
Dissolve the this compound sample in the chosen deuterated solvent.
-
Acquire a 1H NMR spectrum to observe the proton signals.
-
Acquire a 13C NMR spectrum to observe the carbon signals.
-
Run 2D NMR experiments (COSY, HSQC) to establish proton-proton and proton-carbon correlations, respectively.
-
Compare the obtained spectra with the known structure of this compound to ensure consistency.[1]
Mass Spectrometry (MS) for Mass Verification
MS is used to confirm the molecular weight of SDZ 205-557 and to identify potential impurities.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Mass Spectrometer | LC-MS with Electrospray Ionization (ESI) |
| Ionization Mode | Positive |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 100-1000 |
| Sample Infusion | Via HPLC system as described above |
Procedure:
-
Perform LC-MS analysis using the HPLC conditions outlined previously.
-
Acquire the mass spectrum for the main peak corresponding to SDZ 205-557.
-
Verify that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular weight of the protonated molecule [M+H]+. The molecular formula is C14H22Cl2N2O3, and the molecular weight is 337.25 g/mol .[1]
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
Troubleshooting Guides
HPLC Troubleshooting
Q: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?
A: Unexpected peaks can arise from several sources:
-
Contamination: The sample, solvent, or HPLC system may be contaminated.
-
Degradation: The compound may have degraded due to improper storage or handling. Aromatic esters can be susceptible to hydrolysis.
-
Impurities from Synthesis: Residual starting materials, reagents, or by-products from the synthesis process may be present.
Troubleshooting Steps:
Caption: Troubleshooting Unexpected HPLC Peaks.
Q: My peak shape is poor (tailing or fronting). How can I improve it?
A: Poor peak shape can be due to several factors:
-
Column Overload: Injecting too much sample. Try diluting your sample.
-
Column Degradation: The column may be old or contaminated. Flush the column or replace it.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the peak shape of ionizable compounds. Adjusting the pH or the buffer concentration may help.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing. Adding a competitor (e.g., a small amount of triethylamine) to the mobile phase can sometimes mitigate this.
NMR Troubleshooting
Q: The signal-to-noise ratio in my NMR spectrum is low. What can I do?
A: A low signal-to-noise ratio can be improved by:
-
Increasing the Sample Concentration: If solubility allows, use a more concentrated sample.
-
Increasing the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio, but this will also increase the experiment time.
-
Using a Higher Field Magnet: A spectrometer with a higher magnetic field strength will provide better sensitivity.
-
Checking the Probe Tuning and Matching: Ensure the NMR probe is properly tuned and matched for your sample and solvent.
Q: I am seeing broad peaks in my 1H NMR spectrum. Why is this happening?
A: Broad peaks can be caused by:
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Chemical Exchange: If the molecule is undergoing conformational changes or proton exchange on the NMR timescale, the peaks can broaden.
-
Aggregation: The sample may be aggregating at the concentration used. Try acquiring the spectrum at a lower concentration or a different temperature.
-
Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer should be performed.
Mass Spectrometry Troubleshooting
Q: I am not seeing the expected molecular ion peak in my mass spectrum.
A: The absence of the molecular ion peak could be due to:
-
Ionization Issues: The compound may not be ionizing well under the conditions used. Try adjusting the ESI source parameters (e.g., capillary voltage, gas flow).
-
In-source Fragmentation: The molecule might be fragmenting in the ion source. Reduce the source temperature or cone voltage.
-
Incorrect Mass Range: Ensure your scan range is appropriate to detect the expected m/z value.
-
Sample Preparation: The sample may not be reaching the mass spectrometer due to issues with the LC separation or a clog in the system.
Q: My mass accuracy is poor. How can I fix this?
A: Poor mass accuracy is often due to:
-
Instrument Calibration: The mass spectrometer needs to be calibrated regularly with a known standard.
-
Instrument Stability: Temperature fluctuations in the lab can affect the stability of the mass analyzer.
-
High Background or Contamination: Contaminants can interfere with the mass measurement. Ensure the system is clean.
References
impact of vehicle on SDZ 205-557 hydrochloride activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SDZ 205-557 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT4 receptor and also exhibits affinity for the 5-HT3 receptor.[1] Its primary mechanism of action involves blocking the signaling pathways activated by these receptors. As a 5-HT4 receptor antagonist, it inhibits the Gαs-coupled pathway, which in turn blocks the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[2][3] Additionally, it can interfere with G-protein independent signaling through Src tyrosine kinase.[2][3] At the 5-HT3 receptor, which is a ligand-gated ion channel, it prevents the influx of cations like Na+, K+, and Ca2+, thereby inhibiting neuronal depolarization.[4][5]
Q2: What is the solubility of this compound and what are recommended solvents?
This compound is readily soluble in water. For in vitro experiments involving cell culture, it is advisable to prepare a concentrated stock solution in a suitable solvent and then dilute it into the aqueous culture medium. For isolated tissue experiments, such as with guinea pig ileum, this compound can be dissolved in physiological buffers like Krebs solution.[6]
Q3: What are common in vitro and in vivo applications of this compound?
In vitro, this compound is frequently used to study 5-HT4 and 5-HT3 receptor function in cell-based assays, such as cAMP accumulation assays, and in isolated tissue preparations to investigate gastrointestinal motility.[1][7][8] In vivo, it has been administered to animal models, such as mice and micropigs, to investigate the physiological roles of these receptors in processes like tachycardia and gastrointestinal transit.[1]
Troubleshooting Guides
Issue 1: Variability in experimental results when using this compound.
High variability between experimental replicates can compromise the reliability of your data.
-
Potential Cause: Inconsistent Vehicle Preparation. The method of preparing the vehicle and dissolving the compound can introduce variability.
-
Solution: Ensure the vehicle is prepared consistently across all experiments. When preparing a stock solution, ensure the compound is fully dissolved before making further dilutions. For aqueous solutions, gentle warming and vortexing can aid dissolution.
-
-
Potential Cause: Compound Precipitation. Diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can sometimes cause the compound to precipitate, leading to a lower effective concentration.
-
Solution: Add the stock solution to the aqueous medium slowly while vortexing or stirring vigorously to promote rapid dispersion. Visually inspect the final solution for any signs of precipitation.
-
-
Potential Cause: Instability of the Compound in Solution. Prolonged storage of stock solutions, especially at room temperature, can lead to degradation.
-
Solution: Prepare fresh stock solutions for each experiment whenever possible. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Issue 2: Lower than expected antagonist activity in a cell-based assay.
Observing a weaker inhibitory effect than anticipated can be due to several factors.
-
Potential Cause: Suboptimal Vehicle Concentration. If using a co-solvent like DMSO, high final concentrations in the assay medium can have cytotoxic effects or interfere with cellular processes.
-
Solution: Ensure the final concentration of any organic solvent in your assay is low (typically ≤0.1%) and that a vehicle-only control is included to assess any solvent-related effects.
-
-
Potential Cause: Insufficient Pre-incubation Time. The antagonist may require a certain amount of time to access and bind to the receptors before the agonist is introduced.
-
Solution: Optimize the pre-incubation time with the antagonist. A typical pre-incubation period is 15-30 minutes, but this may need to be adjusted based on your specific cell type and assay conditions.
-
-
Potential Cause: Agonist Concentration is Too High. Using a very high concentration of the agonist can make it difficult to observe competitive antagonism.
-
Solution: Use an agonist concentration that elicits approximately 80% of its maximal response (EC80). This will provide a sufficient signal window to observe inhibition by the antagonist.
-
Data Presentation
Table 1: Summary of Vehicles Used for this compound in Different Experimental Setups
| Experimental System | Vehicle | Notes |
| In Vitro (Isolated Guinea Pig Ileum) | Krebs Solution | A standard physiological salt solution used to maintain tissue viability. |
| In Vitro (Cell Culture) | Cell Culture Medium | The compound is typically added from a concentrated stock solution. The final concentration of the stock solvent (e.g., DMSO) should be minimized. |
| In Vivo (Intraperitoneal Injection in Mice) | Aqueous Vehicle (e.g., Saline) | Given its water solubility, a simple aqueous vehicle is suitable for injections. |
Experimental Protocols
Protocol 1: cAMP Functional Assay (Antagonist Mode)
This protocol measures the ability of this compound to inhibit agonist-induced cAMP production in cells expressing the 5-HT4 receptor.
Materials:
-
Cells expressing the 5-HT4 receptor
-
5-HT4 receptor agonist (e.g., Serotonin)
-
This compound
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA)
-
96- or 384-well plates
Procedure:
-
Cell Plating: Seed the cells into the appropriate multi-well plates and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and add this compound at various concentrations in stimulation buffer containing a PDE inhibitor. Pre-incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the 5-HT4 agonist at its EC80 concentration.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30 minutes) to allow for cAMP production.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
Protocol 2: Isolated Guinea Pig Ileum Peristalsis Assay
This protocol is used to assess the effect of this compound on intestinal contractions.
Materials:
-
Male guinea pig
-
Krebs solution (in mM: NaCl 118, KCl 4.7, NaH2PO4·2H2O 1.0, NaHCO3 25, MgCl2·6H2O 1.2, D-Glucose 11, CaCl2·2H2O 2.5)[6]
-
This compound
-
Organ bath setup with force transducer
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the distal ileum.
-
Mounting: Mount the ileum segment in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension.
-
Drug Addition: Add this compound to the organ bath at the desired concentration and allow it to incubate.
-
Stimulation: Elicit peristaltic contractions, for example, by distension with a fixed fecal pellet.[6]
-
Measurement: Record the amplitude and frequency of contractions using a force transducer and data acquisition system.
Mandatory Visualizations
References
- 1. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 6. 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SDZ 205-557, a selective antagonist at 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SDZ 205-557, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Solubility of SDZ 205-557 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of SDZ 205-557 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective antagonist of the 5-HT3 and 5-HT4 serotonin (B10506) receptors.[1][2] Its hydrochloride salt form is intended to improve aqueous solubility. However, like many amine hydrochloride salts, it can still exhibit limited solubility under certain conditions, which can impact the accuracy and reproducibility of in vitro and in vivo experiments.
Q2: What are the initial signs of poor solubility of this compound?
A2: Initial indicators of poor solubility include the presence of visible particulates in the solution after vigorous mixing, a cloudy or hazy appearance, or the formation of a precipitate over time. In quantitative assays, poor solubility can lead to lower-than-expected concentrations and high variability in experimental results.
Q3: What are the general approaches to improve the solubility of a poorly soluble hydrochloride salt like SDZ 205-557?
A3: Several strategies can be employed to enhance the solubility of poorly soluble hydrochloride salts. These include adjusting the pH of the solvent, using co-solvents, gently heating the solution, and employing sonication to aid dissolution.[3] For formulation development, more advanced techniques like creating solid dispersions or using cyclodextrins can be considered.
Q4: How does pH affect the solubility of this compound?
A4: SDZ 205-557 is a basic compound, and its hydrochloride salt is formed by reacting the free base with hydrochloric acid. The solubility of such salts is pH-dependent. Generally, the solubility is higher in acidic to neutral aqueous solutions where the compound remains in its ionized form. As the pH increases towards the pKa of the free base, the less soluble free base form can precipitate out of the solution.
Q5: Can heating be used to dissolve this compound?
A5: Yes, a certificate of analysis for this compound suggests that warming the solution to 37°C can help in achieving higher solubility.[3] However, it is crucial to be cautious with heating as excessive or prolonged heat can lead to the degradation of the compound. Always check the compound's stability profile before applying heat.
Troubleshooting Guides
Issue 1: Precipitate forms when preparing an aqueous stock solution.
This is a common issue when the concentration of this compound exceeds its solubility limit in the chosen solvent.
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure you are not attempting to prepare a solution that exceeds the known solubility limits.
-
Sonication and Warming: As recommended, use an ultrasonic bath to sonicate the solution and gently warm it to 37°C.[3]
-
pH Adjustment: Ensure the pH of your aqueous solvent is slightly acidic. The hydrochloride salt is more stable and soluble at a lower pH.
-
Use of Co-solvents: If aqueous solubility is still an issue, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous experimental medium.
Table 1: Solubility Data for this compound
| Solvent | Known Solubility | Approximate Molar Concentration | Notes |
| Water | Soluble to 100 mM[2] | 100 mM | Solubility is pH-dependent. Lower pH is favored. |
| Water | 33.73 mg/mL | ~100 mM | Warming and sonication can aid dissolution.[3] |
| DMSO | Soluble | Not specified | A common solvent for preparing concentrated stock solutions. |
| Ethanol | Data not available | - | Often used as a co-solvent. |
| Methanol | Data not available | - | Often used as a co-solvent. |
Issue 2: Cloudiness or precipitation observed after diluting a DMSO stock solution into an aqueous buffer.
This occurs when the compound is soluble in the concentrated organic stock but precipitates upon dilution into an aqueous medium where its solubility is lower.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of the compound in the aqueous medium.
-
Increase Co-solvent Percentage: If experimentally permissible, increase the percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution. However, be mindful of the potential effects of the co-solvent on your experimental system.
-
Use a Different Dilution Method: Instead of adding the stock solution directly to the bulk of the aqueous buffer, try adding the buffer to the stock solution dropwise while vortexing to allow for a more gradual solvent exchange.
-
Incorporate Surfactants: For certain applications, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) to the aqueous medium can help to maintain the compound's solubility.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, sonicate the vial in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility using pH Adjustment
Objective: To prepare an aqueous solution of this compound by optimizing the pH.
Materials:
-
This compound powder
-
Sterile, deionized water or a suitable buffer (e.g., PBS)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
Methodology:
-
Add the desired amount of this compound to the aqueous solvent.
-
Begin stirring the solution.
-
Measure the initial pH of the suspension.
-
If the compound is not fully dissolved, slowly add 0.1 M HCl dropwise to lower the pH. Monitor the pH continuously.
-
Continue adding acid until the compound is fully dissolved. Note the pH at which complete dissolution occurs.
-
For many amine hydrochloride salts, a pH in the range of 4-6 is optimal for solubility.
-
If necessary for your experiment, the pH can be carefully adjusted upwards with 0.1 M NaOH, but be aware that precipitation may occur as you approach the pKa of the free base.
Visualizations
References
Validation & Comparative
A Comparative Guide to 5-HT3 Receptor Antagonism: SDZ 205-557 Hydrochloride vs. Ondansetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two notable 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists: SDZ 205-557 hydrochloride and ondansetron (B39145). While ondansetron is a well-established and highly selective antagonist clinically used as an antiemetic, SDZ 205-557 is a dual antagonist, also exhibiting affinity for the 5-HT4 receptor. This comparison synthesizes available preclinical data to highlight their key differences in receptor affinity, in vivo activity, and pharmacokinetic profiles, offering valuable insights for research and development in the field of serotonergic signaling.
Mechanism of Action: Targeting the 5-HT3 Receptor
The 5-HT3 receptor is a ligand-gated ion channel, unique among serotonin (B10506) receptors which are predominantly G-protein coupled. Upon binding of serotonin, the channel opens, allowing a rapid influx of cations (primarily Na⁺, K⁺, and Ca²⁺). This leads to neuronal depolarization and the initiation of an action potential. In the context of emesis, serotonin released in the gastrointestinal tract activates 5-HT3 receptors on vagal afferent nerves, transmitting signals to the chemoreceptor trigger zone and the vomiting center in the brainstem. Both SDZ 205-557 and ondansetron act as competitive antagonists at this receptor, preventing serotonin binding and thereby blocking the emetic signal cascade.
Receptor Binding Affinity: A Quantitative Comparison
Direct comparative studies of the binding affinities of SDZ 205-557 and ondansetron under identical experimental conditions are limited in the publicly available literature. However, by compiling data from various sources, we can infer their relative affinities for the 5-HT3 receptor. Ondansetron consistently demonstrates a higher affinity for the 5-HT3 receptor compared to SDZ 205-557. Notably, SDZ 205-557 also exhibits significant affinity for the 5-HT4 receptor, a characteristic not shared by the highly selective ondansetron.
| Compound | Receptor | Parameter | Value | Tissue/Cell Line |
| SDZ 205-557 | 5-HT3 | pA₂ | 6.2 | Guinea-pig ileum[1] |
| 5-HT3 | pA₂ | 6.9 | NG108-15 cells[1] | |
| 5-HT4 | pA₂ | 7.5 | Guinea-pig hippocampus[1] | |
| Ondansetron | 5-HT3 | pKᵢ | 8.07 | N/A[2] |
| 5-HT3 | pA₂ | 8.63 | Rat vagus nerve[3] |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pKᵢ is the negative logarithm of the inhibitory constant (Kᵢ).
In Vivo Efficacy and Activity
In contrast, studies on SDZ 205-557 have often focused on its effects on gastrointestinal motility, a consequence of its dual 5-HT3/5-HT4 receptor antagonism. A significant finding for SDZ 205-557 is its short duration of action in vivo. In one study, the half-life for its inhibitory response was found to be 23 minutes, markedly shorter than that of tropisetron (B1223216) (another 5-HT3 antagonist), which was 116 minutes[1]. This suggests that while it may have acute effects, its therapeutic window for applications requiring sustained receptor blockade, such as preventing chemotherapy-induced nausea and vomiting, could be limited.
Pharmacokinetic Profile
A comprehensive pharmacokinetic profile for SDZ 205-557 is not widely available. The most notable characteristic is its short in vivo half-life of inhibitory activity, as mentioned above[1].
For ondansetron, more extensive pharmacokinetic data is available. In rats, following subcutaneous administration, it exhibits a rapid absorption phase and a short half-life of approximately 30-40 minutes[5]. In cancer patients, the half-life of ondansetron is around 4 hours, sometimes necessitating multiple daily doses for complete control of acute emesis[2].
| Compound | Parameter | Value | Species | Reference |
| SDZ 205-557 | Half-life of inhibitory response | 23 minutes | Micropig | [1] |
| Ondansetron | Half-life | ~30-40 minutes | Rat | [5] |
| Half-life | ~4 hours | Human (cancer patients) | [2] |
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol outlines a standard competitive binding assay to determine the inhibitory constant (Kᵢ) of a test compound for the 5-HT3 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells) or from a relevant tissue source (e.g., rat cerebral cortex).
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a constant concentration of a high-affinity 5-HT3 receptor radioligand (e.g., [³H]granisetron) and varying concentrations of the unlabeled test compound (SDZ 205-557 or ondansetron).
-
Incubation: The mixture is incubated at room temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo Model: Cisplatin-Induced Emesis in Ferrets
This model is a standard for evaluating the anti-emetic potential of 5-HT3 receptor antagonists.
Methodology:
-
Animal Model: Male ferrets are commonly used as they have a well-defined emetic response to cisplatin (B142131).
-
Acclimatization: Animals are acclimatized to the experimental conditions and handling.
-
Drug Administration: The test compound (SDZ 205-557 or ondansetron) or vehicle is administered (e.g., intravenously or intraperitoneally) at various doses prior to the emetogen challenge.
-
Emetogen Challenge: A standardized dose of cisplatin (e.g., 5-10 mg/kg, i.p.) is administered to induce emesis[6][7].
-
Observation: The animals are observed for a defined period (e.g., 4-24 hours), and the number of retches and vomits are recorded.
-
Data Analysis: The anti-emetic efficacy is determined by comparing the number of emetic episodes in the drug-treated groups to the vehicle-treated control group. The ED₅₀ (the dose that produces a 50% reduction in emesis) can be calculated.
Comparative Summary and Conclusion
The available evidence indicates that ondansetron is a more potent and selective antagonist of the 5-HT3 receptor than this compound. The significantly higher apparent affinity of ondansetron for the 5-HT3 receptor, coupled with its established clinical efficacy as an anti-emetic, solidifies its position as a gold-standard research tool and therapeutic agent for targeting this receptor.
SDZ 205-557, with its dual antagonism of 5-HT3 and 5-HT4 receptors and its short in vivo duration of action, presents a different pharmacological profile. While its lower affinity for the 5-HT3 receptor and shorter half-life may limit its utility as a traditional anti-emetic, its dual activity could be of interest in research contexts exploring the interplay between these two serotonin receptor subtypes in gastrointestinal function and other physiological processes.
References
- 1. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 5. WO2002036113A1 - Composition comprising: serotonin receptor antagonists (5ht-2, 5ht-3) and agonist (5ht-4) - Google Patents [patents.google.com]
- 6. Effects of 5-HT3 receptor antagonists on models of acute and delayed emesis induced by cisplatin in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-HT4 Receptor Selectivity: SDZ 205-557 vs. GR 113808
For researchers, scientists, and drug development professionals, the selection of a specific pharmacological tool is critical for the accurate investigation of 5-HT4 receptor function. This guide provides a detailed comparison of two commonly used 5-HT4 receptor antagonists, SDZ 205-557 and GR 113808, with a focus on their selectivity profiles, supported by experimental data and methodologies.
Introduction
The 5-HT4 receptor, a Gs-protein-coupled receptor, is a key target in drug discovery for a variety of disorders, including those affecting the gastrointestinal and central nervous systems.[1] Both SDZ 205-557 and GR 113808 are widely utilized as antagonists to probe the physiological and pathological roles of this receptor. However, their selectivity profiles differ significantly, a crucial consideration for the interpretation of experimental outcomes.
Quantitative Comparison of Binding Affinities
The selectivity of a ligand is determined by its binding affinity for the target receptor relative to its affinity for other receptors. The following table summarizes the binding affinities (expressed as pKi or pA2 values) of SDZ 205-557 and GR 113808 for the 5-HT4 receptor and other key serotonin (B10506) receptor subtypes. Higher pKi/pA2 values indicate a higher binding affinity.
| Receptor Subtype | SDZ 205-557 | GR 113808 |
| 5-HT4 | 7.4 (pA2)[2] | 8.8 - 9.43 (pKb/pA2)[3][4] |
| 5-HT3 | 6.2 (pKi)[5] | 6.0 (pKi)[4] |
| 5-HT1A | Low Affinity | >300-fold lower than 5-HT4[3] |
| 5-HT1B | Low Affinity | >300-fold lower than 5-HT4[3] |
| 5-HT2A | Low Affinity | >300-fold lower than 5-HT4[3] |
| 5-HT2C | Low Affinity | >300-fold lower than 5-HT4[3] |
Data Interpretation:
-
GR 113808 demonstrates a significantly higher affinity for the 5-HT4 receptor compared to SDZ 205-557.[2][3][4]
-
Crucially, GR 113808 exhibits a very high degree of selectivity for the 5-HT4 receptor, with over 300-fold greater affinity for 5-HT4 than for 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and 5-HT3 receptors.[3]
-
In contrast, SDZ 205-557 displays a less selective profile, with a notable affinity for the 5-HT3 receptor that is comparable to its affinity for the 5-HT4 receptor.[5] This lack of pronounced selectivity is a critical factor to consider when designing and interpreting experiments.
Experimental Methodologies
The data presented above are derived from standard pharmacological assays. Below are detailed protocols for the key experimental techniques used to determine the binding affinity and functional antagonism of these compounds.
Radioligand Binding Assays
Radioligand binding assays are employed to directly measure the affinity of a compound for a specific receptor.
Key Parameters:
-
Radioligand: A tritiated, high-affinity ligand for the 5-HT4 receptor, such as [3H]GR113808, is commonly used.[6][7]
-
Competitor Ligands: Unlabeled SDZ 205-557 or GR 113808 are used to displace the radioligand.
-
Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated, providing a measure of the affinity of the competitor ligand for the receptor.
Functional Assays (e.g., Guinea Pig Ileum Bioassay)
Functional assays measure the ability of an antagonist to inhibit the response produced by an agonist. The guinea pig ileum preparation is a classic model for studying 5-HT4 receptor-mediated effects.
Key Parameters:
-
Agonist: Serotonin (5-HT) or a selective 5-HT4 agonist is used to induce a contractile or relaxant response.
-
Antagonist: The ability of SDZ 205-557 or GR 113808 to inhibit the agonist-induced response is measured.
-
Analysis: The pA2 value is a measure of the potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
Signaling Pathways
The 5-HT4 receptor primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Antagonists like SDZ 205-557 and GR 113808 block this signaling cascade by preventing the initial binding of serotonin.
Conclusion and Recommendations
Both SDZ 205-557 and GR 113808 are effective antagonists of the 5-HT4 receptor. However, for studies requiring a high degree of selectivity, GR 113808 is the superior choice due to its significantly higher affinity and greater than 300-fold selectivity for the 5-HT4 receptor over other major serotonin receptor subtypes.[3] The use of SDZ 205-557 may be appropriate in some contexts, but its considerable affinity for the 5-HT3 receptor necessitates careful consideration and appropriate control experiments to avoid confounding results.[5] Researchers should select the antagonist that best suits the specific requirements of their experimental design to ensure the generation of robust and unambiguous data.
References
- 1. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. SDZ 205-557, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [3H]-GR113808 labels 5-HT4 receptors in the human and guinea-pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 5-HT4 Receptor Blockade: A Comparative Guide to SDZ 205-557 and Alternatives
For researchers, scientists, and drug development professionals, the accurate validation of 5-HT4 receptor blockade is crucial for advancing our understanding of its physiological roles and for the development of novel therapeutics. This guide provides an objective comparison of SDZ 205-557 with other key 5-HT4 receptor antagonists, supported by experimental data and detailed protocols.
This guide will delve into the pharmacological properties of SDZ 205-557 and compare it with two other widely used 5-HT4 receptor antagonists: GR 113808 and SB 204070. We will examine their binding affinities, functional potencies, and selectivity, presenting the data in a clear, comparative format. Furthermore, detailed experimental protocols for key validation assays are provided to aid in the design and execution of your research.
Comparative Analysis of 5-HT4 Receptor Antagonists
The selection of an appropriate antagonist is critical for the specific aims of a study. The following table summarizes the quantitative data for SDZ 205-557, GR 113808, and SB 204070, allowing for a direct comparison of their performance.
| Antagonist | Preparation | Agonist | pA2 / pKi | Selectivity Profile | Key Characteristics |
| SDZ 205-557 | Guinea-pig ileum | 5-HT | 7.4 | Similar affinity for 5-HT3 receptors.[1] | Potent 5-HT4 antagonist, but caution is advised due to its affinity for 5-HT3 receptors.[1] Short duration of action in vivo.[1] |
| Guinea-pig hippocampus (adenylyl cyclase assay) | 5-carboxamidotryptamine | 7.5 | |||
| Rat oesophagus | 5-HT | 7.3 | |||
| GR 113808 | Guinea-pig ascending colon | 5-HT | 9.2 | >300-fold selectivity over 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and 5-HT3 receptors.[2] | Potent and highly selective 5-HT4 antagonist.[2] Often used as a radioligand ([³H]-GR 113808) for receptor binding assays. |
| Human colonic muscle | - | pKB = 9.43 | |||
| Cloned human 5-HT4 receptors | - | Kd = 0.15 nM | |||
| SB 204070 | Guinea-pig distal colon LMMP | 5-HT | 10.8 ± 0.1 | >5000-fold selectivity for the 5-HT4 receptor over a wide range of other receptors.[3] | Highly potent and selective 5-HT4 receptor antagonist.[3] Long-lasting in vivo activity. |
Understanding the 5-HT4 Receptor Signaling Pathway
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (B10506) (5-HT), primarily couples to the Gαs subunit. This initiates a signaling cascade that activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). Increased cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a cellular response. 5-HT4 receptor antagonists, such as SDZ 205-557, competitively bind to the receptor, preventing 5-HT from initiating this cascade.
References
Schild Analysis of SDZ 205-557 Hydrochloride: A Comparative Guide
This guide provides a detailed comparison of SDZ 205-557 hydrochloride with other 5-HT₄ receptor antagonists, supported by experimental data from Schild analyses. It is intended for researchers, scientists, and professionals in the field of drug development to offer an objective overview of the compound's performance.
Quantitative Comparison of 5-HT₄ Antagonists
The antagonist potency of this compound and other selected 5-HT₄ antagonists is summarized below. The pA₂ value is a measure of the antagonist's potency, where a higher value indicates greater potency. These values are derived from Schild plot analysis, a cornerstone for characterizing competitive antagonism.
| Antagonist | Common Name/Code | pA₂/pKB Value | Test System | Reference |
| SDZ 205-557 | 7.4 | Non-stimulated guinea pig ileum | [1] | |
| 7.1 (6.9-7.5) | Rat isolated vagus nerve | [2] | ||
| 7.5 | Guinea-pig hippocampus (adenylyl cyclase stimulation) | [3] | ||
| 7.3 | Rat carbachol-contracted oesophagus | [3] | ||
| 6.8 (against zacopride) | Field-stimulated guinea pig ileum | [1] | ||
| GR 113808 | 8.9 ± 0.24 | Human colon circular smooth muscle | [4] | |
| DAU 6285 | 6.32 | Human colon circular smooth muscle | [4] | |
| 6.8 (6.7-7.1) | Rat isolated vagus nerve | [2] |
Note: Direct comparison of absolute values should be approached with caution due to variations in experimental conditions, tissues, and agonists used across different studies.
Experimental Protocols
A detailed and consistent methodology is crucial for reproducible and comparable results in pharmacological studies. Below are generalized protocols for the key experiments cited in the characterization of 5-HT₄ antagonists.
Schild Analysis for Functional Antagonism
Schild analysis is employed to determine the affinity and nature of antagonism of a compound like SDZ 205-557.
Objective: To determine the pA₂ value of an antagonist, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Generalized Protocol:
-
Tissue Preparation: Isolated tissue preparations, such as strips of guinea pig ileum or rat oesophagus, are mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution). The bath is maintained at a constant temperature (e.g., 37°C) and continuously aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period, with regular washes.
-
Control Agonist Concentration-Response Curve: A cumulative concentration-response curve for a 5-HT₄ agonist (e.g., 5-HT, 5-methoxytryptamine) is generated to establish a baseline.
-
Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a fixed concentration of the antagonist (e.g., SDZ 205-557) for a predetermined time to allow for equilibrium to be reached.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is obtained.
-
Repeat with Different Antagonist Concentrations: Steps 4 and 5 are repeated with at least two other concentrations of the antagonist.
-
Data Analysis:
-
The dose ratio is calculated for each antagonist concentration. The dose ratio is the ratio of the agonist concentration required to produce a certain response in the presence of the antagonist to the agonist concentration required to produce the same response in the absence of the antagonist.
-
A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
For a competitive antagonist, the plot should yield a straight line with a slope not significantly different from 1. The x-intercept of this line provides the pA₂ value.[5][6]
-
Radioligand Binding Assay
Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of an antagonist by measuring its ability to displace a radiolabeled ligand from the 5-HT₄ receptor.
Generalized Protocol:
-
Membrane Preparation: Cell membranes are prepared from cells or tissues endogenously or recombinantly expressing the 5-HT₄ receptor.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific 5-HT₄ radioligand (e.g., [³H]-GR113808) and varying concentrations of the unlabeled antagonist (e.g., SDZ 205-557).
-
Determination of Total and Non-specific Binding:
-
Total binding is measured in the absence of the unlabeled antagonist.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand to saturate the specific binding sites.
-
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[5]
-
Visualizations
5-HT₄ Receptor Signaling Pathway
The 5-HT₄ receptor is a G-protein coupled receptor that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
References
- 1. SDZ 205-557, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further characterization of the putative 5-HT4 receptor mediating depolarization of the rat isolated vagus nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
SDZ 205-557: A Comparative Analysis of its Cross-Reactivity with Serotonin Receptors
For Immediate Release
Basel, Switzerland – December 16, 2025 – A comprehensive analysis of the benzamide (B126) derivative SDZ 205-557 reveals a notable binding affinity for the 5-HT4 and 5-HT3 serotonin (B10506) receptor subtypes, with significantly lower affinity for other serotonin and non-serotonin G-protein coupled receptors (GPCRs). This guide provides a detailed comparison of the binding and functional profile of SDZ 205-557, offering valuable insights for researchers and drug development professionals in the field of serotonergic neurotransmission.
SDZ 205-557 is recognized primarily as a potent and selective antagonist of the 5-HT4 receptor. However, understanding its interaction with other receptors is crucial for a complete pharmacological characterization and for predicting potential off-target effects. This guide summarizes the available quantitative data on its cross-reactivity, presents detailed experimental protocols for assessing receptor binding and function, and visualizes key pathways and workflows.
Comparative Quantitative Data
The selectivity of SDZ 205-557 has been evaluated using various in vitro assays. The following tables summarize the binding affinities (pKi) and functional potencies (pA2) of SDZ 205-557 for a range of serotonin and other receptors.
Table 1: Binding Affinity of SDZ 205-557 for Serotonin (5-HT) Receptors
| Receptor Subtype | pKi | pA2 | Test System | Reference |
| 5-HT4 | - | 7.4 | Guinea pig ileum | [1] |
| 5-HT3 | - | 6.9 | NG108-15 cells | [2] |
| 5-HT1 (undifferentiated) | < 5.6 | - | Binding assays | [1] |
| 5-HT2 (undifferentiated) | < 5.6 | - | Binding assays | [1] |
pKi is the negative logarithm of the inhibition constant (Ki). pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in an agonist's concentration-response curve. A higher value indicates greater affinity or potency.
Table 2: Binding Affinity of SDZ 205-557 for Non-Serotonin Receptors
| Receptor | pKi | Test System | Reference |
| α1-Adrenergic | < 5.6 | Binding assays | [1] |
| α1A-Adrenergic | 4.9 | - | [3] |
| α2-Adrenergic | < 5.6 | Binding assays | [1] |
| Opiate (μ) | < 5.6 | Binding assays | [1] |
| Dopamine | - | - | - |
| Muscarinic | - | - | - |
Data for Dopamine and Muscarinic receptors were not available in the reviewed literature.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of SDZ 205-557 for various serotonin and non-serotonin receptors.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [³H]-GR113808 for 5-HT4).
-
SDZ 205-557.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of SDZ 205-557. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of SDZ 205-557 that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (cAMP Measurement)
This assay is used to determine the functional effect of a compound on Gs-coupled receptors like the 5-HT4 receptor.
Objective: To determine the pA2 value of SDZ 205-557 at the 5-HT4 receptor by measuring its ability to antagonize agonist-induced cAMP production.
Materials:
-
Cells stably expressing the 5-HT4 receptor (e.g., HEK293 cells).
-
5-HT4 receptor agonist (e.g., Serotonin).
-
SDZ 205-557.
-
Cell culture medium and supplements.
-
Assay buffer.
-
cAMP detection kit (e.g., HTRF or AlphaScreen).
Procedure:
-
Cell Culture: Culture cells expressing the 5-HT4 receptor in appropriate conditions.
-
Cell Plating: Seed the cells into a 96-well or 384-well plate at a suitable density.
-
Compound Addition: Add varying concentrations of SDZ 205-557 to the wells and pre-incubate for a specific time.
-
Agonist Stimulation: Add a fixed concentration of the 5-HT4 agonist (typically the EC80 concentration) to stimulate cAMP production.
-
Incubation: Incubate the plate for a defined period to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of different concentrations of SDZ 205-557. Determine the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist). Perform a Schild regression analysis by plotting log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild plot gives the pA2 value.
Signaling Pathways
The 5-HT4 receptor primarily signals through the Gs-alpha subunit of the G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). As an antagonist, SDZ 205-557 blocks this pathway by preventing the binding of serotonin or other agonists to the receptor.
Conclusion
The available data indicates that SDZ 205-557 is a potent 5-HT4 receptor antagonist with a significant, albeit lower, affinity for the 5-HT3 receptor. Its cross-reactivity with other tested serotonin and non-serotonin receptors is low, suggesting a favorable selectivity profile. Researchers utilizing SDZ 205-557 should be mindful of its dual action at 5-HT4 and 5-HT3 receptors, particularly at higher concentrations. The provided experimental protocols and diagrams serve as a resource for the design and interpretation of future studies investigating the pharmacology of this and other benzamide derivatives. Further research is warranted to fully elucidate the binding profile of SDZ 205-557 across a more comprehensive panel of GPCRs.
References
- 1. SDZ 205-557, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SDZ 205557 (PD047947, FFNWMBDISAYHDC-UHFFFAOYSA-N) [probes-drugs.org]
A Comparative Guide to the In Vivo Efficacy of SDZ 205-557 and Tropisetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of two serotonin (B10506) receptor antagonists, SDZ 205-557 and tropisetron (B1223216). While both compounds interact with serotonin receptors, a comprehensive review of available scientific literature reveals a significant disparity in the extent of their in vivo evaluation for anti-emetic effects. This document summarizes the existing data, focusing on their mechanisms of action and any available in vivo performance metrics.
Introduction to the Compounds
Tropisetron is a well-established and potent selective 5-HT3 receptor antagonist.[1][2][3] It is clinically used for the prevention of nausea and vomiting induced by chemotherapy and following surgery.[2][3][4] Its anti-emetic effect is primarily mediated by blocking serotonin at 5-HT3 receptors located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[1][3][4]
Mechanism of Action: A Tale of Two Receptors
The primary mechanism of action for both compounds involves the blockade of serotonin (5-hydroxytryptamine, 5-HT) receptors, but they exhibit different receptor subtype affinities.
-
Tropisetron: Exerts its anti-emetic effects by selectively and competitively blocking 5-HT3 receptors. The binding of serotonin to these receptors, particularly after chemotherapy-induced release from enterochromaffin cells in the gut, initiates a signaling cascade that leads to the sensation of nausea and the vomiting reflex. By antagonizing these receptors, tropisetron effectively interrupts this pathway.[1][4]
-
SDZ 205-557: Acts as an antagonist at both 5-HT3 and 5-HT4 receptors, with some studies suggesting similar affinity for both.[6] The 5-HT4 receptor is known to play a role in regulating gastrointestinal motility. While antagonism of the 5-HT3 receptor is a well-established anti-emetic mechanism, the contribution of 5-HT4 receptor antagonism to potential anti-emetic effects is less clear.
Signaling Pathway Diagram
Caption: Mechanism of action of Tropisetron and SDZ 205-557.
Comparative In Vivo Efficacy
A direct comparison of the in vivo anti-emetic efficacy of SDZ 205-557 and tropisetron is hampered by the lack of published studies for SDZ 205-557 in established emesis models. The available data for each compound is presented below.
Tropisetron: In Vivo Anti-Emetic Efficacy
Tropisetron has been extensively studied in various animal models of chemotherapy-induced emesis. The ferret and the house musk shrew (Suncus murinus) are commonly used models that are predictive of anti-emetic efficacy in humans.
Table 1: In Vivo Anti-Emetic Efficacy of Tropisetron in Cisplatin-Induced Emesis
| Animal Model | Emetogen (Dose) | Tropisetron Dose (Route) | Efficacy | Reference |
| Suncus murinus | Cisplatin (50 mg/kg, i.p.) | 0.3 - 2 mg/kg (p.o.) | Dose-dependent reduction in emetic episodes (ID50 = 0.52 mg/kg) | [1] |
SDZ 205-557: In Vivo Data
The only available in vivo comparative data for SDZ 205-557 and tropisetron does not evaluate their anti-emetic properties. A study in anaesthetized, vagotomized micropigs investigated their ability to block 5-HT4-mediated tachycardia.
Table 2: In Vivo Comparison of SDZ 205-557 and Tropisetron on 5-HT4-Mediated Tachycardia
| Animal Model | Parameter Measured | SDZ 205-557 (Half-life) | Tropisetron (Half-life) | Reference |
| Micropig | Blockade of 5-HT4-mediated tachycardia | 23 minutes | 116 minutes | [6] |
This study indicates that SDZ 205-557 has a significantly shorter duration of action in vivo compared to tropisetron for blocking 5-HT4 receptors.[6] The implications of this for potential anti-emetic efficacy are unknown without further studies.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below is a generalized protocol for assessing anti-emetic efficacy in the ferret model, based on numerous studies with 5-HT3 antagonists.
General Protocol for Cisplatin-Induced Emesis in Ferrets
-
Animal Model: Male or female ferrets, typically weighing between 0.8 and 1.5 kg.
-
Acclimatization: Animals are acclimatized to the experimental conditions for a period of at least one week.
-
Fasting: Animals are fasted overnight prior to the experiment, with water available ad libitum.
-
Drug Administration:
-
The test compound (e.g., tropisetron) or vehicle is administered at a predetermined time before the emetogen. The route of administration can be oral (p.o.), intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.).
-
-
Induction of Emesis:
-
Cisplatin is administered, typically via the intraperitoneal or intravenous route, at a dose known to reliably induce emesis (e.g., 5-10 mg/kg).
-
-
Observation Period:
-
Animals are observed for a defined period (e.g., 4-8 hours for acute emesis, or up to 72 hours for delayed emesis).
-
-
Efficacy Measures:
-
The primary endpoints are the number of retches and vomits.
-
Other measures may include the latency to the first emetic episode and the percentage of animals in each group that are completely protected from emesis.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for in vivo anti-emetic studies.
Conclusion
Based on the currently available scientific literature, a direct comparison of the in vivo anti-emetic efficacy of SDZ 205-557 and tropisetron is not possible. Tropisetron is a well-characterized 5-HT3 receptor antagonist with proven anti-emetic efficacy in multiple preclinical models and in clinical practice. In contrast, while SDZ 205-557 is known to be a potent 5-HT3 and 5-HT4 receptor antagonist in vitro, there is a lack of published in vivo studies evaluating its potential to prevent emesis. The finding that SDZ 205-557 has a short in vivo half-life for 5-HT4 receptor blockade in micropigs suggests that its duration of action might be a limiting factor, though further research is needed to confirm this and to investigate its anti-emetic potential. Researchers interested in the anti-emetic properties of SDZ 205-557 would need to conduct foundational in vivo studies in established animal models to generate the necessary data for a meaningful comparison with established drugs like tropisetron.
References
- 1. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Pharmacological review of tropisetron] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Antagonistic Effects of SDZ 205-557: A Comparative Analysis Using Receptor Knockout Models
For Immediate Release
This guide provides a comprehensive comparison of the pharmacological effects of SDZ 205-557, a dual 5-HT3 and 5-HT4 receptor antagonist, with a focus on its validation using receptor knockout models. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of serotonin (B10506) receptor pharmacology and related therapeutic areas.
Introduction to SDZ 205-557
SDZ 205-557 is a potent and selective antagonist of both the 5-hydroxytryptamine type 3 (5-HT3) and type 4 (5-HT4) receptors.[1] These receptors are implicated in a variety of physiological processes, including gastrointestinal motility, emesis, and nociception. The dual antagonism of SDZ 205-557 makes it a valuable tool for dissecting the individual and combined roles of these two serotonin receptor subtypes. While direct experimental data on the effects of SDZ 205-557 in 5-HT3 or 5-HT4 receptor knockout mice is limited in the currently available literature, this guide will synthesize findings from pharmacological studies in wild-type animals and the known phenotypes of the respective knockout models to provide a robust comparative analysis.
Comparative Analysis of SDZ 205-557 Effects
To understand the specific contributions of 5-HT3 and 5-HT4 receptor blockade to the overall pharmacological profile of SDZ 205-557, we will examine its effects on key physiological parameters and compare these with the expected outcomes in receptor-deficient models.
Gastrointestinal Motility
Observed Effect of SDZ 205-557 in Wild-Type Models: Studies in various animal models have shown that 5-HT4 receptor antagonists, including compounds with similar profiles to SDZ 205-557, can delay gastrointestinal transit. This is consistent with the known pro-kinetic role of 5-HT4 receptor activation.
Expected Effect in 5-HT4 Receptor Knockout Models: In 5-HT4 receptor knockout mice, the baseline gastrointestinal transit is often altered. The administration of SDZ 205-557 to these animals would be expected to have a significantly attenuated or no effect on further delaying gastrointestinal motility, thus confirming the 5-HT4 receptor as the primary target for this physiological effect.
Expected Effect in 5-HT3 Receptor Knockout Models: 5-HT3 receptors are also involved in the regulation of gut motility. While the primary effect of SDZ 205-557 on delaying transit is attributed to 5-HT4 antagonism, a component of its action might be mediated through 5-HT3 receptors. In 5-HT3 knockout mice, any residual effect of SDZ 205-557 on gastrointestinal motility would be attributable to its action on 5-HT4 receptors.
| Feature | Wild-Type + SDZ 205-557 | 5-HT4 KO + SDZ 205-557 (Expected) | 5-HT3 KO + SDZ 205-557 (Expected) | Alternative (5-HT4 Agonist) |
| Gastrointestinal Transit Time | Increased | No significant change from baseline | Potential for some increase | Decreased |
Nociception (Pain Perception)
Observed Effect of SDZ 205-557 in Wild-Type Models: Pharmacological studies have demonstrated that SDZ 205-557 exhibits analgesic properties in models of visceral and cutaneous pain.[2] Specifically, it has been shown to reduce the number of writhes in the acetic acid-induced writhing test (a model of visceral pain) and increase the latency to response in the hot plate test (a model of cutaneous pain).[2] The co-administration of a selective 5-HT3 antagonist with SDZ 205-557 can help to pharmacologically isolate the contribution of 5-HT4 receptor antagonism to its analgesic effects.[2]
Expected Effect in 5-HT4 Receptor Knockout Models: Given that antagonism of peripheral 5-HT4 receptors is believed to mediate a significant portion of the analgesic effect of SDZ 205-557, its administration to 5-HT4 knockout mice is expected to result in a diminished analgesic response in both visceral and cutaneous pain models.[2]
Expected Effect in 5-HT3 Receptor Knockout Models: 5-HT3 receptors are well-established mediators of nociceptive signaling. 5-HT3A receptor knockout mice have been shown to have altered nociceptive processing.[3][4] Therefore, in 5-HT3 knockout mice, the analgesic effect of SDZ 205-557 would be primarily due to its action on 5-HT4 receptors, providing a clear validation of its dual mechanism.
| Feature | Wild-Type + SDZ 205-557 | 5-HT4 KO + SDZ 205-557 (Expected) | 5-HT3 KO + SDZ 205-557 (Expected) | Alternative (Opioid Analgesic) |
| Visceral Pain (Writhing Test) | Decreased number of writhes | Attenuated decrease in writhes | Significant decrease in writhes | Markedly decreased number of writhes |
| Cutaneous Pain (Hot Plate Test) | Increased response latency | Attenuated increase in latency | Significant increase in latency | Markedly increased response latency |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Gastrointestinal Motility Assay (Charcoal Meal Test)
This protocol is a standard method for assessing the rate of intestinal transit in mice.
-
Animal Preparation: Adult male mice are fasted for 12-18 hours with free access to water.
-
Drug Administration: Mice are randomly assigned to treatment groups. SDZ 205-557 or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at the desired dose.
-
Charcoal Meal Administration: 30 minutes after drug administration, a charcoal meal (typically 5-10% charcoal suspension in 5-10% gum acacia) is administered orally (0.1 mL/10 g body weight).
-
Endpoint Measurement: After a set time (e.g., 20-30 minutes), mice are euthanized by cervical dislocation. The small intestine is carefully dissected from the pyloric sphincter to the ileocecal junction.
-
Data Analysis: The total length of the small intestine and the distance traveled by the charcoal meal are measured. The percentage of intestinal transit is calculated as: (Distance traveled by charcoal / Total length of small intestine) x 100.
Visceral Pain Assay (Acetic Acid-Induced Writhing Test)
This is a widely used model for evaluating peripherally acting analgesics.[5]
-
Animal Preparation: Adult male mice are allowed to acclimatize to the testing environment.
-
Drug Administration: SDZ 205-557 or a reference analgesic is administered (e.g., i.p. or p.o.) at a predetermined time before the induction of writhing.
-
Induction of Writhing: A solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally (10 mL/kg).[6]
-
Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 20-30 minutes).[7]
-
Data Analysis: The total number of writhes for each animal is recorded. The percentage of inhibition of writhing is calculated for the drug-treated groups compared to the vehicle control group.
Cutaneous Pain Assay (Hot Plate Test)
This test measures the response latency to a thermal stimulus, indicating the efficacy of centrally and peripherally acting analgesics.[8][9]
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.[9]
-
Animal Preparation: Mice are placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.[9]
-
Drug Administration: SDZ 205-557 or a reference analgesic is administered, and the hot plate test is performed at various time points after administration to determine the peak effect.
-
Data Analysis: The latency to response is recorded for each animal. An increase in the response latency in the drug-treated group compared to the vehicle group indicates an analgesic effect.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: 5-HT4 Receptor Signaling Pathway.
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Conclusion
SDZ 205-557 serves as a critical pharmacological tool for investigating the roles of 5-HT3 and 5-HT4 receptors. While direct experimental validation of its effects in corresponding receptor knockout mice is an area for future research, the existing pharmacological data, in conjunction with the known phenotypes of these knockout models, strongly supports its dual antagonistic mechanism of action. The use of such knockout models remains the gold standard for definitively validating the on-target effects of receptor--specific compounds. This comparative guide provides a framework for designing and interpreting experiments aimed at further elucidating the complex pharmacology of the serotonergic system.
References
- 1. A Pharmacological Analysis of an Associative Learning Task: 5-HT1 to 5-HT7 Receptor Subtypes Function on a Pavlovian/Instrumental Autoshaped Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of peripheral 5-HT4 receptors reduces visceral and cutaneous pain in mice, and induces visceral analgesia after simultaneous inactivation of 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Impaired Social Behavior in 5-HT3A Receptor Knockout Mice [frontiersin.org]
- 4. Impaired Social Behavior in 5-HT(3A) Receptor Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. maze.conductscience.com [maze.conductscience.com]
A Head-to-Head Comparison of 5-HT4 Receptor Antagonists for Researchers
For drug development professionals and researchers investigating the nuanced roles of the 5-hydroxytryptamine-4 (5-HT4) receptor, a clear understanding of the available antagonists is paramount. This guide provides an objective, data-driven comparison of several key 5-HT4 receptor antagonists, focusing on their pharmacological characteristics. The information presented is intended to aid in the selection of the most appropriate tool compounds for in vitro and in vivo studies.
Introduction to 5-HT4 Receptor Antagonism
The 5-HT4 receptor, a Gs-protein coupled receptor, is a significant target in drug discovery due to its involvement in a variety of physiological processes, including gastrointestinal motility, cognitive function, and cardiac rhythm.[1] Antagonists of this receptor block the binding of the endogenous ligand, serotonin (B10506), thereby inhibiting the downstream signaling cascade that primarily involves the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3] This guide focuses on a selection of well-characterized and commonly used 5-HT4 antagonists: GR 113808, GR 125487, RS 23597-190, RS 39604, and piboserod (B1663627).
Quantitative Comparison of 5-HT4 Antagonists
The following tables summarize the key quantitative data for the selected 5-HT4 antagonists, providing a basis for direct comparison of their binding affinities and functional potencies.
Table 1: Binding Affinity (Ki) at the 5-HT4 Receptor
Binding affinity, represented by the inhibition constant (Ki), is a measure of the concentration of the antagonist required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.
| Compound | Ki (nM) | pKi | Species/Tissue | Notes |
| GR 113808 | 0.15 | 9.82 | Cloned human 5-HT4 receptors | A potent and highly selective antagonist. |
| GR 125487 | 0.19 | 9.72 | Porcine 5-HT4 receptors | A potent and selective antagonist, active in vivo. |
| RS 23597-190 | ~1.0 (calculated from -log KB of 8.0) | 8.0 (-log KB) | Rat oesophageal muscularis mucosae | High affinity and selective competitive antagonist.[4] |
| RS 39604 | ~0.08 (calculated from pKi of 9.1) | 9.1 | Guinea pig striatal membranes | A potent, selective, and orally active antagonist.[5] |
| Piboserod | ~0.1 | 10.0 | Human 5-HT4 receptors | An orally available and selective antagonist.[6] |
Table 2: Functional Potency (pA2 / pKb) of 5-HT4 Antagonists
Functional potency measures the ability of an antagonist to inhibit the response induced by an agonist. The pA2 or pKb value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. Higher values indicate greater potency.
| Compound | pA2 / pKb | Species/Tissue | Notes |
| GR 113808 | 8.8 (pKb) | Human atrial 5-HT4 receptors | Surmountable antagonism of 5-HT-induced positive inotropic effects.[7] |
| RS 23597-190 | 7.8 (pA2) | Rat oesophageal muscularis mucosae | Competitive antagonism of 5-HT4 receptor-mediated relaxations.[4] |
| RS 39604 | 9.3 (pA2) | Rat isolated oesophagus | Competitive antagonist towards 5-HT-induced relaxation.[8] |
| Piboserod | 9.3 (apparent pKb) | Guinea pig isolated colonic LMMP preparation | Effectively antagonizes agonist-induced contractions.[9] |
Table 3: Selectivity Profile of 5-HT4 Antagonists
Selectivity is a critical parameter, indicating the antagonist's specificity for the 5-HT4 receptor over other receptor subtypes. High selectivity minimizes off-target effects.
| Compound | Selectivity Notes |
| GR 113808 | Displays >300-fold selectivity over 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and 5-HT3 receptors.[10] |
| GR 125487 | Has an extremely low affinity for 5-HT3 receptors (Kd > 1 µM). |
| RS 23597-190 | Exhibits low affinity for 5-HT3 binding sites (-log Ki of 5.7).[4] |
| RS 39604 | Shows greater than 1000-fold selectivity over 5-HT1A, 2C, 3 and D1, D2, M1, M2, AT1, B1, and α1C receptors. |
| Piboserod | Characterized as a selective 5-HT4 receptor antagonist.[6][11] |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of 5-HT4 receptor antagonism, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: 5-HT4 Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Characterization.
Key Experimental Protocols
The characterization of 5-HT4 antagonists relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay (for determining Ki)
This assay quantifies the affinity of an antagonist by measuring its ability to displace a radiolabeled ligand from the 5-HT4 receptor.
1. Materials:
-
Membrane Preparation: Cell membranes prepared from a cell line stably overexpressing the human 5-HT4 receptor.
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test Antagonist: A range of concentrations of the compound to be tested.
-
Non-specific Binding Control: A high concentration of an unlabeled 5-HT4 ligand (e.g., 10 µM GR113808).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter and Cocktail.
2. Procedure:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the test antagonist.
-
For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test antagonist.
-
Plot the percentage of specific binding against the log concentration of the test antagonist to generate a competition curve and determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
cAMP Accumulation Assay (for determining functional potency)
This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP).
1. Materials:
-
Cells: A cell line stably expressing the human 5-HT4 receptor.
-
5-HT4 Agonist: e.g., Serotonin (5-HT).
-
Test Antagonist: A range of concentrations of the compound to be tested.
-
Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS).
-
Phosphodiesterase (PDE) inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or luminescence-based kits.
-
Multi-well plates and a compatible plate reader.
2. Procedure:
-
Seed the cells into a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Add a fixed concentration of the 5-HT4 agonist (typically a concentration that elicits ~80% of its maximal response, EC80) to all wells except the basal control.
-
Incubate the plate to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's protocol.
3. Data Analysis:
-
Generate a dose-response curve for the antagonist by plotting the level of cAMP accumulation against the log concentration of the antagonist.
-
Determine the IC50 value of the antagonist (the concentration that causes a 50% inhibition of the agonist-induced cAMP production).
-
If performing a Schild analysis, generate agonist dose-response curves in the presence of increasing concentrations of the antagonist. The rightward shift of these curves is used to calculate the pA2 value, providing a measure of competitive antagonism.[2]
Conclusion
The 5-HT4 receptor antagonists presented in this guide exhibit high affinity and selectivity, making them valuable tools for both basic research and therapeutic development. GR 113808, GR 125487, RS 39604, and piboserod all demonstrate nanomolar or sub-nanomolar binding affinities and potent functional antagonism. The choice of a specific antagonist will depend on the experimental context, including the desired pharmacokinetic properties for in vivo studies and the specific receptor subtype or species being investigated. The provided data and protocols offer a solid foundation for making an informed selection and for the rigorous characterization of novel 5-HT4 receptor antagonists.
References
- 1. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. RS 23597-190: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Blockade of human atrial 5-HT4 receptors by GR 113808 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RS 39604: a potent, selective and orally active 5-HT4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Piboserod (SB 207266), a selective 5-HT4 receptor antagonist, reduces serotonin potentiation of neurally-mediated contractile responses of human detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Unveiling 5-HT4 Receptor Antagonism: A Comparative Guide to Functional Assays for SDZ 205-557
For researchers, scientists, and drug development professionals, the confirmation of a compound's mechanism of action is a critical step. This guide provides a comprehensive comparison of functional assays used to validate the antagonism of SDZ 205-557 at the 5-HT4 receptor, juxtaposing its performance with other notable antagonists in the field. Detailed experimental protocols, comparative data, and visual workflows are presented to facilitate a deeper understanding and aid in experimental design.
SDZ 205-557 is a chemical compound that acts as an antagonist at both the 5-HT3 and 5-HT4 serotonin (B10506) receptors.[1] Its ability to competitively bind to the 5-HT4 receptor prevents the endogenous ligand serotonin from activating the receptor, thereby modulating various physiological processes, including gastrointestinal motility and neuronal signaling.[1] The 5-HT4 receptor, a Gs-protein-coupled receptor, plays a key role in neurotransmission, making its antagonists valuable research tools and potential therapeutic agents.[2]
Comparative Efficacy of 5-HT4 Antagonists
The potency of 5-HT4 receptor antagonists is commonly quantified by their binding affinity (Ki) derived from radioligand binding assays and their functional inhibitory activity (pA2) determined in functional assays. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to elicit the same response. A higher pA2 value indicates greater antagonist potency.
Below is a comparative summary of the binding affinities and functional potencies of SDZ 205-557 and other well-characterized 5-HT4 receptor antagonists.
| Antagonist | Test System | Agonist | pA2 / pKi | Reference |
| SDZ 205-557 | Guinea Pig Ileum | 5-HT | 7.4 | [3] |
| Guinea Pig Ileum | 5-Methoxytryptamine | 7.4 | [3] | |
| Guinea Pig Ileum | Renzapride | 7.6 (apparent) | [3] | |
| Guinea Pig Ileum | Zacopride | 6.8 | [3] | |
| GR 113808 | Guinea Pig Ascending Colon | 5-HT | 9.2 | [4] |
| Guinea Pig Ascending Colon | 5-Methoxytryptamine | 9.7 | [4][5] | |
| Guinea Pig Ascending Colon | R,S-Zacopride | 9.2 | [4][5] | |
| Rat Thoracic Oesophagus | 5-HT | 9.3 | [4][5] | |
| SB-204070 | Guinea Pig Distal Colon | 5-HT | 10.8 (apparent) | [1] |
| Guinea Pig Distal Colon | BIMU 1 | - | [1] | |
| Piboserod (SB-207266) | Human 5-HT4 Receptor | - | Ki ≈ 0.1 nM | [2] |
| Guinea Pig Distal Colon LMMP | Tegaserod | pKb = 9.09 | [6] |
Key Functional Assays to Confirm Antagonism
Several in vitro functional assays are instrumental in characterizing the antagonism of compounds like SDZ 205-557 at the 5-HT4 receptor. These assays typically measure the ability of the antagonist to inhibit the biological response induced by a known 5-HT4 agonist.
Radioligand Binding Assay
This assay directly measures the affinity of an antagonist for the 5-HT4 receptor by quantifying its ability to displace a radiolabeled ligand.
Experimental Protocol:
-
Membrane Preparation: Prepare membranes from cells or tissues endogenously expressing or recombinantly overexpressing the 5-HT4 receptor. This involves homogenization of the tissue or cells in a suitable buffer, followed by centrifugation to isolate the membrane fraction.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a high-affinity 5-HT4 radioligand (e.g., [3H]-GR113808) and varying concentrations of the test antagonist (e.g., SDZ 205-557).
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25°C).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced stimulation of adenylyl cyclase, a key downstream signaling event of 5-HT4 receptor activation.
Experimental Protocol:
-
Cell Culture: Utilize cells stably or transiently expressing the 5-HT4 receptor.
-
Pre-incubation with Antagonist: Pre-incubate the cells with various concentrations of the test antagonist (e.g., SDZ 205-557) for a defined period.
-
Agonist Stimulation: Add a known 5-HT4 agonist (e.g., serotonin) to stimulate the adenylyl cyclase activity.
-
cAMP Measurement: After a specific incubation time, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available kit (e.g., ELISA, HTRF).
-
Data Analysis: Plot the agonist-induced cAMP production against the concentration of the antagonist to determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist response.
Isolated Tissue Assays (e.g., Guinea Pig Ileum)
Isolated tissue preparations that express functional 5-HT4 receptors, such as the guinea pig ileum, provide a physiologically relevant system to assess antagonist activity. In this preparation, 5-HT4 receptor activation by an agonist induces a contractile response.
Experimental Protocol:
-
Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for a 5-HT4 agonist (e.g., 5-HT) by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contractions.
-
Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of the test antagonist (e.g., SDZ 205-557) for a predetermined time.
-
Shifted Agonist Concentration-Response Curve: In the presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.
-
Data Analysis: A competitive antagonist will cause a rightward parallel shift in the agonist's concentration-response curve. The magnitude of this shift is used to calculate the pA2 value using Schild plot analysis. A Schild plot of log(dose ratio - 1) versus the negative log of the antagonist concentration should yield a straight line with a slope of approximately 1 for a competitive antagonist. The x-intercept of this line provides the pA2 value.[7][8]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: 5-HT4 Receptor Signaling Pathway.
Caption: Isolated Tissue Assay Workflow.
By employing these well-established functional assays, researchers can robustly confirm the antagonistic properties of SDZ 205-557 and quantitatively compare its efficacy to other 5-HT4 receptor antagonists. The detailed protocols and comparative data provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at characterizing novel compounds targeting the 5-HT4 receptor.
References
- 1. The effects of SB 204070, a highly potent and selective 5-HT4 receptor antagonist, on guinea-pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SDZ 205-557, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the pharmacological properties of guinea-pig and human recombinant 5-HT4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
A Comparative Pharmacokinetic Profile of the 5-HT4 Receptor Antagonist SDZ 205-557 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pharmacokinetic Properties
In the landscape of gastrointestinal prokinetic agents and compounds targeting the 5-hydroxytryptamine-4 (5-HT4) receptor, understanding the comparative pharmacokinetics of different modulators is paramount for preclinical and clinical development. This guide provides a comparative overview of the available pharmacokinetic data for the selective 5-HT4 receptor antagonist SDZ 205-557, alongside other notable 5-HT4 receptor modulators: prucalopride (B966), velusetrag (B1683485), and cisapride.
While comprehensive pharmacokinetic data for SDZ 205-557 in the public domain is limited, this guide synthesizes the available information and presents it in the context of more extensively studied comparators. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies for cited studies are provided.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for SDZ 205-557 and its comparators. It is important to note the limited availability of classical pharmacokinetic parameters (AUC, Cmax, Tmax) for SDZ 205-557.
| Parameter | SDZ 205-557 | Prucalopride | Velusetrag | Cisapride |
| Pharmacological Class | 5-HT4 Antagonist | Selective 5-HT4 Agonist | Selective 5-HT4 Agonist | 5-HT4 Agonist |
| Species | Micropig (in vivo), Guinea Pig (in vitro) | Human | Human, Rat | Human, Dog, Cat |
| Dose | Not specified | 2 mg (oral, single dose) | 15 mg (oral) | 10 mg (oral, human), 1 mg/kg (i.v., cat), 2 mg/kg (oral, cat) |
| Tmax (Time to Peak Concentration) | Not Available | 2 hours[1] | Not Available | Not Available |
| Cmax (Peak Plasma Concentration) | Not Available | 4.92 ± 0.78 ng/mL (single dose)[1] | Dose-proportional[2] | 73.32 ± 16.59 ng/mL (cat, oral)[3] |
| AUC (Area Under the Curve) | Not Available | 89.3 ± 15.82 h*ng/mL (AUC0-∞, single dose)[1] | Dose-proportional[2] | Not Available |
| Half-life (t1/2) | 23 minutes (inhibitory response)[4][5] | Not specified in snippet | Not specified in snippet | 5.27 ± 3.16 hours (cat, oral)[3] |
| Bioavailability | Not Available | Not specified in snippet | Not specified in snippet | 29.0 ± 22.6% (cat, oral)[3] |
| Potency (pA2) | 7.5 (guinea pig hippocampus)[4] | Not Applicable | Not Applicable | Not Applicable |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are the experimental protocols for the key studies cited for the comparator drugs.
Prucalopride Pharmacokinetic Study in Healthy Chinese Volunteers
-
Study Design: A single-center, open-label study.[1]
-
Subjects: 14 healthy male and 14 healthy female volunteers, aged 18-45 years.[1]
-
Drug Administration: Subjects received a single oral dose of 2 mg prucalopride after an overnight fast. Following a 7-day washout period, they received the same dose once daily for 7 days.[1]
-
Sample Collection: Serial blood samples were collected at predefined time points to measure plasma concentrations of prucalopride.[1]
-
Analytical Method: Plasma concentrations of prucalopride were quantified using a validated analytical method (details not specified in the provided text).
Velusetrag Pharmacokinetic Study in Healthy Volunteers and Patients with Chronic Constipation
-
Study Design: A randomized, double-blind, placebo-controlled study.[2]
-
Subjects: Sixty healthy volunteers and a cohort of patients with chronic constipation.[2]
-
Drug Administration: Healthy volunteers were randomly assigned to receive placebo or velusetrag at doses of 5, 15, 30, or 50 mg as a single dose and for 6-day multiple dosing.[2] Patients with chronic constipation received a 15 mg oral dose.[2]
-
Pharmacokinetic Analysis: Pharmacokinetic studies demonstrated dose proportionality in healthy subjects, and no significant differences were observed between healthy subjects and patients with chronic constipation at the 15 mg dose.[2]
Cisapride Pharmacokinetic Study in Healthy Cats
-
Study Design: A random crossover design.[3]
-
Subjects: Seven healthy cats.[3]
-
Drug Administration: Each cat received a single oral dose of 2 mg/kg body weight and a single intravenous (i.v.) dose of 1 mg/kg body weight, with a washout period between administrations.[3]
-
Sample Collection: Blood samples were collected to determine plasma concentrations of cisapride.[3]
-
Pharmacokinetic Analysis: Maximum plasma drug concentration (Cmax) and bioavailability were calculated after oral administration. Clearance and elimination half-life (T1/2) were determined for both routes of administration.[3]
Visualizing Experimental Workflow
To provide a clearer understanding of the processes involved in a typical pharmacokinetic study, the following diagram illustrates a generalized experimental workflow.
Caption: Generalized workflow of a comparative pharmacokinetic study.
This guide highlights the current state of knowledge regarding the pharmacokinetics of SDZ 205-557 in comparison to other 5-HT4 receptor modulators. The limited availability of comprehensive pharmacokinetic data for SDZ 205-557 underscores the need for further research to fully characterize its absorption, distribution, metabolism, and excretion profile, which is essential for its potential development and therapeutic application.
References
- 1. Pharmacokinetics of single and repeated oral doses prucalopride in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Velusetrag (TD-5108) on gastrointestinal transit and bowel function in health and pharmacokinetics in health and constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and suggested oral dosing regimen of cisapride: a study in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating the Selectivity Profile of SDZ 205-557 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the selectivity profile of SDZ 205-557 hydrochloride, a notable antagonist of serotonin (B10506) receptors. Its performance is objectively compared with other relevant compounds, supported by experimental data to inform research and development in pharmacology and medicinal chemistry.
Overview of this compound
This compound is a potent and selective antagonist at both 5-HT3 and 5-HT4 receptors.[1][2] Its dual activity makes it a valuable tool for distinguishing between the physiological and pathological roles of these two serotonin receptor subtypes. Understanding its selectivity is crucial for interpreting experimental results and predicting potential in vivo effects. This guide presents a detailed comparison of this compound with other well-characterized serotonin receptor antagonists: tropisetron (B1223216), ondansetron, and GR 113808.
Comparative Selectivity Profile
The selectivity of this compound and its comparators is summarized below. The data is presented as pKi (negative logarithm of the inhibitory constant) and pA2 (negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist concentration-response curve) values. Higher values indicate greater potency.
| Receptor | This compound | Tropisetron | Ondansetron | GR 113808 |
| 5-HT3 | pKi: ~6.9 (binding, NG108-15 cells)[1]; pA2: 6.2 (functional, guinea pig ileum)[1] | pKi: ~8.3 (binding)[3] | pKi: ~8.5 (binding) | pKi: 6.0 (binding)[4] |
| 5-HT4 | pA2: 7.5 (functional, guinea pig hippocampus)[1]; pA2: 7.3 (functional, rat oesophagus)[1] | - | - | pA2: 9.3 (functional, rat oesophagus)[4]; pKi: ~9.8 (binding, human cloned) |
| 5-HT1A | pKD < 5.6[2] | - | - | >300-fold selectivity over 5-HT1A |
| 5-HT1D | - | - | - | - |
| 5-HT2A | pKD < 5.6[2] | - | - | >300-fold selectivity over 5-HT2A |
| α1-adrenergic | pKD < 5.6[2] | - | - | - |
| α2-adrenergic | pKD < 5.6[2] | - | - | - |
| Dopamine D2 | - | - | - | - |
| Muscarinic M1-M5 | pKD < 5.6 (muscarinic)[2] | - | Low affinity | - |
| Histamine H1 | pKD < 5.6[2] | - | - | - |
| Opiate (μ) | pKD < 5.6[2] | - | - | - |
| α7-nicotinic | - | pKi: ~8.2 (binding)[3] | Low affinity | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assays (for 5-HT3 Receptors)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the 5-HT3 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human 5-HT3A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Granisetron or [3H]-BRL 43694.
-
Non-specific Binding Control: High concentration of a potent 5-HT3 antagonist (e.g., 10 µM tropisetron or ondansetron).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) for at least 2 hours.
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency, harvest, and pellet by centrifugation.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and cell membrane suspension.
-
Non-specific Binding: Add non-specific binding control, radioligand, and cell membrane suspension.
-
Competitive Binding: Add serial dilutions of the test compound (e.g., SDZ 205-557), radioligand, and cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Adenylyl Cyclase Activation (for 5-HT4 Receptors)
This assay measures the ability of a compound to antagonize the 5-HT4 receptor-mediated stimulation of adenylyl cyclase.
Materials:
-
Tissue Preparation: Guinea pig hippocampal membranes or cells stably expressing the 5-HT4 receptor.
-
5-HT4 Receptor Agonist: Serotonin (5-HT) or a selective agonist like 5-carboxamidotryptamine.
-
Assay Buffer: Containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX), and GTP.
-
cAMP detection kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
Procedure:
-
Membrane Preparation: Prepare membranes from the chosen tissue or cells as described in the radioligand binding assay protocol.
-
Assay Setup:
-
Pre-incubate the membranes with the test compound (e.g., SDZ 205-557) at various concentrations.
-
Initiate the adenylyl cyclase reaction by adding the 5-HT4 receptor agonist.
-
Include control groups with no agonist (basal activity) and with agonist but no antagonist (maximal stimulation).
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., acidic buffer or by heating).
-
cAMP Quantification: Measure the amount of cAMP produced using a suitable detection kit.
-
Data Analysis:
-
Construct concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist.
-
Perform a Schild analysis to determine the pA2 value of the antagonist. A slope of the Schild plot that is not significantly different from unity suggests competitive antagonism.
-
Functional Assay: Guinea Pig Ileum Contraction (for 5-HT4 Receptors)
This ex vivo assay assesses the ability of a compound to antagonize 5-HT4 receptor-mediated smooth muscle contraction.
Materials:
-
Animal Tissue: Freshly isolated guinea pig ileum.
-
Organ Bath: A temperature-controlled (37°C) organ bath with an isotonic transducer to measure muscle contraction.
-
Physiological Salt Solution: Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2.
-
5-HT4 Receptor Agonist: Serotonin (5-HT).
-
Other Receptor Blockers: To isolate the 5-HT4 receptor response, other receptor antagonists (e.g., for muscarinic and 5-HT3 receptors) may be included in the buffer.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Clean the ileal segment and remove the longitudinal muscle strip with the myenteric plexus attached.
-
-
Mounting: Mount the tissue strip in the organ bath under a resting tension (e.g., 1 g).
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washes with fresh Krebs-Henseleit solution.
-
Assay Protocol:
-
Obtain a cumulative concentration-response curve for the 5-HT4 agonist (e.g., 5-HT).
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a specific concentration of the antagonist (e.g., SDZ 205-557) for a defined period.
-
Obtain a second concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat this process with increasing concentrations of the antagonist.
-
-
Data Analysis:
-
Measure the magnitude of the rightward shift in the agonist concentration-response curve caused by the antagonist.
-
Perform a Schild analysis to calculate the pA2 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the 5-HT3 and 5-HT4 receptors, along with a typical experimental workflow for a competitive radioligand binding assay.
Caption: 5-HT3 Receptor Signaling Pathway.
References
Safety Operating Guide
Proper Disposal of SDZ 205-557 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of SDZ 205-557 hydrochloride, a research chemical. Due to the absence of specific manufacturer disposal instructions in readily available safety data sheets, a conservative approach, treating the compound as potentially hazardous chemical waste, is mandated.
Chemical and Physical Properties Overview
A summary of known quantitative data for this compound is presented below. This information is crucial for assessing potential hazards and ensuring compatible waste stream management.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁ClN₂O₃ · HCl | Manufacturer Data |
| Molecular Weight | 337.25 g/mol | Manufacturer Data |
| Appearance | Solid | General Observation |
| Purity | No data available | - |
| Solubility | No data available | - |
| LD50 (Oral) | No data available | - |
| LD50 (Dermal) | No data available | - |
| LC50 (Inhalation) | No data available | - |
Note: The lack of comprehensive toxicity data underscores the importance of handling this compound with care and treating it as a potentially hazardous substance.
Experimental Protocols: Disposal Procedures
The following protocols outline the necessary steps for the proper disposal of this compound in a laboratory setting. These procedures are based on general best practices for chemical waste management.[1][2][3][4][5][6][7][8][9]
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Conduct all handling and disposal preparations within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
2. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated materials (e.g., weighing boats, pipette tips, gloves), and solutions, as chemical waste.[7]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Given the presence of chlorine in its structure, it may be prudent to segregate it into a halogenated organic waste stream if your institution has one.[3][5][9]
3. Waste Collection and Containerization:
-
Solid Waste:
-
Collect pure this compound and grossly contaminated solids (e.g., weighing paper) in a dedicated, sealable, and chemically compatible waste container.
-
The container must be in good condition, with a secure, tight-fitting lid.
-
Do not overfill the container.
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent, collect the solution in a designated liquid waste container.
-
Ensure the container is compatible with the solvent used.
-
Segregate aqueous waste from organic solvent waste.[6]
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
4. Waste Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "this compound".
-
The approximate amount of the chemical in the container.
-
The date the waste was first added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location.
-
5. Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.
-
Store incompatible waste types separately to prevent accidental reactions.
6. Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management provider to arrange for the collection and disposal of the waste.
-
Follow all institutional procedures for waste pickup requests.
-
Do not dispose of this compound down the drain or in the regular trash.[1][2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. Laboratory chemical waste [watercorporation.com.au]
- 3. otago.ac.nz [otago.ac.nz]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. sweet.ua.pt [sweet.ua.pt]
Essential Safety and Operational Guide for Handling SDZ 205-557 Hydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with SDZ 205-557 hydrochloride. The following procedures detail operational and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Protective Measures
This compound is a chemical compound for research use. While detailed toxicological properties have not been fully investigated, it may cause eye, skin, respiratory, and digestive tract irritation[1]. Therefore, appropriate personal protective equipment (PPE) and handling precautions are mandatory.
Personal Protective Equipment (PPE):
Use of proper personal protective equipment is crucial to minimize exposure.[1] The following PPE should be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | To prevent skin contact and potential irritation or allergic reactions. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing. | To protect eyes from dust particles and splashes, preventing serious eye irritation. |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection. Use only outdoors or in a well-ventilated area. | To avoid inhalation of dust, which may cause respiratory irritation. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Wash hands thoroughly after handling.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid generating dust.[1]
-
Use with adequate ventilation.[1]
-
Keep the container tightly closed when not in use.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Recommended storage is at -20°C and desiccated.[2]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is necessary.
Spills and Leaks:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use a vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1]
-
Clean: Clean the spill area thoroughly.
-
Avoid: Do not generate dusty conditions.[1]
First Aid:
| Exposure Route | First Aid Procedure |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get immediate medical aid.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
Disposal of this compound:
-
Collect waste material in a suitable, sealed container.
-
Arrange for disposal by a licensed professional waste disposal service.
-
Do not allow the chemical to enter drains or waterways.
Disposal of Contaminated PPE:
-
Contaminated clothing and PPE should be placed in a sealed bag and disposed of as chemical waste.
-
Wash contaminated clothing before reuse.[1]
Experimental Workflow: Accidental Spill Response
The following diagram outlines the logical workflow for responding to an accidental spill of this compound.
Caption: Workflow for handling an accidental spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
